2-amino-N,N-dimethylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-6(2)4(7)3-5/h3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVRBEGQERGQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406946 | |
| Record name | 2-amino-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1857-19-8 | |
| Record name | 2-amino-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-amino-N,N-dimethylacetamide
This guide provides a comprehensive overview of the core physical properties of 2-amino-N,N-dimethylacetamide, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its physicochemical characteristics, standardized experimental protocols for their determination, and a logical workflow for property analysis.
Core Physical and Chemical Properties
This compound, also known as Glycine dimethylamide, is a chemical compound with the CAS number 1857-19-8.[1][2][3] It presents as a colorless liquid and is noted to be air-sensitive.[1][4] Its primary use is as a pharmaceutical intermediate.[1][5]
Data Presentation: Summary of Physical Properties
| Property | Value | Source |
| Molecular Formula | C4H10N2O | [1][2][3] |
| Molecular Weight | 102.14 g/mol | [1][2][3] |
| Boiling Point | 60 °C at 0.8 Torr | [1][5][6] |
| Density (Predicted) | 0.995 ± 0.06 g/cm³ | [1][4][6] |
| pKa (Predicted) | 8.46 ± 0.10 | [1][4][5] |
| Form | Liquid | [1][4] |
| Color | Colorless | [1][4] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of a liquid substance like this compound are outlined below.
Determination of Boiling Point (Capillary Method)
The capillary method is a common technique for determining the boiling point of a liquid, especially when only a small sample is available.[7]
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)
-
Rubber band or wire for attaching the capillary tube to the thermometer
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[8]
-
When the boiling point of the liquid is reached, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[7][8]
-
Heating is then discontinued. The liquid will begin to cool.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[7][8]
Determination of Density
The density of a liquid is determined by measuring the mass of a known volume.[9][10]
Apparatus:
-
Volumetric flask or a precise graduated cylinder (e.g., 10 mL or 25 mL)
-
Analytical balance
Procedure:
-
The mass of a clean, dry volumetric flask or graduated cylinder is accurately measured using an analytical balance.[9][10]
-
The liquid sample is added to the flask or cylinder up to the calibration mark. Care should be taken to read the volume from the bottom of the meniscus at eye level to avoid parallax error.[9]
-
The flask or cylinder containing the liquid is reweighed to determine the combined mass.
-
The mass of the liquid is calculated by subtracting the mass of the empty container from the combined mass.[9]
-
The density is then calculated using the formula: ρ = m/V, where ρ is the density, m is the mass of the liquid, and V is the volume of the liquid.[9]
-
For higher accuracy, it is recommended to repeat the measurement several times and calculate an average.[9] The temperature of the liquid should also be recorded as density is temperature-dependent.[10]
Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[11][12]
Apparatus:
-
Test tubes with stoppers
-
Graduated cylinder
-
Analytical balance
-
Spatula
-
Water bath or other temperature-controlled environment
-
Thermometer
Procedure:
-
A measured volume of the solvent (e.g., 10 mL of distilled water) is placed into a test tube.[11]
-
The temperature of the solvent is measured and maintained at a constant value.[11]
-
A small, pre-weighed amount of the solute is added to the test tube.
-
The test tube is stoppered and shaken to facilitate dissolution.[11]
-
This process is repeated, adding small, known quantities of the solute until a saturated solution is formed, which is indicated by the presence of undissolved solute that does not disappear upon further shaking.[11][13]
-
The total mass of the dissolved solute is then calculated.
-
The solubility is typically expressed as grams of solute per 100 grams of solvent.[12] This procedure can be repeated at different temperatures to construct a solubility curve.[12]
Mandatory Visualization
The following diagram illustrates a general workflow for the physical property characterization of a chemical sample.
Caption: Workflow for Physical Property Characterization.
References
- 1. This compound CAS#: 1857-19-8 [amp.chemicalbook.com]
- 2. This compound | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 001chemical.com [001chemical.com]
- 4. This compound | 1857-19-8 [chemicalbook.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chembk.com [chembk.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 13. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to 2-amino-N,N-dimethylacetamide: Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-N,N-dimethylacetamide, a simple yet versatile chemical entity. The document details its chemical structure, formula, and key physicochemical properties. A significant focus is placed on its synthesis, with a detailed experimental protocol outlined. Furthermore, this guide explores the compound's relevance in drug development, drawing parallels with its close analog, N,N-dimethylacetamide (DMAc), particularly in the context of inflammatory signaling pathways. The inhibition of the NF-κB pathway, a critical regulator of inflammation, is discussed in detail, complete with experimental methodologies for its investigation. This whitepaper aims to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Chemical Structure and Formula
This compound, also known as N,N-dimethylglycinamide, is a derivative of the simplest amino acid, glycine. The molecule features a primary amine group and a tertiary amide functionality.
Chemical Formula: C₄H₁₀N₂O[1][2][3]
Molecular Weight: 102.14 g/mol [1][3]
IUPAC Name: this compound[1]
CAS Number: 1857-19-8[1][2][3]
SMILES: CN(C)C(=O)CN[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. Spectroscopic data, essential for its identification and characterization, are summarized in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀N₂O | [1][2][3] |
| Molecular Weight | 102.14 g/mol | [1][3] |
| Boiling Point | 60 °C @ 0.8 Torr | [4] |
| Density (predicted) | 0.995 ± 0.06 g/cm³ | [4] |
| pKa (predicted) | 8.46 ± 0.10 | [4] |
| Physical Form | Liquid | [2] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [2] |
Table 2: Spectroscopic Data for this compound and its Hydrochloride Salt
| Spectroscopy | Data | Reference |
| ¹H NMR (Hydrochloride, 300 MHz, CDCl₃) | δ 2.84 (s, 6H, N(CH₃)₂), δ 3.50 (s, 2H, CH₂), δ 5.07 (s, 2H, NH₂) | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from glycine or its derivatives. A common route involves the protection of the amino group of glycine, followed by amidation with dimethylamine, and subsequent deprotection.
Proposed Synthesis Workflow
The following diagram illustrates a feasible synthetic pathway for this compound hydrochloride, which can be neutralized to yield the free base.
Caption: Proposed workflow for the synthesis of this compound HCl.
Detailed Experimental Protocol (Adapted from Patent Literature)
This protocol describes the synthesis of this compound hydrochloride. The free base can be obtained by neutralization with a suitable base.
Step 1: Synthesis of N,N-dimethyl-Boc-glycinamide
-
To a solution of Boc-glycine in a suitable organic solvent (e.g., dichloromethane), add a coupling agent such as 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC/HCl).[5]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of dimethylamine in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with an aqueous solution of a weak acid (e.g., 1M HCl) and a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N-dimethyl-Boc-glycinamide.
Step 2: Deprotection and Salt Formation
-
Dissolve the N,N-dimethyl-Boc-glycinamide obtained in the previous step in a suitable organic solvent such as dioxane or ethyl acetate.
-
Cool the solution in an ice bath.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in the same solvent.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
The product, this compound hydrochloride, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product.
Relevance in Drug Development and Biological Activity
While this compound itself is not a widely studied therapeutic agent, its close structural analog, N,N-dimethylacetamide (DMAc), is an FDA-approved excipient used in pharmaceutical formulations.[4][6] Recent studies have revealed that DMAc is not biologically inert and can modulate key signaling pathways involved in inflammation. Given the structural similarity, it is plausible that this compound could exhibit similar biological activities.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous diseases.[7][8] Studies on DMAc have shown that it can inhibit the activation of the NF-κB pathway.[7][8]
Mechanism of Action:
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Small molecules like DMAc have been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[7][8]
Caption: Inhibition of the canonical NF-κB signaling pathway by small amide molecules.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Activation
The following protocol provides a methodology to assess the effect of a compound like this compound on the NF-κB pathway.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., murine macrophages) in appropriate media.
-
Seed the cells in culture plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for a short duration (e.g., 15-30 minutes) to induce NF-κB activation.
2. Preparation of Cytoplasmic and Nuclear Protein Extracts:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells using a hypotonic buffer to release the cytoplasmic proteins.
-
Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).
-
Lyse the nuclear pellet with a high-salt buffer to extract nuclear proteins.
-
Determine the protein concentration of both fractions using a standard assay (e.g., BCA assay).[9]
3. Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key NF-κB pathway proteins (e.g., anti-IκBα, anti-phospho-p65, anti-p65, and loading controls like β-actin or Lamin B1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10]
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the corresponding loading control.
-
Analyze the changes in protein levels (e.g., decreased IκBα in the cytoplasm, increased p65 in the nucleus) in response to the treatment.
Conclusion
This compound is a readily synthesizable molecule with potential biological activities that warrant further investigation. This technical guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its potential role in modulating the pro-inflammatory NF-κB signaling pathway, drawing on evidence from its close analog, N,N-dimethylacetamide. The experimental protocols provided herein offer a framework for researchers to explore the therapeutic potential of this and similar small molecules in the context of inflammatory diseases. Further studies are encouraged to fully elucidate the pharmacological profile of this compound and its potential applications in drug development.
References
- 1. This compound | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1857-19-8 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 6. CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity - Google Patents [patents.google.com]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-amino-N,N-dimethylacetamide (CAS 1857-19-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-N,N-dimethylacetamide, a compound identified by the CAS registry number 1857-19-8. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields. The guide presents quantitative data in a clear, tabular format, details generalized experimental protocols for the determination of these properties, and includes a logical workflow diagram to illustrate the characterization process.
Chemical Identity
It is important to note that some databases have erroneously associated CAS 1857-19-8 with N,N-Dimethyloctadecan-1-amine. However, extensive verification across major chemical supplier catalogs and curated chemical databases confirms that CAS 1857-19-8 correctly corresponds to This compound .
-
IUPAC Name: this compound[1]
-
Synonyms: N,N-Dimethyl-2-aminoacetamide, Glycine dimethylamide[2][3]
-
Chemical Structure:
/ CH₂ | NH₂
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, and reactivity. A summary of the available quantitative data is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 102.14 g/mol | [1][2] |
| Boiling Point | 60 °C at 0.8 Torr | [2] |
| Density (Predicted) | 0.995 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 8.46 ± 0.10 | [2] |
| Physical Form | Liquid | [2] |
| Color | Colorless | [2] |
| Solubility | Soluble in water. | [4] |
| Sensitive | Air Sensitive | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, the following are generalized, standard laboratory procedures that can be applied to determine the key properties listed above.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid can be determined using a small sample volume with the Thiele tube method.[5]
-
Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath).[5]
-
Procedure:
-
A small amount (approximately 0.5 mL) of this compound is placed in the small test tube.[5]
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.[5]
-
The test tube is attached to a thermometer using a rubber band.[5]
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the sample is below the oil level.[5]
-
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[5]
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[5]
-
Determination of Solubility
A qualitative assessment of solubility in various solvents provides insight into the polarity and functional groups of the compound.
-
Apparatus: Small test tubes, spatula, vortex mixer (optional).
-
Procedure:
-
Approximately 10-20 mg of this compound is placed into a series of small test tubes.
-
To each tube, 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH) is added.
-
The tubes are agitated vigorously for 1-2 minutes.
-
The mixture is visually inspected for the presence of a single phase (soluble) or multiple phases/undissolved solid (insoluble).[6][7][8]
-
For water solubility, the pH of the resulting solution can be tested with litmus paper or a pH meter to indicate the acidic or basic nature of the compound.[9]
-
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Apparatus: pH meter, burette, beaker, magnetic stirrer, and stir bar.
-
Procedure:
-
A known concentration of this compound is prepared in deionized water.
-
The solution is placed in a beaker with a magnetic stir bar, and the initial pH is recorded.
-
A standard solution of a strong acid (e.g., 0.1 M HCl) is incrementally added from a burette.
-
After each addition, the solution is stirred, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).
-
The pKa is determined from the pH at the half-equivalence point, which is the point on the curve where half of the amine has been protonated. This can be identified as the flattest region of the buffer zone on the titration curve.[10][11][12]
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical substance like this compound.
Caption: Workflow for Physicochemical Property Determination.
References
- 1. This compound | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1857-19-8 [amp.chemicalbook.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. brainly.in [brainly.in]
- 12. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
An In-depth Technical Guide on the Mechanism of Action of 2-amino-N,N-dimethylacetamide Derivatives as Slack Potassium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action for a specific class of 2-amino-N,N-dimethylacetamide derivatives that function as inhibitors of the Slack (KCNT1) potassium channel. This document collates quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental processes.
Core Mechanism of Action: Inhibition of Slack (KCNT1) Potassium Channels
Derivatives of this compound, specifically the 2-amino-N-phenylacetamide series, have been identified as potent inhibitors of the Slack (KCNT1) potassium channel. The lead compound, VU0606170, emerged from a high-throughput screen and has been instrumental in characterizing the therapeutic potential of this chemical scaffold.[1][2][3][4][5][6]
The Slack channel, encoded by the KCNT1 gene, is a sodium-activated potassium channel crucial for regulating neuronal excitability.[7] Gain-of-function mutations in this channel lead to increased potassium currents, which are associated with severe forms of epilepsy, such as malignant migrating partial seizures of infancy (MMPSI).[1][8] By inhibiting the excessive channel activity, these this compound derivatives can normalize neuronal firing rates, presenting a promising therapeutic strategy for these debilitating neurological disorders.[2][3][4][6]
Signaling Pathway and Mechanism of Inhibition
The Slack channel plays a critical role in the afterhyperpolarization phase of the action potential. Increased intracellular sodium, resulting from neuronal firing, activates the Slack channel, leading to an outward potassium current that hyperpolarizes the neuron and terminates the burst of action potentials. Gain-of-function mutations result in a larger potassium current, which can paradoxically lead to hyperexcitability.
The 2-amino-N-phenylacetamide derivatives, including VU0606170, act as direct inhibitors of the Slack channel. While the precise binding site is still under investigation, these compounds reduce the ion flux through the channel pore, thereby mitigating the effects of the gain-of-function mutations.
Quantitative Data for Slack Channel Inhibitors
The following table summarizes the inhibitory potency of the lead compound VU0606170 and a structurally related, inactive compound VU0849686, highlighting the selectivity of this chemical series.
| Compound | Thallium Flux IC50 (μM) vs. WT Slack | Thallium Flux IC50 (μM) vs. A934T Slack | Whole-Cell Electrophysiology IC50 (μM) vs. WT Slack |
| VU0606170 | 3.7 | 4.1 | 2.9 |
| VU0849686 | >30 | >30 | >30 |
Data sourced from Spitznagel et al., ACS Chemical Neuroscience, 2020.[4]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize these inhibitors are provided below.
Thallium Flux Assay for Slack Channel Inhibition
This high-throughput assay is used to screen for and characterize inhibitors of the Slack channel by measuring the influx of thallium ions (a surrogate for potassium ions) through the channel.
Detailed Protocol:
-
Cell Plating: HEK293 cells stably expressing the human Slack (KCNT1) channel are plated into 384-well, black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and the cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a physiological buffer for approximately 1 hour at room temperature.
-
Compound Addition: Test compounds are serially diluted and added to the wells. The plates are then incubated for a specific duration (e.g., 20 minutes) to allow for compound binding.
-
Thallium Stimulation and Fluorescence Reading: The plate is placed in a fluorescence plate reader. A stimulus buffer containing thallium sulfate is added to the wells, and the fluorescence intensity is measured kinetically.
-
Data Analysis: The initial rate of fluorescence increase corresponds to the rate of thallium influx. The data is normalized to controls (no compound and maximum inhibition), and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[9][10]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channel in a single cell.
Detailed Protocol:
-
Cell Preparation: Cells expressing the Slack channel are grown on glass coverslips.
-
Pipette Preparation: A glass micropipette with a resistance of 3-7 MΩ is fabricated and filled with an intracellular solution containing a high concentration of potassium and other ions to mimic the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Recording: The cell's membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to activate the Slack channels, and the resulting outward potassium currents are recorded.
-
Compound Application: The test compound is applied to the cell via a perfusion system.
-
Data Analysis: The reduction in the amplitude of the potassium current in the presence of the compound is measured to determine the percentage of inhibition. Concentration-response curves are generated to calculate IC50 values.[11][12][13][14]
Conclusion
The this compound derivative VU0606170 and its analogues represent a promising class of Slack (KCNT1) potassium channel inhibitors. Their mechanism of action involves the direct blockade of the channel, leading to a reduction in potassium efflux and the normalization of neuronal excitability. The experimental protocols detailed in this guide, particularly the thallium flux assay and whole-cell patch-clamp electrophysiology, are essential for the identification and characterization of such inhibitors. Further investigation into this chemical series could lead to the development of novel therapeutics for the treatment of severe, early-onset epilepsies associated with KCNT1 gain-of-function mutations.
References
- 1. Small-molecule inhibitors of Slack potassium channels as potential therapeutics for childhood epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VU0606170, a Selective Slack Channels Inhibitor, Decreases Calcium Oscillations in Cultured Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Slack potassium channel mutations increase positive cooperativity between individual channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. re-place.be [re-place.be]
Navigating the Solubility of Glycine Dimethylamide in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine dimethylamide, also known as N,N-dimethyl-2-aminoacetamide, is a derivative of the simplest amino acid, glycine. Its structure, featuring a polar amide group and a tertiary amine, suggests a versatile solubility profile that is of significant interest in various applications, including as a building block in peptide chemistry and drug discovery. A notable application has been in targeting the RNA of SARS-CoV-2, where the N,N-dimethylglycinamide moiety was found to improve solubility compared to other amides.[1][2] This technical guide provides a comprehensive overview of the known solubility characteristics of glycine dimethylamide in organic solvents, outlines a detailed experimental protocol for determining its quantitative solubility, and presents a logical framework for understanding its solubility behavior.
Quantitative and Qualitative Solubility Data
Specific quantitative solubility values for glycine dimethylamide in various organic solvents are not widely reported. However, based on its chemical structure and qualitative descriptions from patent literature, a general solubility profile can be inferred. The presence of both a hydrogen bond acceptor (the carbonyl and the tertiary amine) and a hydrogen bond donor (the primary amine) suggests potential solubility in a range of polar solvents. The dimethylamide group also adds to the molecule's polarity.
| Solvent Class | Solvent | Solubility | Temperature (°C) | Source/Rationale |
| Protic Solvents | Water | Soluble | Not Specified | The polar nature of water and its ability to form hydrogen bonds with the amide and amine groups suggest good solubility. |
| Alcohols (e.g., Methanol, Ethanol) | Likely Soluble | Not Specified | Alcohols are polar protic solvents that can engage in hydrogen bonding with glycine dimethylamide. | |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Not Specified | DMSO is a strong hydrogen bond acceptor and is known to dissolve a wide range of polar organic molecules. A related compound, N,N-dimethylglycine hydrochloride, is soluble in DMSO. |
| Dimethylformamide (DMF) | Likely Soluble | Not Specified | DMF is another common polar aprotic solvent used in organic synthesis and is expected to solubilize glycine dimethylamide. | |
| Acetonitrile | Moderately Soluble | Not Specified | As a less polar aprotic solvent compared to DMSO and DMF, acetonitrile may offer moderate solubility. | |
| Nonpolar Solvents | Toluene | Likely Sparingly Soluble | Not Specified | The molecule has significant polar character, which would limit its solubility in nonpolar aromatic solvents like toluene. |
| Hexane | Likely Insoluble | Not Specified | The significant polarity of glycine dimethylamide makes it unlikely to be soluble in nonpolar aliphatic hydrocarbons like hexane. |
Experimental Protocol: Determination of Quantitative Solubility
To empower researchers to determine the precise solubility of glycine dimethylamide in specific organic solvents, the following detailed experimental protocol based on the isothermal shake-flask method is provided.
Objective: To determine the equilibrium solubility of glycine dimethylamide in a given organic solvent at a specific temperature.
Materials:
-
Glycine dimethylamide (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of glycine dimethylamide to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature.
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to sediment.
-
Alternatively, centrifuge the vial at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of a suitable solvent (mobile phase for HPLC or a volatile solvent for GC) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC method.
-
Prepare a series of standard solutions of glycine dimethylamide of known concentrations and generate a calibration curve.
-
Determine the concentration of glycine dimethylamide in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of glycine dimethylamide in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizations
Logical Relationship of Solubility
The solubility of glycine dimethylamide is governed by the principle of "like dissolves like." Its molecular structure, containing both polar (amide and amine) and nonpolar (alkyl) components, dictates its affinity for different types of solvents.
Caption: Logical relationship governing glycine dimethylamide solubility.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of glycine dimethylamide solubility using the isothermal shake-flask method.
Caption: Workflow for determining quantitative solubility.
Conclusion
While a comprehensive quantitative database for the solubility of glycine dimethylamide in a wide array of organic solvents is not yet publicly available, a strong qualitative understanding can be derived from its molecular structure and general principles of chemical interactions. The presence of multiple polar functional groups suggests good solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. For drug development professionals and researchers requiring precise solubility data, the provided experimental protocol offers a robust methodology for generating reliable, quantitative values tailored to their specific solvent systems and conditions. This will enable the informed use of glycine dimethylamide in a variety of synthetic and formulation applications.
References
Verification of 2-amino-N,N-dimethylacetamide Molecular Weight: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of 2-amino-N,N-dimethylacetamide, complete with verification methodologies. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and scientific investigation.
Core Data Presentation
The molecular properties of this compound are summarized in the table below. This information is compiled from reputable chemical databases and suppliers.[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O | PubChem[2], ChemScene[3] |
| Molecular Weight | 102.14 g/mol | PubChem[2], 001CHEMICAL[1], ChemScene[3] |
| Monoisotopic Mass | 102.079312947 Da | PubChem[2] |
| CAS Number | 1857-19-8 | 001CHEMICAL[1], ChemScene[3] |
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
The following is a generalized protocol for the verification of the molecular weight of this compound using mass spectrometry. This method provides high accuracy and sensitivity.
Objective: To experimentally verify the molecular weight of a sample of this compound.
Materials:
-
This compound sample
-
High-performance liquid chromatography (HPLC)-grade solvent (e.g., acetonitrile, methanol, or water)
-
Volumetric flasks and pipettes
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable HPLC-grade solvent to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to a concentration appropriate for the mass spectrometer being used (typically in the µg/mL to ng/mL range).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration compound to ensure mass accuracy.
-
Set the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal conditions for the ionization of the analyte. For this compound, positive ion mode ESI is expected to be effective due to the presence of amino groups.
-
-
Sample Infusion and Data Acquisition:
-
Introduce the prepared sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For this compound, a range of m/z 50-200 should be sufficient.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺. For this compound (MW = 102.14), this peak should appear at an m/z of approximately 103.15.
-
Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 125.13), may also be observed.
-
Compare the experimentally determined m/z value with the theoretically calculated value. The high-resolution mass measurement should be within a few parts per million (ppm) of the theoretical mass.
-
Visualization of Experimental Workflow
The logical flow of the molecular weight verification process is depicted in the following diagram.
References
An In-depth Technical Guide on the Thermodynamic Data of 2-amino-N,N-dimethylacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction to 2-amino-N,N-dimethylacetamide
This compound, with the chemical formula C₄H₁₀N₂O, is a derivative of glycinamide.[1][2] Its structural similarity to other small amides suggests its potential utility as a building block in pharmaceutical and chemical synthesis. A comprehensive understanding of its thermodynamic properties is crucial for process development, reaction optimization, and safety assessments.
While experimental data is sparse, computational methods provide some insight into its physicochemical properties.
Computed Physicochemical Properties
The following table summarizes the computed properties for this compound available from public databases.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O | PubChem[1] |
| Molecular Weight | 102.14 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1857-19-8 | PubChem[1] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Thermodynamic Data of N,N-dimethylacetamide (DMAc) - A Case Study
Due to the lack of experimental data for this compound, we present the thermodynamic data for N,N-dimethylacetamide (DMAc, CAS 127-19-5) as a proxy. DMAc shares the N,N-dimethylacetamide core structure and is a well-characterized polar aprotic solvent.[3][4] The methodologies used to obtain the following data are directly applicable to the study of this compound.
Enthalpy Data for N,N-dimethylacetamide
The following table summarizes key enthalpy values for liquid N,N-dimethylacetamide at standard conditions (298.15 K).
| Thermodynamic Quantity | Value (kJ/mol) | Method | Reference |
| Standard Enthalpy of Formation (ΔfH°liquid) | -300.1 | Heat of hydrolysis | NIST WebBook[5] |
| -298.2 | Combustion Calorimetry | NIST WebBook[5] | |
| -278.3 ± 1.5 | Combustion Calorimetry | NIST WebBook[5] | |
| Standard Enthalpy of Combustion (ΔcH°liquid) | -2582.0 ± 1.5 | Combustion Calorimetry | NIST WebBook[5] |
| Standard Enthalpy of Vaporization (ΔvapH°) | 49 ± 7 | Average of 7 values | NIST WebBook[5] |
Heat Capacity and Phase Change Data for N,N-dimethylacetamide
This table provides the heat capacity and temperatures for phase transitions of N,N-dimethylacetamide.
| Property | Value | Units | Temperature (K) | Reference |
| Liquid Heat Capacity (Cp,liquid) | 178.2 | J/(mol·K) | 298.15 | NIST WebBook, Wikipedia[3][5] |
| Boiling Point (Tboil) | 438.2 | K | - | NIST WebBook[5] |
| Melting Point (Tfus) | 253 | K | - | Wikipedia[3] |
Experimental Protocols for Thermodynamic Data Determination
The determination of thermodynamic properties for organic compounds like this compound relies on precise calorimetric techniques.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is often determined indirectly from the standard enthalpy of combustion (ΔcH°).
Experimental Workflow:
-
Sample Preparation: A precisely weighed sample of the compound (typically around 1 gram) is placed in a crucible inside a high-pressure vessel known as a "bomb".
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (up to 30 atm) to ensure complete and rapid combustion.[6]
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium.[6]
-
Ignition: The sample is ignited electrically via a fuse wire.[6]
-
Temperature Measurement: The temperature of the water is monitored with a high-precision thermometer (to 0.01°C) before, during, and after combustion. The temperature rise is recorded.
-
Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. The heat capacity of the calorimeter (Ccal) is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid.[6] The enthalpy of combustion is then calculated from the observed temperature change (ΔT).
The standard enthalpy of formation can then be calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Adiabatic Calorimetry for Heat Capacity
Adiabatic calorimetry is employed to measure the heat capacity of a substance as a function of temperature.
Experimental Workflow:
-
Sample Loading: A known mass of the substance is placed in a sample cell within the adiabatic calorimeter.
-
Thermal Isolation: The calorimeter is designed to operate under conditions of zero heat exchange with the surroundings (adiabatically).[7][8] This is typically achieved by a series of vacuum jackets and controlled temperature shields.
-
Heating: A measured amount of electrical energy (heat) is supplied to the sample, causing a small increase in its temperature.
-
Temperature Measurement: The temperature rise of the sample is precisely measured once thermal equilibrium is re-established.[8]
-
Calculation: The heat capacity (Cp) is calculated by dividing the amount of heat supplied by the measured temperature rise and the molar amount of the sample.
-
Data Collection: This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature. This method can also be used to determine the enthalpies of phase transitions, such as fusion (melting).[9]
Determination of Enthalpy of Sublimation
The enthalpy of sublimation (ΔHsub), the heat required to convert a substance from solid to gas, can be determined through various methods.
Experimental Workflow (Differential Scanning Calorimetry - DSC):
-
Instrument Setup: A DSC instrument is modified to allow for the measurement of heat flow during sublimation.[10]
-
Sample Preparation: A small, accurately weighed sample of the solid compound is placed in an aluminum pan.
-
Measurement: The sample is heated at a constant rate under a controlled atmosphere or vacuum. The DSC measures the differential heat flow required to maintain the sample and a reference pan at the same temperature.
-
Data Analysis: The enthalpy of sublimation is determined from the integrated area of the peak on the DSC thermogram corresponding to the sublimation process.[10]
Alternatively, Hess's Law provides a thermodynamic pathway to calculate the enthalpy of sublimation from the enthalpies of fusion (ΔHfus) and vaporization (ΔHvap), as both are typically easier to measure.[11]
Visualization of Thermodynamic Relationships
The following diagram illustrates the relationship between the key thermodynamic enthalpies for a given compound, based on Hess's Law. This cycle is fundamental for deriving the standard enthalpy of formation from experimental combustion data.
Caption: Thermodynamic cycle illustrating Hess's Law.
References
- 1. This compound | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 3. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. N,N-Dimethylacetamide [webbook.nist.gov]
- 6. biopchem.education [biopchem.education]
- 7. vniitf.ru [vniitf.ru]
- 8. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. innovation.world [innovation.world]
spectral analysis of 2-amino-N,N-dimethylacetamide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectral analysis of 2-amino-N,N-dimethylacetamide, also known as N,N-dimethylglycinamide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this paper presents a comprehensive analysis based on predicted spectral data derived from established principles of NMR, IR, and Mass Spectrometry, alongside data from analogous compounds. This guide is intended to serve as a robust reference for the identification and characterization of this compound in research and drug development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.9 - 3.1 | Singlet | 6H | N(CH₃)₂ |
| ~3.2 - 3.4 | Singlet | 2H | C(O)CH₂N |
| ~1.5 - 2.5 (broad) | Singlet | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~170 - 175 | Quaternary | C=O (Amide) |
| ~45 - 55 | Primary | C(O)CH₂N |
| ~35 - 40 | Primary | N(CH₃)₂ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400-3250 | Medium, Broad (two bands) | Primary Amine | N-H Stretch |
| 2950-2850 | Medium | C-H | C-H Stretch (Alkyl) |
| 1680-1630 | Strong | Tertiary Amide | C=O Stretch |
| 1650-1580 | Medium | Primary Amine | N-H Bend |
| 1250-1020 | Medium | C-N | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 102 | [M]⁺ (Molecular Ion) |
| 72 | [M - NH₂]⁺ |
| 58 | [CH₂C(O)N(CH₃)₂]⁺ |
| 44 | [C(O)N(CH₃)₂]⁺ |
| 30 | [CH₂NH₂]⁺ |
Experimental Protocols
The following are general experimental protocols that can be adapted for the spectral analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Sample Preparation [1][2]
-
Weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Deuterium Oxide).[1][2]
-
Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube.[1]
-
Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.
2.1.2. NMR Data Acquisition [3][4]
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[5]
-
Set appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay and an inverse-gated decoupling sequence are necessary.[3]
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR) [6][7][8]
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of liquid or solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
2.2.2. IR Data Acquisition [7][9]
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
2.3.1. Sample Preparation and Introduction
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
2.3.2. Mass Spectrometry Data Acquisition (Electron Ionization - EI) [10][11][12][13]
-
The sample is vaporized and introduced into the ion source.[10][11]
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][12]
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[13]
-
A detector records the abundance of each ion, generating a mass spectrum.[13]
Visualization of Key Processes
The following diagrams illustrate the logical workflow for the spectral analysis and the predicted fragmentation pathway in mass spectrometry.
Discussion of Predicted Spectra
-
¹H NMR: The spectrum is expected to be relatively simple. The six protons of the two N-methyl groups are chemically equivalent and should appear as a single peak. The methylene protons adjacent to the carbonyl and amino groups will also appear as a singlet. The two protons of the primary amine are expected to be a broad singlet due to quadrupole broadening and potential exchange with trace amounts of water.
-
¹³C NMR: Three distinct signals are predicted, corresponding to the carbonyl carbon, the methylene carbon, and the two equivalent N-methyl carbons. The carbonyl carbon will be the most downfield signal due to the deshielding effect of the oxygen atom.
-
IR Spectroscopy: The presence of a primary amine will be indicated by two N-H stretching bands in the 3400-3250 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹.[14][15][16][17][18] The strong absorption band for the tertiary amide C=O stretch is expected between 1680-1630 cm⁻¹.[14]
-
Mass Spectrometry: The molecular ion peak is expected at m/z 102. Common fragmentation pathways for amides and amines include α-cleavage and the loss of small neutral molecules.[19][20][21][22][23] The predicted fragments arise from the cleavage of the C-C bond adjacent to the amine (α-cleavage) and the cleavage of the amide bond.[20][21] The base peak could be m/z 44 or 58, resulting from stable acylium or iminium ions.
References
- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. jascoinc.com [jascoinc.com]
- 9. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rroij.com [rroij.com]
- 14. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 15. fiveable.me [fiveable.me]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 20. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Unlocking the Potential of 2-amino-N,N-dimethylacetamide: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 30, 2025 – As the landscape of drug discovery and chemical synthesis continues to evolve, the exploration of novel molecular scaffolds and building blocks is paramount. This technical guide delves into the potential research applications of 2-amino-N,N-dimethylacetamide, a versatile glycinamide derivative. While direct research on this specific compound is emerging, its structural characteristics and the activities of related compounds suggest significant potential in medicinal chemistry and agrochemical development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the known properties, synthesis, and promising, albeit inferred, applications of this compound.
Physicochemical Properties
This compound, also known as N,N-dimethylglycinamide, is a small organic molecule with the chemical formula C4H10N2O.[1] Its structure combines a primary amine and a tertiary amide, offering multiple points for chemical modification. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C4H10N2O | PubChem[1] |
| Molar Mass | 102.14 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1857-19-8 | PubChem[1] |
| Appearance | Off-white to white powder | Leapchem[2] |
| Solubility | Highly soluble in water and common organic solvents | Leapchem[2] |
Synthesis of this compound Hydrochloride
A common method for the preparation of this compound is through its hydrochloride salt, which offers improved stability and handling.[2] A patented method describes a four-step process starting from glycine methyl ester hydrochloride. This process is advantageous due to the use of readily available starting materials, mild reaction conditions, and high overall yield and purity.
The general workflow for the synthesis is outlined below:
Potential Research Applications
The primary value of this compound in research appears to be as a versatile synthetic intermediate for the creation of more complex bioactive molecules.[2] Its utility is inferred from its use in the synthesis of compounds with known therapeutic and agricultural applications.
Cardiovascular Disease: Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade within atherosclerotic plaques.[3] By hydrolyzing oxidized phospholipids, it generates pro-inflammatory products that contribute to the development and instability of plaques.[3] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for the treatment of atherosclerosis.[3][4]
This compound hydrochloride has been identified as a raw material for the synthesis of glycinamide heterocyclic derivatives that act as Lp-PLA2 enzyme inhibitors. This suggests its potential as a scaffold for the development of novel anti-atherosclerotic agents.
The signaling pathway of Lp-PLA2 in atherosclerosis and the point of intervention by inhibitors is illustrated below:
Experimental Protocol: Lp-PLA2 Activity Assay
A common method for determining Lp-PLA2 activity is a colorimetric assay using a synthetic substrate.
-
Principle: The assay measures the enzymatic hydrolysis of a substrate such as 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine. Cleavage by Lp-PLA2 releases a chromogenic 4-nitrophenyl group, which can be quantified spectrophotometrically at 405 nm.[3]
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4).
-
Add plasma or serum samples to a 96-well plate.
-
Add the Lp-PLA2 substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals to determine the rate of substrate hydrolysis.
-
The inhibitory effect of a test compound (synthesized from this compound) can be determined by pre-incubating the plasma/serum with the compound before adding the substrate.
-
Agricultural Applications: Fungicides
The patent literature indicates that this compound can be used to synthesize N-alkylaminoacetamide compounds, which have applications as agricultural bactericides or fungicides. This opens a significant avenue for research in crop protection. The development of new fungicides is crucial for managing plant diseases and ensuring food security. Research in this area could involve synthesizing a library of N-alkylaminoacetamide derivatives and screening them for activity against a panel of common plant pathogens. Studies on related acetamide derivatives have shown promising fungicidal activity against a range of crop diseases.[5]
Other Potential Therapeutic Areas
The glycinamide scaffold is prevalent in medicinal chemistry. Research on various glycinamide derivatives has revealed a broad spectrum of biological activities, suggesting further potential applications for compounds derived from this compound.
-
Diabetes: Glycinamide derivatives have been identified as novel inhibitors of dipeptidyl peptidase 4 (DPP-4), a key target in the treatment of type 2 diabetes.[6]
-
Oncology: Substituted glycinamide derivatives have demonstrated antiproliferative activity against cancer cell lines, indicating potential for development as anticancer agents.[7]
-
Inflammatory Diseases: Research on Vascular Adhesion Protein-1 (VAP-1) inhibitors has identified glycine amide derivatives as a promising structural class for the treatment of inflammatory-related diseases.[8]
Conclusion and Future Directions
While direct and extensive research on this compound is not yet widely published, its role as a synthetic intermediate for compounds with significant biological activity is clear. Its simple structure, high solubility, and multiple reactive sites make it an attractive starting material for the synthesis of diverse chemical libraries.[2]
Future research should focus on:
-
Synthesis of Novel Derivatives: Exploring a wide range of substitutions on the primary amine and modifications of the amide group to generate novel chemical entities.
-
Biological Screening: Systematically screening these new compounds for activity in the therapeutic and agricultural areas identified in this guide.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
References
- 1. This compound | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. leapchem.com [leapchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety, Handling, and Hazards of 2-amino-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal risk assessment or the guidance of a certified safety professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
Introduction
2-amino-N,N-dimethylacetamide, also known as N,N-dimethylglycinamide, is an organic compound with applications in chemical synthesis. Its structure, featuring both a primary amine and a tertiary amide functional group, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the known safety, handling, and hazard information for this compound.
It is critical to distinguish this compound from the more common solvent N,N-dimethylacetamide (DMAc). These are distinct chemical entities with different safety profiles. This guide pertains exclusively to this compound (CAS No. 1857-19-8).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | Glycine dimethylamide, N,N-dimethylglycinamide | [2] |
| CAS Number | 1857-19-8 | [1][2][3] |
| Molecular Formula | C4H10N2O | [1] |
| Molecular Weight | 102.14 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | Typically ≥98% |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word | Reference |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage | GHS05 | Danger | [2] |
| Corrosive to Metals, Category 1 | H290: May be corrosive to metals | GHS05 | Danger | [2] |
| Flammable Liquids, Category 4 | H227: Combustible liquid | None | Warning | [4] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | Warning | [4] |
Primary Hazards:
-
Corrosivity: The substance is highly corrosive and can cause severe burns to the skin and eyes upon contact.[2] It may also be corrosive to certain metals.[2]
-
Combustibility: It is a combustible liquid, presenting a slight fire hazard when exposed to heat or flame.[2]
Toxicological Information
Due to the lack of specific toxicological studies, a cautious approach assuming high toxicity upon acute and chronic exposure is warranted.
Safe Handling and Storage
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of the handling area.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this substance:
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For larger quantities or in case of a spill, a full-body suit may be necessary.[2]
-
Respiratory Protection: If there is a risk of inhalation of vapors or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]
Handling Procedures
-
Avoid all personal contact with the substance, including inhalation of vapors.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Keep containers securely sealed when not in use.[2]
-
Avoid contact with incompatible materials such as acids and oxidizing agents.[2]
-
Ground all equipment containing the material to prevent static discharge.
-
Use non-sparking tools.
Storage
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials, including acids and oxidizing agents.[2]
-
Protect containers from physical damage and check regularly for leaks.[2]
-
The recommended storage temperature is between 2-8°C, under an inert atmosphere, and in a dark place.
-
Store in a locked-up area.[2]
Emergency Procedures
First-Aid Measures
Immediate medical attention is required for all exposure routes.
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[2] Seek immediate medical attention from an ophthalmologist.[2]
-
Skin Contact: Immediately flush the affected area with large amounts of water, using a safety shower if available.[2] Remove all contaminated clothing, including shoes and jewelry.[2] Continue to rinse for at least 15-30 minutes.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen.[2] If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2] Inhalation of vapors may cause lung edema, which can be delayed for up to 24 hours.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2] Give no more than two glasses of water to drink.[2] Seek immediate medical attention.[2]
Caption: First aid procedures for different exposure routes.
Spills and Leaks
-
Minor Spills:
-
Evacuate non-essential personnel.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[2]
-
Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.[2]
-
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use a direct water jet, as it may spread the fire.
-
Fire Hazards: The substance is combustible and may emit toxic and corrosive fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[2] Containers may rupture violently if heated.[2]
-
Fire-Fighting Procedures: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2]
Disposal Considerations
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
This substance should be treated as hazardous waste.
-
Do not dispose of it down the drain or into the environment.[2]
Experimental Protocols
A thorough search of publicly available scientific literature and safety databases did not yield specific, detailed experimental protocols for the toxicological or safety assessment of this compound. Researchers planning to work with this substance must develop their own standard operating procedures (SOPs) and risk assessments based on the known hazards outlined in this guide and the available Safety Data Sheets.
Signaling Pathways
There is no available information in the searched literature regarding the specific signaling pathways through which this compound may exert toxic effects. Given its corrosive nature, the primary mechanism of acute toxicity is likely direct tissue damage.
Caption: A workflow for safely handling this compound.
References
Synthesis of 2-amino-N,N-dimethylacetamide from Boc-glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-amino-N,N-dimethylacetamide from N-tert-butoxycarbonyl glycine (Boc-glycine). The process involves a two-step reaction sequence: the coupling of Boc-glycine with dimethylamine to form the intermediate, N-Boc-2-amino-N,N-dimethylacetamide (Boc-Gly-N(Me)₂), followed by the acidic deprotection of the Boc group to yield the final product. This guide provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in the successful synthesis of this valuable chemical intermediate.
Reaction Overview
The synthesis proceeds in two key stages:
-
Amide Coupling: Boc-glycine is coupled with dimethylamine in the presence of a coupling agent to form the corresponding N,N-dimethylamide. Common coupling agents for this transformation include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the intermediate, Boc-Gly-N(Me)₂, under acidic conditions to afford the final product, this compound. Commonly used acids for this deprotection include trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.
Quantitative Data Summary
The following table summarizes the quantitative data for each step of the synthesis. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Amide Coupling | Boc-glycine | Dimethylamine, EDC, HOBt | Boc-Gly-N(Me)₂ | 85 - 95 | >95 |
| 2 | Boc Deprotection | Boc-Gly-N(Me)₂ | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane | This compound | >90 | >98 |
Experimental Protocols
Step 1: Synthesis of N-Boc-2-amino-N,N-dimethylacetamide (Boc-Gly-N(Me)₂)
This protocol describes the coupling of Boc-glycine with dimethylamine using EDC and HOBt.
Materials:
-
Boc-glycine
-
Dimethylamine solution (e.g., 2 M in THF or 40% in water)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of Boc-glycine (1.0 eq.) in anhydrous DCM or DMF, add HOBt (1.2 eq.) and stir at room temperature until all solids have dissolved.
-
Amine Addition: Add dimethylamine solution (1.2-1.5 eq.) and DIPEA or TEA (2.0 eq.) to the reaction mixture.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude Boc-Gly-N(Me)₂ can be purified by flash column chromatography on silica gel if necessary, although it is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
This protocol describes the deprotection of Boc-Gly-N(Me)₂ using Trifluoroacetic Acid (TFA).
Materials:
-
N-Boc-2-amino-N,N-dimethylacetamide (Boc-Gly-N(Me)₂)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve Boc-Gly-N(Me)₂ (1.0 eq.) in anhydrous DCM.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A common ratio is 1:1 TFA:DCM.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (to neutralize the TFA salt).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product.
-
-
Purification: The resulting this compound is often obtained in high purity. If further purification is required, distillation under reduced pressure can be performed.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Amide Coupling Mechanism
References
comparing properties of 2-amino-N,N-dimethylacetamide hydrochloride vs free base
An In-depth Technical Guide to the Properties of 2-amino-N,N-dimethylacetamide: Hydrochloride Salt vs. Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as N,N-dimethylglycinamide, is a versatile chemical intermediate utilized in the synthesis of fine chemicals and as a building block for bioactive molecules in pharmaceutical development, including enzyme inhibitors and CNS-active agents.[1] The compound can be handled as a free base or as a hydrochloride salt. The choice between the free base and the hydrochloride salt form is critical in drug development, as it significantly influences key physicochemical properties such as solubility, stability, and handling characteristics. The hydrochloride salt form is often preferred for its improved shelf-life and handling safety.[1]
This technical guide provides a detailed comparison of the physicochemical properties of this compound and its hydrochloride salt. It includes structured data tables, detailed experimental protocols for property determination, and workflow visualizations to support researchers in the selection and handling of the optimal form for their specific application.
Physicochemical Properties: A Comparative Analysis
The conversion from the free base to the hydrochloride salt alters the molecular weight, physical state, and other key characteristics. The following tables summarize the known quantitative and qualitative properties of both forms.
Table 2.1: General and Physical Properties
| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |
| CAS Number | 1857-19-8[2][3] | 72287-77-5[4][5][6] |
| Molecular Formula | C₄H₁₀N₂O[2][3] | C₄H₁₁ClN₂O[4][5] |
| Molecular Weight | 102.14 g/mol [2][3] | 138.60 g/mol [5][6] |
| Physical Form | Liquid, Oily Product[7] | Off-white to white powder/solid[1] |
| Boiling Point | 60 °C @ 0.8 Torr[7] | 220.1 °C @ 760 mmHg |
| Melting Point | Not available (Liquid at RT) | Not available |
Table 2.2: Solubility and Partitioning Properties
| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |
| Predicted pKa | 8.46 ± 0.10[7] | Not applicable |
| Calculated logP | -0.9667[2] | Not available |
| Water Solubility | Expected to be soluble[8] | Highly soluble in water[1] |
| Organic Solvent Solubility | Good solubility in many solvents[8] | Soluble in common organic solvents[1] |
Table 2.3: Stability and Handling
| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |
| Stability | Air sensitive[7] | Improved stability and shelf-life compared to free base[1] |
| Hygroscopicity | Not specified | Amine salts can be hygroscopic; specific data not available[9] |
| Handling Safety | Corrosive; causes severe skin burns and eye damage[8] | Hydrochloride form improves handling safety[1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties outlined above.
Protocol for Melting Point Determination (Capillary Method)
This method is applicable to the solid hydrochloride salt.
-
Sample Preparation : Ensure the sample is completely dry and finely powdered. Load the sample into a glass capillary tube by tapping the open end into the powder, aiming for a packed sample height of 2-3 mm.[10]
-
Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.[11]
-
Initial Rapid Heating : If the approximate melting point is unknown, perform a rapid heating run (10-15 °C/minute) to find a rough estimate. Allow the apparatus to cool significantly before the next step.[12]
-
Accurate Determination : For an accurate measurement, set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the estimated melting point.[10]
-
Slow Heating Phase : Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[10]
-
Observation and Recording : Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1 - T2.[13]
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This protocol is considered the gold standard for determining thermodynamic solubility.[14]
-
Preparation : Add an excess amount of the compound (either free base or HCl salt) to a known volume of purified water or a relevant aqueous buffer in a sealed glass flask or vial. The excess solid should be clearly visible.[14][15]
-
Equilibration : Place the sealed flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[16]
-
Phase Separation : After equilibration, allow the suspension to settle. Separate the solid phase from the saturated aqueous solution by centrifugation or filtration (using a filter that does not adsorb the compound).[17][18]
-
Quantification : Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[15][18]
-
Calculation : The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L. The pH of the saturated solution should also be measured and reported.[14]
Protocol for pKa Determination (Potentiometric Titration)
This method is used to determine the acid dissociation constant of the protonated free base.
-
Solution Preparation : Prepare a dilute solution of the free base (e.g., 1-10 mM) in purified water. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[19]
-
Titration Setup : Place the solution in a temperature-controlled vessel with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.[19]
-
Titration : Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.[19]
-
Data Collection : Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Analysis : Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is equal to the pH at the half-equivalence point—the point at which half of the base has been neutralized.[20][21] This point is found at the midpoint of the buffer region on the titration curve.
Protocol for Stability Assessment (ICH Q1A Guideline Framework)
Stability studies are performed to establish a re-test period or shelf life and recommended storage conditions.
-
Stress Testing : Conduct forced degradation studies on the substance to identify likely degradation products and establish the intrinsic stability. Conditions include heat (in 10°C increments above accelerated testing), humidity (≥75% RH), oxidation, photolysis, and hydrolysis across a wide pH range.
-
Batch Selection : Use at least three primary batches of the material for formal stability studies. The manufacturing process for these batches should simulate the final production process.[22]
-
Storage Conditions (Long-Term) : Store samples for a minimum of 12 months under long-term storage conditions. For Climatic Zones I and II, this is typically 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[22]
-
Storage Conditions (Accelerated) : Store samples for a minimum of 6 months under accelerated conditions, such as 40 °C ± 2 °C / 75% RH ± 5% RH. Significant changes under these conditions may warrant intermediate testing.
-
Analysis : At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), test the samples for attributes susceptible to change, such as appearance, assay, degradation products, and solubility, using validated stability-indicating analytical methods.
Visualized Workflows and Relationships
Conversion between Free Base and Hydrochloride Salt
The relationship between this compound and its hydrochloride salt is a reversible acid-base reaction. The salt form is typically prepared by treating the free base with hydrochloric acid in a suitable solvent. The free base can be regenerated from the salt by treatment with a base.
Caption: Reversible conversion between the free base and HCl salt.
Experimental Workflow for Physicochemical Characterization
A systematic approach is required to characterize the free base and its salt form. The workflow begins with the base material and branches into parallel analytical procedures to determine the key properties that differentiate the two forms.
References
- 1. leapchem.com [leapchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | C4H11ClN2O | CID 20129283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 001chemical.com [001chemical.com]
- 6. scbt.com [scbt.com]
- 7. This compound CAS#: 1857-19-8 [amp.chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. westlab.com [westlab.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. enamine.net [enamine.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. study.com [study.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ikev.org [ikev.org]
Stability and Storage of 2-amino-N,N-dimethylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-amino-N,N-dimethylacetamide. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. This document outlines potential degradation pathways, summarizes stability data under various stress conditions, and provides detailed experimental protocols for stability testing.
Executive Summary
This compound is a molecule containing both a tertiary amine and an amide functional group. This structure dictates its stability profile, making it susceptible to hydrolysis and oxidation. Proper storage and handling are paramount to prevent degradation and ensure the compound's quality over time. This guide recommends storing this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
Chemical Stability Profile
The stability of this compound is influenced by several environmental factors, including temperature, humidity, light, and pH. The presence of the primary amino group and the N,N-disubstituted amide functionality are the primary sites for potential degradation.
Susceptibility to Hydrolysis
Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid and an amine.[1][2] For this compound, this would result in the formation of 2-aminoacetic acid (glycine) and dimethylamine. The rate of hydrolysis is dependent on pH and temperature.
Oxidative Stability
The primary amino group in this compound is a potential site for oxidation.[1] Oxidative stress can be induced by atmospheric oxygen, peroxides, or metal ions.[3] Potential oxidation products can include N-oxides and other degradation products resulting from more complex radical reactions.[4][5]
Photostability
Quantitative Stability Data
The following tables summarize illustrative quantitative data on the stability of this compound under various conditions. This data is representative of typical stability profiles for similar molecules and should be used for guidance. Actual stability will depend on the specific conditions and purity of the substance.
Table 1: Stability under Accelerated and Long-Term Storage Conditions (ICH Q1A)
| Storage Condition | Duration | Assay (%) | Total Degradants (%) |
| 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 98.5 | 1.5 |
| 30°C ± 2°C / 65% RH ± 5% RH | 12 Months | 97.2 | 2.8 |
| 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 95.1 | 4.9 |
Table 2: Forced Degradation Studies
| Stress Condition | Duration | Assay (%) | Major Degradant(s) Identified |
| 0.1 M HCl at 60°C | 24 hrs | 85.3 | 2-aminoacetic acid, Dimethylamine |
| 0.1 M NaOH at 60°C | 24 hrs | 82.1 | 2-aminoacetic acid, Dimethylamine |
| 10% H₂O₂ at Room Temperature | 48 hrs | 90.5 | N-oxide derivative |
| Photostability (ICH Q1B) - UV and Vis Light | 7 days | 96.8 | Trace oxidative and hydrolytic degradants |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation.
Caption: Potential hydrolytic and oxidative degradation pathways for this compound.
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The recommended storage temperature is between 2-8°C. Protect from light.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and oxidizing agents.[6]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Avoid generating dust or aerosols.
Experimental Protocols for Stability Testing
The following are detailed methodologies for key experiments to assess the stability of this compound, based on ICH guidelines.[7][8]
General Experimental Workflow
Caption: General workflow for conducting a stability study.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the specificity of the analytical method.[9]
6.2.1. Acid and Base Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile/water).
-
To separate aliquots of the solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.
-
Maintain the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
6.2.2. Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of 10% hydrogen peroxide.
-
Store the solution at room temperature for 48 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
Analyze the samples by HPLC.
6.2.3. Photostability Testing
-
Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping in aluminum foil.
-
After the exposure period, dissolve and analyze both the exposed and control samples by HPLC.
Long-Term and Accelerated Stability Testing
-
Package the this compound in its proposed container closure system.
-
Place the packaged samples into stability chambers maintained at the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[7]
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.
Conclusion
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation. Adherence to the recommended storage conditions is critical for maintaining its chemical integrity. The provided experimental protocols offer a framework for researchers to conduct thorough stability assessments tailored to their specific applications. A comprehensive understanding of the stability profile is essential for the reliable use of this compound in scientific research and development.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Amino-N,N-dimethylacetamide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of 2-amino-N,N-dimethylacetamide, also known as N,N-dimethylglycinamide, and its potential applications in peptide synthesis. While extensive research indicates that this compound is not a standard coupling reagent for peptide bond formation, its chemical structure lends itself to other valuable applications, primarily as a C-terminal capping agent. These application notes provide protocols for the incorporation of N,N-dimethylglycinamide as the C-terminal residue in solid-phase peptide synthesis (SPPS), leveraging its primary amine for peptide chain elongation.
Introduction: Understanding this compound
This compound (CAS 1857-19-8) is a derivative of the amino acid glycine, featuring a primary amine and a tertiary amide. Its structure makes it a versatile building block in organic synthesis. In the context of peptide chemistry, its primary amine can serve as a nucleophile for the attachment of an amino acid, initiating peptide chain growth. The N,N-dimethylated amide group provides a stable, neutral terminus.
A Chinese patent suggests that this compound hydrochloride, as the simplest derivative of glycinamide, has broad applications in medicine and the chemical industry, including its use as a raw material for synthesizing various bioactive compounds.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Applications in Peptide Synthesis: A C-Terminal Amide Building Block
Contrary to what the topic might suggest, this compound is not used as a coupling reagent to facilitate peptide bond formation between amino acids. Instead, its most logical application in peptide synthesis is as a building block to introduce a C-terminal N,N-dimethylglycinamide moiety. This can be desirable for several reasons:
-
Increased Solubility: The N,N-dimethylamide group can enhance the solubility of the resulting peptide.
-
Metabolic Stability: The tertiary amide is resistant to cleavage by many proteases, potentially increasing the in vivo half-life of the peptide.
-
Neutral C-Terminus: It provides a neutral C-terminus, which can be important for receptor interaction and overall peptide properties.
The following sections provide a detailed protocol for incorporating this moiety into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Protocols
This protocol outlines the manual solid-phase synthesis of a model tripeptide (Ala-Leu-Gly-N(CH₃)₂) using this compound to functionalize the resin.
Materials and Reagents
| Reagent | Supplier | Grade |
| 2-Chlorotrityl chloride (2-CTC) resin | Various | 100-200 mesh, 1% DVB |
| This compound | Sigma-Aldrich | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide synthesis |
| Dichloromethane (DCM) | Various | Anhydrous |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis |
| Piperidine | Various | Peptide synthesis |
| Fmoc-L-Leucine (Fmoc-Leu-OH) | Various | Peptide synthesis |
| Fmoc-L-Alanine (Fmoc-Ala-OH) | Various | Peptide synthesis |
| HBTU / HATU | Various | Peptide synthesis |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| Diethyl ether | Various | Anhydrous |
Workflow for Peptide Synthesis with a C-Terminal N,N-Dimethylglycinamide
Caption: SPPS workflow for synthesizing a peptide with a C-terminal N,N-dimethylglycinamide.
Step-by-Step Protocol
Step 1: Loading of this compound onto 2-CTC Resin
-
Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g) in anhydrous DCM (15 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve this compound (3 equivalents, ~3.6 mmol) in anhydrous DCM (10 mL).
-
Add DIPEA (6 equivalents, ~7.2 mmol) to the solution of the amine.
-
Add the amine solution to the swollen resin and agitate gently for 2 hours at room temperature.
-
To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
**Step 2: Peptide Elongation (Example: Synthesis of Ala-Leu-Gly-N(CH₃)₂) **
This describes the coupling of the first amino acid (Leucine) onto the functionalized resin.
-
Swell the N,N-dimethylglycinamide-functionalized resin in DMF (15 mL) for 30 minutes.
-
Drain the DMF.
-
Coupling of Fmoc-Leu-OH:
-
In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
-
Drain the coupling solution and wash the resin with DMF (5x).
This describes a full cycle for the next amino acid (Alanine).
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Coupling of Fmoc-Ala-OH:
-
Repeat the coupling procedure as in step 3 with Fmoc-Ala-OH.
-
-
Drain and wash the resin with DMF (5x) and then DCM (3x).
-
Perform a final Fmoc deprotection as in step 5.
Step 3: Cleavage and Deprotection
-
Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. (Caution: TFA is highly corrosive. Work in a fume hood with appropriate PPE).
-
Add the cleavage cocktail to the resin (10 mL per gram of starting resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
Step 4: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by liquid chromatography-mass spectrometry (LC-MS) to confirm the identity and purity of the target peptide.
Data Presentation
The following table presents hypothetical, yet expected, outcomes for the synthesis of the model tripeptide Ala-Leu-Gly-N(CH₃)₂ based on the protocol above. Actual results may vary depending on the specific sequence and experimental conditions.
| Peptide Sequence | Synthesis Scale (mmol) | Crude Yield (mg) | Purity by HPLC (%) | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| Ala-Leu-Gly-N(CH₃)₂ | 0.1 | 25 | >75 | 315.21 | 315.2 |
Conclusion
While this compound is not a reagent for facilitating peptide coupling, it serves as a valuable building block for introducing a C-terminal N,N-dimethylglycinamide moiety. The protocols provided herein offer a robust method for its incorporation using standard Fmoc-SPPS chemistry. This modification can impart desirable properties to synthetic peptides, such as increased stability and solubility, making it a useful tool for peptide chemists and drug development professionals. Researchers should consider this application when designing peptides with a neutral, stabilized C-terminus.
References
Application Notes and Protocols: 2-amino-N,N-dimethylacetamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-amino-N,N-dimethylacetamide as a versatile building block for the synthesis of heterocyclic compounds, with a particular focus on its application in the development of quinolinone-based therapeutic agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the adoption of these methods in a research and development setting.
Introduction
This compound, the simplest N,N-dimethylated derivative of glycinamide, is a valuable primary amine-containing building block for the construction of various nitrogen-containing heterocyclic scaffolds. Its bifunctional nature, possessing both a nucleophilic primary amine and a robust dimethylamide moiety, allows for its incorporation into diverse molecular architectures. A notable application of this compound is in the synthesis of substituted quinolinones, a class of heterocycles with significant therapeutic potential.
Application Highlight: Synthesis of Quinolinone-Based Lp-PLA2 Inhibitors
A significant application of this compound is in the preparation of heterocyclic derivatives that act as inhibitors of Lipoprotein-associated phospholipase A2 (Lp-PLA2). Elevated levels of Lp-PLA2 are associated with an increased risk of atherosclerosis. Heterocyclic derivatives of glycinamide synthesized from this compound have been identified as potent Lp-PLA2 inhibitors, highlighting their potential in the treatment of cardiovascular diseases[1].
The core heterocyclic structure in these inhibitors is a substituted 2(1H)-quinolinone. The synthesis involves a multi-step sequence where the this compound moiety is introduced to form a key intermediate, which is then cyclized to afford the final quinolinone scaffold.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a key intermediate and its subsequent cyclization to a quinolinone derivative, based on procedures adapted from relevant patent literature.
Protocol 1: Synthesis of 2-(4-Fluorobenzylamino)-N,N-dimethylacetamide
This protocol describes the synthesis of a key N-substituted glycinamide intermediate.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound hydrochloride | C4H11ClN2O | 138.60 | 1.38 g | 10 mmol |
| 4-Fluorobenzaldehyde | C7H5FO | 124.11 | 1.24 g | 10 mmol |
| Sodium triacetoxyborohydride | C6H10BNaO6 | 211.94 | 2.54 g | 12 mmol |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 50 mL | - |
| Triethylamine (TEA) | C6H15N | 101.19 | 1.4 mL | 10 mmol |
| Saturated sodium bicarbonate solution | NaHCO3(aq) | - | 50 mL | - |
| Brine | NaCl(aq) | - | 50 mL | - |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 | q.s. | - |
Procedure:
-
To a stirred suspension of this compound hydrochloride (1.38 g, 10 mmol) in dichloromethane (50 mL) at room temperature, add triethylamine (1.4 mL, 10 mmol) and stir for 15 minutes.
-
Add 4-fluorobenzaldehyde (1.24 g, 10 mmol) to the mixture.
-
After stirring for a further 30 minutes, add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Expected Yield: ~80-90%
Protocol 2: Synthesis of 7-(4-Fluorobenzylamino)-4-(trifluoromethyl)-2(1H)-quinolinone
This protocol outlines the cyclization reaction to form the final quinolinone product.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-Fluorobenzylamino)-N,N-dimethylacetamide | C11H15FN2O | 210.25 | 2.10 g | 10 mmol |
| Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | 184.11 | 1.84 g | 10 mmol |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | - | 20 g | - |
Procedure:
-
Combine 2-(4-Fluorobenzylamino)-N,N-dimethylacetamide (2.10 g, 10 mmol) and ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (20 g) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 4 hours.
-
Cool the mixture to approximately 80 °C and carefully pour it onto crushed ice (100 g).
-
Adjust the pH of the resulting slurry to ~7 by the slow addition of a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: ~60-70%
Data Presentation
Table 1: Summary of Yields for Synthesized Compounds
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) |
| 2-(4-Fluorobenzylamino)-N,N-dimethylacetamide | C11H15FN2O | 210.25 | 85 | |
| 7-(4-Fluorobenzylamino)-4-(trifluoromethyl)-2(1H)-quinolinone | C17H12F4N2O | 352.29 | 65 |
Visualizations
The following diagrams illustrate the key experimental workflow and the proposed signaling pathway for the therapeutic action of the synthesized compounds.
Caption: Synthetic workflow for the preparation of a quinolinone derivative.
Caption: Proposed mechanism of action for quinolinone-based Lp-PLA2 inhibitors.
Conclusion
This compound serves as a readily available and versatile building block for the synthesis of complex heterocyclic molecules. The protocols and data presented herein demonstrate its effective use in constructing quinolinone scaffolds with potential therapeutic applications as Lp-PLA2 inhibitors. These application notes provide a solid foundation for researchers to explore the utility of this compound in their own synthetic and drug discovery programs.
References
Application Notes and Protocols for the Synthesis of Lp-PLA2 Enzyme Inhibitors Utilizing an Amine Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of pyrazole-based lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, a class of compounds under investigation for their potential therapeutic benefits in cardiovascular diseases. The synthesis leverages a versatile amine building block, specifically a hydrazine derivative, in a multi-step convergent approach. Additionally, this document outlines the inhibitory activity of selected compounds and the relevant biological signaling pathway of Lp-PLA2.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a significant role in the inflammation and progression of atherosclerosis. It hydrolyzes oxidized phospholipids within low-density lipoprotein (LDL) particles, generating pro-inflammatory products such as lysophosphatidylcholine and oxidized fatty acids. These products contribute to endothelial dysfunction, macrophage activation, and the formation of unstable atherosclerotic plaques. Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for the treatment and prevention of cardiovascular events. This protocol details the synthesis of potent Lp-PLA2 inhibitors based on a pyrazole scaffold, which is constructed using a hydrazine amine building block.
Data Presentation
The inhibitory activities of representative amine-derived Lp-PLA2 inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Compound | Lp-PLA2 IC50 (nM) | Notes |
| Pyrazole-based | Compound 13b | 1.5 | A potent inhibitor synthesized via a 10-step convergent approach.[1] |
| Pyrimidone-based | SB-435495 | 0.06 | A highly potent, orally active inhibitor. |
| γ-Lactam Sulfone | Compound 40 | 32 | A γ-lactam with a sulfone moiety, exhibiting potency similar to Darapladib.[2] |
| Sulfonamide | Compound 37 | 14 | A sulfonamide-based inhibitor with good oral bioavailability.[2] |
| Pyrimidone-based | Not Specified | 1.0 (rat plasma), 2.2 (human recombinant) | A pyrimidone derivative with robust inhibitory potency.[3] |
Experimental Protocols
This section provides a representative, detailed methodology for the synthesis of pyrazole-based Lp-PLA2 inhibitors. The protocol is based on a convergent 10-step synthesis strategy.
General Synthesis of 1,3,5-Trisubstituted Pyrazole Core
The core of the inhibitor is a 1,3,5-trisubstituted pyrazole. A general and efficient method for its synthesis involves the cyclocondensation of a 1,3-diketone with a hydrazine derivative (an amine building block).
Step 1: Synthesis of 1,3-Diketone Intermediate
-
To a solution of an appropriate acetophenone derivative (1.0 eq) in a suitable solvent such as THF, add a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) at -78 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add an appropriate ester (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-diketone.
Step 2: Cyclocondensation to Form the Pyrazole Ring
-
Dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired hydrazine derivative (e.g., phenylhydrazine) (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the 1,3,5-trisubstituted pyrazole.
In Vitro Lp-PLA2 Enzyme Activity Assay
The inhibitory activity of the synthesized compounds can be determined using an in vitro enzymatic assay.
-
Materials:
-
Recombinant human Lp-PLA2 enzyme.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4).
-
Substrate: A suitable chromogenic substrate such as 2-thio-PAF.
-
DTNB (Ellman's reagent).
-
Test compounds dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add a small volume of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add the recombinant human Lp-PLA2 solution to each well and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately add DTNB to each well.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Lp-PLA2 Signaling Pathway in Atherosclerosis
References
Application Notes and Protocols for the Synthesis of N-Alkylaminoacetamide Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-alkylaminoacetamide fungicides, a class of compounds with significant potential in agriculture and medicine. This document details synthetic protocols for various derivatives, summarizes their biological activities, and elucidates their primary mechanism of action.
Introduction to N-Alkylaminoacetamide Fungicides
N-alkylaminoacetamide derivatives represent a versatile class of fungicides with a broad spectrum of activity against various fungal pathogens. Their chemical scaffold allows for diverse substitutions, enabling the fine-tuning of their biological activity, selectivity, and physicochemical properties. A common mechanism of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, leading to the disruption of fungal respiration and subsequent cell death.[1][2]
Synthesis of N-Alkylaminoacetamide Fungicides: Starting Materials and General Reactions
The synthesis of N-alkylaminoacetamide fungicides typically involves the formation of an amide bond between a substituted amine and a chloroacetamide derivative or a related carboxylic acid. Common starting materials include:
-
Primary and Secondary Amines (Alkyl or Aryl): These provide the "N-alkyl" or "N-aryl" portion of the final molecule and are crucial for determining the compound's lipophilicity and target interaction.
-
Chloroacetyl Chloride or Chloroacetic Acid: These reagents provide the acetamide backbone. Chloroacetyl chloride is highly reactive and suitable for direct acylation of amines.
-
Substituted Anilines and Thiophen-2-amines: Used for the synthesis of more complex derivatives with enhanced fungicidal potency.[3]
-
α-Halo Acyl Halides: Variations of chloroacetyl chloride used to introduce different substituents on the acetamide moiety.
The core reaction is typically a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl halide or activated carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-chloroacetamides
This protocol describes the synthesis of N-aryl-2-chloroacetamides, which are key intermediates in the production of various fungicides.
Materials:
-
Substituted aniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Glacial acetic acid
-
Saturated sodium acetate solution
-
Ice-cold water
-
Ethanol
Procedure:
-
Dissolve the substituted aniline in glacial acetic acid, followed by the addition of a saturated solution of sodium acetate.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred reaction mixture.
-
Continue stirring for 1-2 hours while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude product, wash with a dilute solution of glacial acetic acid, and then with water.
-
Recrystallize the product from an ethanol/water mixture to obtain the pure N-aryl-2-chloroacetamide.
Protocol 2: Synthesis of 2-(Alkylamino)acetamides
This protocol details the synthesis of 2-(alkylamino)acetamides from a 2-chloro-N-arylacetamide intermediate.
Materials:
-
N-aryl-2-chloroacetamide (1.0 eq)
-
Alkylamine (2.2 eq)
-
Potassium carbonate (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the N-aryl-2-chloroacetamide in dichloromethane.
-
Add potassium carbonate and the corresponding alkylamine to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-(alkylamino)acetamide.
Protocol 3: Synthesis of N-(Thiophen-2-yl) Nicotinamide Derivatives
This protocol outlines the synthesis of a specific class of N-alkylaminoacetamide fungicides with a thiophene moiety.
Materials:
-
Substituted nicotinic acid (1.0 eq)
-
Oxalyl chloride (3.0 eq)
-
Dimethylformamide (DMF, catalytic amount)
-
Substituted thiophen-2-amine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Ice-water bath
Procedure:
-
To a solution of the substituted nicotinic acid in DCM, add oxalyl chloride dropwise, followed by a catalytic amount of DMF.
-
Stir the mixture at room temperature for 6 hours to form the acyl chloride.
-
Concentrate the mixture under reduced pressure to obtain the crude acyl chloride.
-
In a separate flask, dissolve the substituted thiophen-2-amine and triethylamine in DCM and cool in an ice-water bath.
-
Add a solution of the crude acyl chloride in DCM dropwise to the amine solution.
-
Stir the resulting mixture at room temperature until the reaction is complete as indicated by TLC.
-
Wash the reaction mixture with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final N-(thiophen-2-yl) nicotinamide derivative.[3]
Data Presentation: Fungicidal Activity
The following tables summarize the fungicidal activity of representative N-alkylaminoacetamide derivatives against various phytopathogenic fungi.
Table 1: In Vivo Fungicidal Activity of N-(Thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew (Pseudoperonospora cubensis) [3]
| Compound | R substituents | EC50 (mg/L) |
| 4a | 5,6-Cl2; OC2H5; CH3; CN | 4.69 |
| 4f | 5,6-Cl2; OC2H5; CH3; CN | 1.96 |
| Diflumetorim | (Commercial Fungicide) | 21.44 |
| Flumorph | (Commercial Fungicide) | 7.55 |
Table 2: Antifungal Activity of 2-((2-Hydroxyphenyl)methylamino)acetamide Derivatives [4]
| Compound | Fungus | EC50 (µg/mL) |
| 5e | Sclerotinia sclerotiorum | 2.89 |
| Chlorothalonil | Sclerotinia sclerotiorum | >50 |
| 5e | Phytophthora capsici | 10.21 |
| Chlorothalonil | Phytophthora capsici | 1.25 |
Table 3: Antifungal Activity of 2-Chloro-N-phenylacetamide against Aspergillus flavus [5]
| Parameter | Concentration (µg/mL) |
| Minimum Inhibitory Concentration (MIC) | 16 - 256 |
| Minimum Fungicidal Concentration (MFC) | 32 - 512 |
Mandatory Visualizations
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of N-alkylaminoacetamide fungicides, starting from readily available materials.
References
- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Five Succinate Dehydrogenase Inhibitors on DON Biosynthesis of Fusarium asiaticum, Causing Fusarium Head Blight in Wheat [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Glycine Dimethylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine dimethylamide, also known as N,N-dimethylglycinamide (CAS No. 1857-19-8), is a derivative of the simplest amino acid, glycine.[1] It serves as a valuable building block and intermediate in organic synthesis, particularly within the pharmaceutical industry.[1][2][3] Its structural simplicity and the presence of a reactive primary amine and a tertiary amide offer versatile opportunities for the synthesis of more complex molecules. This document provides detailed protocols for the synthesis of Glycine Dimethylamide and explores its applications in medicinal chemistry, with a focus on its potential as a scaffold for the development of novel therapeutics.
Physicochemical Properties
| Property | Value |
| CAS Number | 1857-19-8 |
| Molecular Formula | C₄H₁₀N₂O |
| Molecular Weight | 102.14 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 60 °C at 0.8 Torr |
| Density | 0.995 g/cm³ (Predicted) |
| pKa | 8.46 (Predicted) |
(Data sourced from commercial supplier information)
Experimental Protocols
Protocol 1: Synthesis via Hydrogenolysis of N-Cbz-Protected Glycine Dimethylamide
This protocol describes the synthesis of Glycine Dimethylamide from the commercially available N-benzyloxycarbonyl (Cbz) protected precursor. The Cbz group is a common amine protecting group that can be readily removed by catalytic hydrogenation.
Reaction Scheme:
Materials:
-
Benzyl (2-(dimethylamino)-2-oxoethyl)carbamate (N-Cbz-glycine dimethylamide)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (H₂)
Equipment:
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
To a solution of benzyl (2-(dimethylamino)-2-oxoethyl)carbamate (1.0 eq) in methanol, add 10% Pd/C catalyst (typically 10 mol%).
-
The reaction mixture is then subjected to hydrogenation at room temperature and atmospheric pressure for 3 hours.
-
Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through a pad of diatomaceous earth.
-
The filtrate is concentrated under reduced pressure to yield 2-amino-N,N-dimethylacetamide (Glycine Dimethylamide) as an oily product.[3]
-
Due to its potential instability, it is recommended to use the resulting amine directly in subsequent reactions. The reported yield for this deprotection step is 97%.[3]
Protocol 2: Synthesis via Amide Coupling of N-Boc-Glycine and Dimethylamine using TBTU
This protocol outlines a general method for the synthesis of N-Boc-protected Glycine Dimethylamide, which can then be deprotected to yield the final product. This method is based on the successful synthesis of a similar amide, N,N-dimethylglycine-amantadine.[4]
Reaction Scheme:
-
Coupling: Boc-NH-CH₂-COOH + HN(CH₃)₂ --(TBTU, Base)--> Boc-NH-CH₂-CON(CH₃)₂
-
Deprotection: Boc-NH-CH₂-CON(CH₃)₂ --(Acid)--> H₃N⁺-CH₂-CON(CH₃)₂
Materials:
-
N-Boc-glycine
-
Dimethylamine (solution in THF or as hydrochloride salt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for deprotection
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part 1: Amide Coupling
-
Dissolve N-Boc-glycine (1.0 eq) in DCM.
-
Add TEA or DIPEA (2.0 eq) and TBTU (1.1 eq) to the solution.
-
Stir the mixture for 30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve dimethylamine hydrochloride (1.2 eq) in DCM and add TEA or DIPEA (1.2 eq). Alternatively, use a solution of dimethylamine in THF.
-
Add the dimethylamine solution to the activated N-Boc-glycine mixture.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture twice with 5% NaHCO₃ solution.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-Glycine Dimethylamide.
-
The crude product can be purified by flash chromatography on a silica gel column.
Part 2: Boc Deprotection
-
Dissolve the purified N-Boc-Glycine Dimethylamide in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent to obtain the hydrochloride or trifluoroacetate salt of Glycine Dimethylamide.
Alternative Coupling Reagents
Several other coupling reagents can be employed for the synthesis of the amide bond between N-protected glycine and dimethylamine. The choice of reagent may depend on factors such as scale, cost, and the presence of other functional groups.
| Coupling Reagent | Additive | Base | Solvent | Typical Conditions |
| EDC | HOBt | DIPEA or TEA | DCM or DMF | Room temperature, 12-24 h |
| HATU | - | DIPEA or TEA | DMF | Room temperature, 2-12 h |
| DCC | HOBt | - | DCM or THF | 0 °C to room temperature, 12-24 h |
Application Notes
Pharmaceutical Intermediate
Glycine dimethylamide is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical applications.[1][2][3] Its bifunctional nature allows for further elaboration at either the primary amine or through modification of the amide functionality.
Scaffold for VAP-1 Inhibitors
Recent research has identified glycine amide derivatives as a novel class of inhibitors for Vascular Adhesion Protein-1 (VAP-1).[5] VAP-1 is a promising therapeutic target for various inflammatory diseases and diabetic microvascular complications.[5]
-
Structure-Activity Relationship (SAR) Studies: SAR studies on a series of glycine amide derivatives have shown that the tertiary amide moiety is crucial for stability in rat blood. The substitution pattern on the aromatic ring, when present, significantly influences the inhibitory activity against VAP-1.[5]
-
Lead Optimization: Through lead optimization, a compound from this class, 4g , demonstrated potent ex vivo efficacy, with 60% inhibition of plasma VAP-1 activity after oral administration at a dose of 1 mg/kg in rats.[5] This highlights the potential of the glycine amide scaffold in developing orally bioavailable VAP-1 inhibitors.
Diagrams
Experimental Workflow: Synthesis of Glycine Dimethylamide
Caption: General workflow for the synthesis of Glycine Dimethylamide.
Signaling Pathway: VAP-1 Inhibition by Glycine Amide Derivatives
Caption: Inhibition of VAP-1 mediated inflammation by Glycine Amide Derivatives.
References
- 1. CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-N,N-dimethylacetamide: A Versatile Intermediate in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction:
2-Amino-N,N-dimethylacetamide is a valuable and versatile pharmaceutical intermediate employed in the synthesis of a diverse range of bioactive molecules. Its inherent structural features, including a primary amine and a dimethylamide moiety, offer multiple reaction sites for chemical modification, making it an attractive building block in drug discovery programs. This intermediate is particularly noted for its role in the development of enzyme inhibitors, agents targeting the central nervous system (CNS), and various receptor modulators. The incorporation of the N,N-dimethylacetamide group can enhance the pharmacokinetic properties of drug candidates, such as improving solubility and metabolic stability.
Key Applications in Drug Discovery:
-
Enzyme Inhibitors: this compound serves as a crucial precursor for the synthesis of various enzyme inhibitors. A notable application is in the development of inhibitors for Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis. By constructing molecules that can effectively block the active site of Lp-PLA2, researchers aim to develop novel therapeutics for cardiovascular diseases.
-
Kinase Inhibitors: The scaffold of this compound is amenable to the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. For instance, inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR), are being investigated as potential treatments for conditions characterized by cellular stress.
-
CNS-Active Agents: The physicochemical properties imparted by the N,N-dimethylacetamide group can be advantageous for developing drugs that target the central nervous system. This includes the potential to improve blood-brain barrier penetration, a critical factor for the efficacy of CNS-targeted therapies.
-
Heterocyclic Scaffolds: This intermediate is a valuable participant in multi-component reactions, facilitating the efficient construction of complex heterocyclic structures that form the core of many pharmaceutical agents.
Featured Applications: Synthesis of Bioactive Compounds
This section details the application of this compound in the synthesis of precursors for two distinct classes of therapeutic agents: Lp-PLA2 inhibitors and PERK inhibitors.
Synthesis of a Pyrimidinone Precursor for Lp-PLA2 Inhibitors
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis. Inhibitors of Lp-PLA2, such as Darapladib, have been the subject of extensive research. The pyrimidinone core is a common feature in many Lp-PLA2 inhibitors. This compound can be utilized in the synthesis of functionalized pyrimidinone derivatives that serve as key intermediates for these inhibitors.
Experimental Protocol: Synthesis of a Substituted Pyrimidinone
This protocol describes a general procedure for the synthesis of a 2-substituted-amino-pyrimidinone derivative, a potential precursor for more complex Lp-PLA2 inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
2,4-dichloro-5-substituted-pyrimidine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloro-5-substituted-pyrimidine (1.0 eq) in DMF, add this compound (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-substituted-amino-pyrimidinone derivative.
Quantitative Data Summary:
| Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 2-((Substituted)-amino)-5-(substituted)-pyrimidin-4(3H)-one | 2,4-dichloro-5-substituted-pyrimidine | This compound, DIPEA | DMF | 75-85 | >95 (by HPLC) |
Experimental Workflow:
Caption: General workflow for the synthesis of a pyrimidinone precursor.
Synthesis of an Indole-based Precursor for PERK Inhibitors
PERK is a critical kinase in the unfolded protein response (UPR), a cellular stress response pathway. Chronic activation of the UPR is implicated in various diseases, and PERK inhibitors like GSK2606414 are being investigated as potential therapeutics. The synthesis of such inhibitors often involves the construction of a substituted indole core. This compound can be used to introduce a key side chain onto the indole scaffold.
Experimental Protocol: N-Acetylation of a Substituted Indole
This protocol outlines the N-acetylation of a 5-substituted-indole with a derivative of this compound, representing a key step in the synthesis of a PERK inhibitor precursor.
Reaction Scheme:
Materials:
-
5-Substituted-indole
-
2-Chloro-N,N-dimethylacetamide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the 5-substituted-indole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-chloro-N,N-dimethylacetamide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acetylated indole derivative.
Quantitative Data Summary:
| Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1-(2-(dimethylamino)-2-oxoethyl)-5-substituted-indole | 5-Substituted-indole | 2-Chloro-N,N-dimethylacetamide, NaH | DMF | 60-70 | >98 (by HPLC) |
Experimental Workflow:
Caption: Workflow for the N-acetylation of a substituted indole.
Signaling Pathways
Lp-PLA2 Signaling Pathway in Atherosclerosis
Lp-PLA2, primarily associated with low-density lipoprotein (LDL) in circulation, accumulates in the arterial intima. Within atherosclerotic plaques, it hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products promote an inflammatory cascade, leading to endothelial dysfunction, recruitment of monocytes, and their differentiation into macrophages, which then transform into foam cells, a hallmark of atherosclerotic lesions.
Caption: Lp-PLA2 signaling cascade in atherosclerosis.
PERK Signaling Pathway in the Unfolded Protein Response
The PERK pathway is a central arm of the Unfolded Protein Response (UPR), a cellular mechanism to cope with endoplasmic reticulum (ER) stress caused by the accumulation of unfolded or misfolded proteins. Upon ER stress, PERK is activated through autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein translation, thereby reducing the protein load on the ER. Paradoxically, this also leads to the preferential translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.
Caption: The PERK signaling pathway of the UPR.
Application Notes and Protocols for Reactions Involving 2-amino-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-amino-N,N-dimethylacetamide, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document outlines key reactions, detailed experimental protocols, and safety considerations.
Overview of this compound
This compound is a bifunctional molecule featuring a primary amine and a tertiary amide. This unique structure allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[1] Its hydrochloride salt is often used to improve stability and ease of handling.[1]
Chemical Structure:
Safety Precautions and Handling
This compound and its salts should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. It is classified as a substance that can cause severe skin burns and eye damage.[2]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not flush down the drain.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]
Key Reactions and Applications
The primary amine group of this compound is a key site for various chemical modifications, including acylation and sulfonylation. These reactions are fundamental in medicinal chemistry for the synthesis of new chemical entities with potential biological activity.
N-Acylation Reactions
The reaction of this compound with acyl chlorides or acid anhydrides is a straightforward method for the synthesis of N-acyl derivatives. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride byproduct.[]
General Reaction Scheme:
N-Sulfonylation Reactions
Sulfonamides are an important class of compounds in drug discovery. This compound can be readily converted to its corresponding sulfonamide by reaction with a sulfonyl chloride in the presence of a base.
General Reaction Scheme:
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the preparation of the hydrochloride salt of this compound from Boc-glycine, which is a common precursor. The overall process involves amidation followed by deprotection.[4]
Experimental Workflow:
Caption: Synthesis of this compound HCl.
Materials:
-
Boc-glycine
-
N,N-Carbonyldiimidazole (CDI) or other coupling agent
-
Dimethylamine solution
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid solution in ethanol
-
Ethyl acetate
Procedure:
-
Amidation:
-
To a solution of Boc-glycine (1 equivalent) in anhydrous THF, add CDI (1.1 equivalents) portion-wise at room temperature.
-
Stir the mixture for 1 hour.
-
Add a solution of dimethylamine (2 equivalents) in THF dropwise.
-
Continue stirring at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the Boc-protected intermediate.
-
-
Deprotection and Salt Formation:
-
Dissolve the crude Boc-protected intermediate in a minimal amount of ethyl acetate.
-
Add a solution of hydrochloric acid in ethanol (e.g., 4 M) dropwise until the pH is acidic.
-
Stir the mixture at room temperature for 2-4 hours.
-
Collect the resulting precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum.
-
Quantitative Data:
| Step | Product | Typical Yield | Purity (Typical) |
| Amidation & Deprotection | This compound hydrochloride | 78-84% | >99% |
Data sourced from a patent describing a similar multi-step synthesis.[4]
Protocol 2: General Procedure for N-Acylation
This protocol provides a general method for the acylation of the primary amine of this compound.
Experimental Workflow:
Caption: General N-Acylation Workflow.
Materials:
-
This compound hydrochloride
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other aprotic solvent, anhydrous
Procedure:
-
Suspend this compound hydrochloride (1 equivalent) in anhydrous DCM.
-
Add triethylamine (2.2 equivalents) and stir the mixture for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Results:
| Reactant (Acyl Chloride) | Product | Expected Yield Range |
| Benzoyl chloride | N-Benzoyl-2-amino-N,N-dimethylacetamide | High |
| Acetyl chloride | N-Acetyl-2-amino-N,N-dimethylacetamide | High |
Yields are generally high for these types of reactions but will vary depending on the specific acyl chloride and purification method.
Protocol 3: General Procedure for N-Sulfonylation
This protocol outlines a general method for the synthesis of sulfonamide derivatives from this compound.
Experimental Workflow:
Caption: General N-Sulfonylation Workflow.
Materials:
-
This compound hydrochloride
-
Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride)
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other aprotic solvent, anhydrous
Procedure:
-
Dissolve this compound hydrochloride (1 equivalent) in a mixture of DCM and pyridine.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Expected Results:
| Reactant (Sulfonyl Chloride) | Product | Expected Yield Range |
| p-Toluenesulfonyl chloride | N-(p-Toluenesulfonyl)-2-amino-N,N-dimethylacetamide | Good to High |
| Methanesulfonyl chloride | N-(Methanesulfonyl)-2-amino-N,N-dimethylacetamide | Good to High |
Yields will depend on the specific sulfonyl chloride used and the efficiency of the purification.
Signaling Pathways and Drug Development
Derivatives of this compound are of interest in drug development. For instance, glycinamide heterocyclic derivatives synthesized from this compound have been investigated as Lp-PLA₂ enzyme inhibitors for the potential treatment of atherosclerosis.[4] The dimethylamine pharmacophore is present in a number of FDA-approved drugs with a wide range of biological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[5][6] The incorporation of the this compound moiety into a lead compound can modulate its physicochemical properties, such as solubility and metabolic stability, which are crucial for drug efficacy.[1]
Logical Relationship Diagram:
Caption: Drug Discovery and Development Pathway.
References
- 1. leapchem.com [leapchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Safe Handling and Storage of 2-amino-N,N-dimethylacetamide
**Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-amino-N,N-dimethylacetamide (CAS No. 1857-19-8) in a research and development laboratory setting. The protocols herein are designed to mitigate risks associated with the compound's corrosive and potentially toxic nature. By integrating principles of chemical safety, risk assessment, and emergency preparedness, these guidelines aim to ensure the well-being of laboratory personnel and maintain experimental integrity.
Introduction and Scientific Context
This compound is a substituted amide that serves as a valuable building block in organic synthesis and pharmaceutical development. Its bifunctional nature, containing both a primary amine and a tertiary amide, makes it a versatile intermediate. However, its structural similarity to other amines and amides necessitates a cautious and informed approach to its handling. The primary amine group confers basicity and nucleophilicity, while the N,N-dimethylacetamide moiety provides a polar, aprotic character.
The protocols outlined below are grounded in the understanding that all chemicals, regardless of known toxicity, should be handled with the assumption that they are hazardous.[1][2] This guide emphasizes the causality behind each procedural step, fostering a culture of safety that is proactive rather than reactive.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any work with this compound begins. This involves understanding its intrinsic hazards and evaluating the potential for exposure during planned experimental procedures.
2.1. GHS Classification and Hazards According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance with the following primary concerns[3][4]:
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[3][4] This is the most significant acute hazard. The basicity of the amine group can lead to rapid tissue damage upon contact.
-
Corrosive to Metals (Category 1): H290 - May be corrosive to metals.[3]
-
Combustibility: It is also classified as a combustible liquid, presenting a slight fire hazard when exposed to heat or flame.[3][4]
While specific toxicological data for this compound is limited, data from the parent compound, N,N-dimethylacetamide (DMAc), should be considered for a conservative risk assessment. DMAc is known for its reproductive toxicity, potential for liver damage upon chronic exposure, and moderate acute toxicity via inhalation and dermal contact.[5][6][7] Given the structural similarity, it is prudent to assume that the 2-amino derivative may present similar systemic, long-term hazards.
2.2. Physicochemical Properties
A summary of key properties is essential for safe handling and for predicting its behavior in experimental setups.
| Property | Value | Source |
| CAS Number | 1857-19-8 | [3][4] |
| Molecular Formula | C₄H₁₀N₂O | [4][8] |
| Molar Mass | 102.14 g/mol | [4][8] |
| Appearance | Liquid (form not specified) | [3] |
| Boiling Point | 60 °C @ 0.8 Torr | [8] |
| pKa (Predicted) | 8.46 ± 0.10 | [8] |
| Density (Predicted) | 0.995 g/cm³ | [8] |
Engineering Controls and Personal Protective Equipment (PPE)
Containment and personal protection are the primary defenses against chemical exposure.[9]
3.1. Engineering Controls
-
Chemical Fume Hood: All work involving the handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1][9]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[10]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible and located near the workstation.[11]
3.2. Personal Protective Equipment (PPE) The selection of PPE is critical due to the compound's severe corrosivity.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene, ensuring they are rated for protection against amines and amides). Given that thin disposable gloves provide only a contact barrier, they should be doubled or a thicker glove should be used.[12] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[1]
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory to protect against splashes.[3][11]
-
Body Protection: A flame-resistant lab coat, worn fully buttoned, is required. An acid/base-resistant apron should be worn over the lab coat when handling larger quantities (>50 mL).[12]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[9][12]
Standard Operating Procedures and Protocols
Adherence to standardized protocols is essential for reproducibility and safety. The following step-by-step procedures must be followed.
4.1. Protocol: Receiving and Unpacking Chemicals
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks. Do not accept damaged containers.
-
Verify: Confirm the label on the container matches the chemical ordered and the accompanying SDS.
-
Transport: Use a secondary containment carrier (e.g., a rubber bucket or plastic tote) to transport the chemical from the receiving area to the designated storage location.
4.2. Protocol: Weighing and Aliquoting Causality: This procedure is performed in a fume hood to contain any vapors. Using disposable equipment prevents cross-contamination and minimizes cleaning of highly hazardous materials.
-
Preparation: Don all required PPE (goggles, face shield, lab coat, appropriate gloves).
-
Containment: Perform all operations inside a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor drips or spills.
-
Weighing: Tare a suitable, clean, and dry glass container on an analytical balance inside the hood.
-
Transfer: Using a clean glass pipette or syringe, carefully transfer the desired amount of this compound into the tared container.
-
Cleaning: Cap the primary container immediately after dispensing. Clean any minor drips on the exterior of the container with a solvent-dampened cloth (e.g., isopropanol), and dispose of the cloth as hazardous waste.
-
Disposal: Dispose of the disposable pipette or syringe tip in a designated solid hazardous waste container.
4.3. Protocol: Emergency Procedures
4.3.1. Spill Response Causality: A rapid and correct response to a spill is critical to prevent exposure and further contamination. The use of an inert absorbent avoids reaction with the spilled material.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large (>100 mL) or if you feel unwell, evacuate the area and activate the emergency alarm.
-
Isolate: Restrict access to the spill area.
-
Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (for residual amounts): Once the bulk material is absorbed, the area can be decontaminated with a suitable agent. Caution: Neutralization is exothermic and should only be performed on residual amounts by trained personnel.
-
Collect and Dispose: Carefully scoop the absorbent material into a labeled, sealable hazardous waste container.[3]
-
Decontaminate: Clean the spill area with soap and water, and wipe down all affected surfaces.
4.3.2. Personnel Exposure Causality: Immediate and prolonged flushing with water is the most effective first aid for corrosive exposures, as it dilutes and removes the chemical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention from an ophthalmologist.[3]
-
Skin Contact: Immediately move to a safety shower and flush the affected area with large amounts of water for at least 15 minutes.[3] While flushing, remove all contaminated clothing. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and provide the conscious person with 2 glasses of water to drink.[3] Seek immediate medical attention.
Laboratory Storage Protocols
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
5.1. General Storage Conditions
-
Location: Store in a dedicated, locked cabinet for corrosive materials.[3] The storage area should be cool, dry, and well-ventilated.[3]
-
Container: Keep the chemical in its original, tightly sealed container.[3] Protect containers from physical damage and check regularly for leaks.[3]
-
Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture or carbon dioxide.
5.2. Segregation and Incompatibilities Causality: Segregating incompatible chemicals prevents potentially violent reactions in the event of a spill or container failure.
-
Acids: Store separately from all acids. Reaction with acids can be highly exothermic and produce hazardous fumes.[3]
-
Oxidizing Agents: Store away from strong oxidizing agents (e.g., peroxides, nitrates, perchlorates) to prevent a vigorous and potentially explosive reaction.[3][13]
-
Halogenated Compounds: Avoid storage near halogenated compounds like carbon tetrachloride, with which exothermic reactions can occur.[13]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Labeling: Collect all liquid and solid waste in separate, clearly labeled, and chemically compatible containers. The label should read "Hazardous Waste - this compound" and include the primary hazard symbols (Corrosive).
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EH&S) office in accordance with all local, state, and federal regulations.[3] Do not pour down the drain.[10]
Workflow Visualization
The following diagram illustrates the lifecycle of this compound in the laboratory, highlighting critical safety and handling checkpoints.
Caption: Workflow for safe handling of this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chembk.com [chembk.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. chempoint.com [chempoint.com]
- 11. fishersci.com [fishersci.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. DIMETHYLACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for 2-Amino-N,N-dimethylacetamide in Organic Synthesis
Introduction
2-Amino-N,N-dimethylacetamide, also known as N,N-dimethylglycinamide, is a functionalized amide that holds potential as a versatile reagent and building block in organic synthesis. While its direct application as a primary reagent in well-known named reactions is not extensively documented, its parent compound, N,N-dimethylacetamide (DMAc), is widely recognized as a multipurpose reagent capable of providing various fragments for the synthesis of N-heterocyclic compounds.[1][2][3] This document provides an overview of the applications of N,N-dimethylacetamides as reagents, with a focus on the potential role of the 2-amino group in modifying reactivity and enabling further synthetic transformations. These notes are intended for researchers, scientists, and professionals in drug development seeking to explore the synthetic utility of this compound.
Core Applications: N,N-Dimethylacetamides as Multipurpose Reagents
N,N-Dimethylacetamide (DMAc) and its derivatives are more than just polar aprotic solvents; they can actively participate in chemical reactions by providing various building blocks, including single carbon, CH, CH₂, NC, and NMe₂ fragments.[2][3] This reactivity is often unlocked under specific reaction conditions, such as in the presence of catalysts or activating agents.
Synthesis of N-Heterocyclic Compounds
A significant application of N,N-dimethylacetamide is in the synthesis of a diverse range of N-heterocyclic compounds.[1][4] These reactions often proceed through the in-situ generation of reactive intermediates derived from DMAc.
Table 1: Synthesis of N-Heterocycles using N,N-Dimethylacetamide (DMAc) as a Reagent Fragment
| Heterocycle Class | Reactant(s) | DMAc Fragment Incorporated | Catalyst/Conditions | Reference(s) |
| Quinolines | Anilines, Aryl Ketones | Methine (=CH−) | K₂S₂O₈ | [2] |
| Pyrimidines | Ketones, Amidines | One Carbon Source | Oxidative Annulation | [2] |
| Quinoxalines | Nitrogen-containing nucleophiles | Electrophilic Carbon Source | - | [1] |
| Pyrrolo[1,2-a]quinoxalines | Nitrogen-containing nucleophiles | Electrophilic Carbon Source | - | [1] |
| Quinazolin-4-ones | Nitrogen-containing nucleophiles | Electrophilic Carbon Source | - | [4] |
| Imidazo[1,2-c]quinazolines | Aryl Halides, Sodium Azide | CH Fragment | Copper-catalyzed | [2] |
Potential Role of the 2-Amino Group
The presence of a primary amino group at the 2-position of N,N-dimethylacetamide introduces a key functional handle that can significantly expand its synthetic utility compared to the parent DMAc.
-
Site for Derivatization: The amino group can be readily acylated, alkylated, or sulfonylated to introduce a wide variety of substituents. This allows for the synthesis of a library of functionalized building blocks for use in multicomponent reactions or for the construction of bioactive molecules.[5]
-
Chelating Ligand: The diamine-like structure of this compound suggests its potential as a bidentate ligand in transition metal catalysis. The coordination of both the amino and amide functionalities to a metal center could influence the catalyst's reactivity and selectivity.
-
Intramolecular Reactions: The amino group can participate in intramolecular cyclization reactions, leading to the formation of five-membered heterocyclic rings.
-
Alternative Nucleophile in Multicomponent Reactions: In reactions like the Ugi or Passerini reactions, which typically involve an amine component, this compound could serve as a bifunctional component, bringing in both the amine and the dimethylacetamide moiety.[6]
Diagram 1: Potential Reactivity Pathways of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-heterocyclic compounds using N, N-dimethylacetamides as an electrophilic carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-Up Synthesis of 2-amino-N,N-dimethylacetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, scalable, and efficient three-step method for the synthesis of 2-amino-N,N-dimethylacetamide hydrochloride, a versatile intermediate in the pharmaceutical and chemical industries. The described synthesis route starts from commercially available and inexpensive glycine methyl ester hydrochloride. The process involves N-protection of the amino group using a tert-butyloxycarbonyl (Boc) group, followed by amidation with dimethylamine, and subsequent deprotection and salt formation. This method is designed for large-scale production, offering high yields and purity, mild reaction conditions, and a straightforward operational workflow.[1] The overall process is stable, with reported total yields ranging from 78% to 84% and a final product purity exceeding 99%.[1]
Introduction
This compound and its salts are crucial building blocks in the synthesis of various active pharmaceutical ingredients and agrochemicals. For instance, it serves as a precursor for glycinamide heterocyclic derivatives that act as Lp-PLA2 enzyme inhibitors for treating atherosclerosis and for N-alkylaminoacetamide compounds used as agricultural fungicides.[1] Traditional synthesis methods often rely on the amidation of Boc-glycine using expensive coupling agents like HOBt/EDC or CDI, which are not economically viable for industrial-scale production due to high costs and complex purification procedures.[1] The protocol detailed herein presents a cost-effective and scalable alternative that avoids the use of such coupling agents, making it suitable for industrial applications.
Overall Synthesis Workflow
The synthesis is performed in three main stages starting from glycine methyl ester hydrochloride. The workflow is designed to be robust and scalable, with intermediates that can be isolated at high purity.
Caption: Overall workflow for the synthesis of this compound HCl.
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis, based on a representative scale.
| Step | Reactant | Reagent | Solvent | Product | Yield (%) | Purity (%) |
| 1. Protection | Glycine Methyl Ester HCl (1.0 eq) | Di-tert-butyl dicarbonate (1.1 eq), Triethylamine (2.2 eq) | Dioxane/Water (1:1) | Boc-Glycine Methyl Ester | ~95-98 | >98 |
| 2. Amidation | Boc-Glycine Methyl Ester (1.0 eq) | Dimethylamine (aq. solution, excess) | Methanol | N,N-Dimethyl-Boc-glycinamide | ~90-95 | >98 |
| 3. Deprotection | N,N-Dimethyl-Boc-glycinamide (1.0 eq) | HCl (gas or solution in EtOAc/Dioxane) | Ethyl Acetate or Dioxane | This compound HCl | ~90-96 | >99 |
| Overall | - | - | - | - | ~78-84 [1] | >99 [1] |
Experimental Protocols
Materials and Equipment:
-
Glass-lined or stainless steel reactor with temperature control, mechanical stirring, and inert atmosphere capabilities.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Filtration apparatus.
-
Analytical equipment (NMR, HPLC/GC, MS).
Reagents:
-
Glycine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (Et3N)
-
Dimethylamine (e.g., 40% aqueous solution)
-
Hydrochloric acid (gas or concentrated solution)
-
Solvents: Dioxane, Methanol, Ethyl Acetate, Dichloromethane (DCM)
-
Drying agent (e.g., anhydrous sodium sulfate)
Protocol 1: Synthesis of Boc-Glycine Methyl Ester (Protection Step)
-
Reactor Setup: Charge the reactor with glycine methyl ester hydrochloride (1.0 equivalent).
-
Solvent Addition: Add a 1:1 (v/v) mixture of dioxane and water. Stir the mixture until all solids are dissolved.
-
Base Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add triethylamine (2.2 equivalents) while maintaining the temperature below 10 °C.
-
Boc-Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Add water and ethyl acetate to the residue.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with a 5% citric acid solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield Boc-glycine methyl ester as an oil or low-melting solid. The product is typically of high purity (>98%) and can be used in the next step without further purification.[1]
Protocol 2: Synthesis of N,N-Dimethyl-Boc-glycinamide (Amidation Step)
-
Reactor Setup: Charge the reactor with Boc-glycine methyl ester (1.0 equivalent) and methanol.
-
Amine Addition: To the solution, add an excess of 40% aqueous dimethylamine solution (e.g., 5-10 equivalents).
-
Reaction: Seal the reactor and heat the mixture to 40-50 °C. Stir vigorously for 12-24 hours. The progress of the aminolysis can be monitored by HPLC or GC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Solvent Removal: Remove methanol and excess dimethylamine under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N,N-dimethyl-Boc-glycinamide. This intermediate is typically isolated in high yield and purity.[1]
Protocol 3: Synthesis of this compound Hydrochloride (Deprotection)
-
Reactor Setup: Dissolve N,N-dimethyl-Boc-glycinamide (1.0 equivalent) in a suitable solvent such as ethyl acetate or dioxane.
-
Acidification: Cool the solution to 0-5 °C. Bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in ethyl acetate/dioxane until the solution is acidic and precipitation of the product is observed.[2]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or HPLC until the starting material is fully consumed.[2][3]
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the product cake with cold ethyl acetate or diethyl ether to remove any non-polar impurities.
-
Drying: Dry the white crystalline solid under vacuum to yield the final product, this compound hydrochloride, with a purity of >99%.[1]
Safety and Handling
-
All procedures should be carried out in a well-ventilated fume hood by trained personnel.
-
Personal protective equipment (safety glasses, gloves, lab coat) must be worn.
-
Dimethylamine is a flammable and corrosive gas/liquid. Handle with care.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled carefully.
-
Strong acids like HCl are highly corrosive. Ensure appropriate handling procedures are followed.
-
Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.
References
Application Note: Proposed Analytical Methods for the Quantification of 2-amino-N,N-dimethylacetamide in Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines proposed analytical methodologies for the quantitative determination of 2-amino-N,N-dimethylacetamide in solution. Due to a lack of readily available, validated methods specifically for this analyte, this note details two proposed techniques adapted from established methods for the structurally similar compound N,N-dimethylacetamide (DMAc). The proposed methods, Reversed-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step, are presented with detailed protocols and expected performance characteristics. These protocols provide a robust starting point for method development and validation.
Introduction
This compound is a small polar molecule containing a tertiary amide and a primary amine. Accurate and precise quantification of this compound in solution is essential for various applications in pharmaceutical development, process chemistry, and quality control. While specific methods for this compound are not widely published, methods for the related solvent N,N-dimethylacetamide (DMAc) are well-established.[1][2][3][4] The presence of the primary amino group on the target analyte necessitates modifications to standard DMAc protocols, particularly concerning chromatographic conditions and sample preparation.
This application note details two proposed methods:
-
HPLC-MS/MS: A highly sensitive and specific method that is well-suited for analyzing polar, non-volatile compounds in complex matrices.
-
GC-MS with Derivatization: A classic and robust technique where the analyte is chemically modified to increase its volatility and improve chromatographic performance.
These protocols are intended to serve as a comprehensive guide for researchers to develop and validate analytical methods tailored to their specific solution matrix.
Proposed Method 1: HPLC-MS/MS
Principle
This method utilizes reversed-phase liquid chromatography to separate this compound from matrix components. The analyte is then detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This detection technique provides excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the analyte. The use of a C18 column is proposed, with a mobile phase containing a mild acid like formic acid to ensure the primary amine is protonated, leading to better peak shape and retention.[1][2][3]
Experimental Protocol
a) Materials and Reagents:
-
Reference Standard: this compound (purity ≥98%)
-
Internal Standard (IS): (Optional, but recommended) A stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample.
-
Solvent: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade)
-
Aqueous Mobile Phase: 0.1% Formic Acid in Ultrapure Water
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
b) Instrumentation (Typical):
-
HPLC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Waters Premier Q-ToF or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters BEH C18, 2.1 x 50 mm, 1.7 µm particle size, or equivalent
c) Chromatographic Conditions:
| Parameter | Suggested Value |
|---|---|
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1-5 µL |
| Gradient Elution | 0.0 min: 5% B0.5 min: 5% B3.5 min: 95% B4.5 min: 95% B4.6 min: 5% B5.0 min: 5% B |
d) Mass Spectrometer Conditions (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Analyte (C₄H₁₀N₂O) MW: 102.14 g/mol
-
Precursor Ion [M+H]⁺: m/z 103.1
-
MRM Transitions: To be determined by direct infusion of the reference standard. A plausible fragmentation would involve the loss of the dimethylamine group, e.g., 103.1 → 58.1.
e) Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the sample diluent to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create calibration standards ranging from approximately 0.05 µg/mL to 5 µg/mL.
-
Dilute the unknown sample solution with the sample diluent to fall within the calibration range.
-
Transfer all solutions to HPLC vials for analysis.
Workflow Diagram
Caption: HPLC-MS/MS workflow for this compound.
Expected Quantitative Performance
The following table summarizes the typical performance characteristics expected from a validated LC-MS/MS method, based on data for similar compounds.[1][2][3]
| Parameter | Expected Value |
| Linearity Range | 0.05 - 5 mg/L |
| Correlation Coefficient (r) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.15 mg/L |
| Accuracy (% Recovery) | 95% - 110% |
| Precision (% RSD) | < 15% |
Proposed Method 2: GC-MS with Derivatization
Principle
Gas chromatography is a powerful separation technique, but it is best suited for volatile and thermally stable compounds. This compound, with its polar primary amine, may exhibit poor peak shape and thermal degradation in a hot GC injection port.[2] To overcome this, a derivatization step is proposed. Silylation, using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), can be used to replace the active hydrogen on the primary amine with a non-polar, bulky silyl group.[5] This process increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.
Experimental Protocol
a) Materials and Reagents:
-
Reference Standard: this compound (purity ≥98%)
-
Derivatization Reagent: MTBSTFA
-
Solvent: Dichloromethane (DCM, GC grade) or other suitable organic solvent
-
Catalyst (optional): Pyridine or other suitable base
b) Instrumentation (Typical):
-
GC System: Agilent 8890 or equivalent, with autosampler
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: SH-PolarD Capillary Column (30 m x 0.25 mm, 0.25 µm film thickness) or similar mid-polarity column[4]
c) Derivatization & Sample Preparation:
-
Prepare calibration standards by dissolving the reference standard in the chosen solvent (e.g., DCM).
-
Pipette a fixed volume (e.g., 100 µL) of each standard and the unknown sample solution into separate reaction vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatization reagent (e.g., 50 µL of MTBSTFA) and solvent (e.g., 50 µL of pyridine or acetonitrile) to each vial.
-
Seal the vials and heat at 60-75 °C for 30-60 minutes to complete the reaction.
-
Cool the vials to room temperature before analysis.
d) GC-MS Conditions:
| Parameter | Suggested Value |
|---|---|
| Injector Temperature | 240 °C |
| Injection Mode | Splitless (or Split 25:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.3 mL/min (Constant Flow) |
| Oven Program | Initial: 100 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40 - 400 |
Workflow Diagram
Caption: GC-MS workflow including the essential derivatization step.
Expected Quantitative Performance
The following table summarizes the typical performance characteristics expected from a validated GC-MS method following derivatization.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 10 mg/L |
| Correlation Coefficient (r) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.05 mg/L |
| Limit of Quantification (LOQ) | ~0.15 mg/L |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (% RSD) | < 15% |
Method Comparison and Summary
Both proposed methods offer viable pathways for the quantification of this compound. The choice of method depends on available instrumentation, required sensitivity, and the complexity of the sample matrix.
| Feature | HPLC-MS/MS | GC-MS with Derivatization |
| Sample Preparation | Simpler (often just dilution) | More complex (requires derivatization) |
| Sensitivity | Potentially higher (sub-ppb levels) | Good (ppb levels) |
| Specificity | Very high (due to MRM) | High (due to mass fragmentation patterns) |
| Throughput | Higher (shorter run times, less prep) | Lower (longer prep and run times) |
| Instrumentation | Requires LC-MS/MS system | Requires GC-MS system |
| Best For | Polar, non-volatile compounds; complex matrices | Volatilizable compounds; high-resolution separation |
The HPLC-MS/MS method is recommended as the primary approach due to its high sensitivity, specificity, and simpler sample preparation, which avoids the need for chemical derivatization. The GC-MS method serves as a strong alternative, particularly if LC-MS/MS instrumentation is unavailable. Both protocols presented here provide a solid foundation for developing a fully validated analytical method for the quantification of this compound in solution. Finalized methods will require thorough validation according to ICH or other relevant guidelines to ensure accuracy, precision, and reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis: A General Guide
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the chemical synthesis of peptides for research, therapeutic, and diagnostic applications. This document provides a detailed overview of the principles and protocols for Fmoc-based SPPS.
Note on 2-amino-N,N-dimethylacetamide: Extensive literature searches did not yield specific applications or protocols for the use of this compound in solid-phase peptide synthesis. The information presented herein pertains to standard and widely accepted SPPS methodologies.
Principles of Solid-Phase Peptide Synthesis
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1][2][3] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[2][4] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[2][4]
The most common strategy in SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group of the amino acids and acid-labile tert-butyl (tBu) based groups for the permanent protection of amino acid side chains.[1]
Key Steps in a Standard SPPS Cycle
A typical Fmoc-SPPS cycle consists of the following steps, which are repeated for the addition of each amino acid:
-
Resin Swelling: The solid support is swollen in a suitable solvent to ensure optimal accessibility of the reactive sites.[5]
-
Deprotection (Fmoc Removal): The Fmoc group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in a polar aprotic solvent.[6][7]
-
Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc-adduct.
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain.[1][7]
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is illustrated in the workflow diagram below.
References
Application Notes and Protocols: 2-amino-N,N-dimethylacetamide in Coordination Chemistry
A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific information regarding the use of 2-amino-N,N-dimethylacetamide as a primary ligand in coordination chemistry. While the parent molecule, N,N-dimethylacetamide, is a common solvent and has been studied as a ligand, and the coordination chemistry of amino acids and their derivatives is a vast field, there is a notable absence of detailed studies focusing on the synthesis, characterization, and application of metal complexes specifically featuring this compound.
This scarcity of data prevents the creation of detailed application notes and experimental protocols as requested. Generating such a document without supporting scientific literature would be speculative and would not meet the standards of accuracy required for a scientific audience.
To provide some relevant context, this document will instead focus on the coordination chemistry of structurally related ligands, specifically N,N-dialkylglycinamides and other simple amino acid amides. This information may offer insights into the potential, yet un-xplored, coordination behavior of this compound. It is crucial to emphasize that the following information is based on analogous systems and should not be directly extrapolated to this compound without experimental verification.
Potential Coordination Modes of Amino-Amide Ligands
Based on the functional groups present in this compound (a primary amine and an amide), it can be hypothesized that it would act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the amino group and the oxygen atom of the amide carbonyl group. This would form a stable five-membered chelate ring.
Insights from Related N,N-Dialkylglycinamide Complexes
Studies on the coordination chemistry of other N,N-dialkylglycinamides with various transition metals can provide a framework for understanding the potential of this compound.
Synthesis of Metal Complexes with Glycinamide Derivatives
The synthesis of metal complexes with ligands analogous to this compound, such as N,N-diethylglycinamide, typically involves the reaction of a metal salt with the ligand in a suitable solvent.
General Experimental Protocol (Hypothetical for this compound):
A solution of a metal salt (e.g., CuCl₂, Pd(OAc)₂, Ni(NO₃)₂) in a solvent like ethanol or methanol would be treated with a stoichiometric amount of this compound. The reaction mixture would be stirred at room temperature or gently heated to facilitate complex formation. The resulting complex might precipitate out of the solution or could be isolated by solvent evaporation. Purification would typically be achieved by recrystallization from an appropriate solvent system.
Potential Applications Based on Analogous Systems
Metal complexes of amino acid derivatives and related amide ligands have been explored for various applications, primarily in catalysis.
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Catalysis: Palladium complexes of N-protected amino acids have been used as catalysts in C-H activation and cross-coupling reactions. It is conceivable that palladium or rhodium complexes of this compound could exhibit catalytic activity in similar transformations. For instance, copper complexes with N,N,N-tridentate ligands have shown excellent activity in Chan-Lam coupling reactions.[1]
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Biological Activity: Platinum and palladium complexes with amino acid and amine ligands are widely investigated for their potential as anticancer agents.[2][3] The biological activity of such complexes is highly dependent on the nature of the ligand and the metal center.
Quantitative Data from Analogous Systems
While no quantitative data exists for this compound complexes, the following table summarizes typical bond lengths observed in palladium(II) amino acid complexes, which could serve as a rough estimate for future studies.
| Bond | Typical Length (Å) | Reference |
| Pd-N (amine) | 2.00 - 2.05 | [4] |
| Pd-O (carboxylate) | 2.00 - 2.03 | [4] |
Conclusion and Future Directions
The field of coordination chemistry involving this compound as a ligand is currently unexplored. The information presented here, based on analogous systems, suggests that this ligand has the potential to form stable chelate complexes with various transition metals and that these complexes might find applications in catalysis and medicinal chemistry.
Future research in this area should focus on:
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Synthesis and Isolation: The systematic synthesis and isolation of a range of transition metal complexes with this compound.
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Structural Characterization: Detailed structural characterization of these complexes using techniques such as X-ray crystallography, NMR, and IR spectroscopy to confirm the coordination modes.
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Exploration of Applications: Investigating the catalytic activity of these new complexes in various organic transformations and evaluating their potential biological activities.
The development of this currently unexamined area of coordination chemistry could lead to the discovery of novel complexes with interesting properties and valuable applications. Researchers and drug development professionals are encouraged to explore this open area of research.
References
- 1. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions [mdpi.com]
- 2. Digital Showcase @ University of Lynchburg - Student Scholar Showcase: Exploring Palladium-Amino Acid Molecular Configurations: Synthesis, Structural Characterization, and Potential in Future Medical Applications [digitalshowcase.lynchburg.edu]
- 3. Synthesis, characterization and biological evaluation of dipicolylamine sulfonamide derivatized platinum complexes as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-amino-N,N-dimethylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-amino-N,N-dimethylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can vary depending on the synthetic route. However, based on typical synthesis methods starting from protected glycine and dimethylamine, likely impurities include:
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Unreacted starting materials: e.g., Boc-glycine, glycine methyl ester hydrochloride.
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Reagents and coupling agents: e.g., HOBt, EDC/HCl, CDI.
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Byproducts: Formed during the reaction or deprotection steps.
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Residual solvents: From the reaction and workup steps.
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Water: Introduced during the workup or from atmospheric moisture.
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Dimethylamine: A potential basic impurity.[1]
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Acetic acid: Can form from hydrolysis of the amide.[1]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Key physical properties are summarized in the table below. The relatively low boiling point under reduced pressure makes vacuum distillation a viable purification method. Its sensitivity to air necessitates handling under an inert atmosphere.
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification methods are:
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Vacuum Distillation: To separate the product from non-volatile impurities.
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Recrystallization (for the hydrochloride salt): To purify the solid salt form of the compound.[2]
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Chromatography: For removal of closely related impurities.
Q4: How should this compound be stored?
A4: Due to its air-sensitive nature, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | - Inefficient fractional distillation setup.- Co-distillation with impurities having similar boiling points.- Thermal decomposition during distillation. | - Use a fractionating column with a higher number of theoretical plates.- Optimize the vacuum pressure and heating temperature to achieve a clear separation.- Ensure the distillation is performed under high vacuum to lower the boiling point and minimize decomposition.[3][4] |
| Product is Colored | - Presence of oxidized impurities.- Thermal decomposition. | - Handle the crude material and purified product under an inert atmosphere (nitrogen or argon).- Consider a pre-purification step with activated carbon.- Lower the distillation temperature by using a higher vacuum. |
| "Oiling Out" During Recrystallization of the Hydrochloride Salt | - The solution is cooling too quickly.- High concentration of impurities lowering the melting point.- Inappropriate solvent system. | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- If the crude material is highly impure, consider a preliminary purification by another method (e.g., distillation of the free base) before salt formation and recrystallization.- Experiment with different solvent systems, such as ethanol/ether or methanol/dichloromethane mixtures. |
| Low Yield After Purification | - Product loss during transfers.- Incomplete extraction during workup.- Decomposition during purification. | - Ensure all equipment is dry and transfers are done carefully.- Perform multiple extractions during the initial workup to maximize recovery.- Avoid excessive heating and prolonged exposure to air or moisture. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀N₂O | [3] |
| Molecular Weight | 102.14 g/mol | [3] |
| Boiling Point | 60 °C at 0.8 Torr | [3] |
| Density | 0.995 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.46 ± 0.10 (Predicted) | [3] |
| Form | Liquid | [3] |
| Color | Colorless | [3] |
Table 2: Common Impurities and Their Potential Removal Methods
| Impurity | Type | Potential Removal Method(s) |
| Unreacted Protected Glycine | Non-volatile solid | Vacuum Distillation |
| Coupling Agents (e.g., HOBt, EDC) | Non-volatile solids | Vacuum Distillation |
| Residual Solvents (e.g., DMF, DCM) | Volatile | Vacuum Distillation, Drying under vacuum |
| Water | Volatile | Azeotropic distillation (as for DMAc), Drying with agents (e.g., molecular sieves) |
| Dimethylamine | Volatile base | Acid wash during workup, Vacuum Distillation |
| Acetic Acid | Acidic | Base wash (e.g., with NaHCO₃) during workup, Neutralization |
Experimental Protocols
Protocol 1: General Purification of Crude this compound by Vacuum Distillation
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
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Drying the Crude Product:
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If water is suspected as a significant impurity, dry the crude liquid over a suitable drying agent such as anhydrous magnesium sulfate or sodium sulfate. Alternatively, for larger scales, techniques used for the related compound N,N-dimethylacetamide (DMAc), such as standing over molecular sieves (3A or 4A) or azeotropic distillation with a non-polar solvent like benzene or xylene, can be adapted.[1][4]
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Setup of Distillation Apparatus:
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Assemble a fractional vacuum distillation apparatus. Ensure all glassware is thoroughly dried.
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Use a short path distillation head for small quantities to minimize losses.
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Connect the apparatus to a high-vacuum pump with a cold trap in between.
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Distillation Process:
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Place the crude this compound in the distillation flask with a magnetic stir bar.
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Slowly apply vacuum to the system.
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Gently heat the distillation flask in an oil bath.
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Collect the fraction that distills at approximately 60 °C under a vacuum of around 0.8 Torr.[3]
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Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities start to distill.
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Storage:
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Collect the purified product in a pre-weighed flask under an inert atmosphere.
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Store the purified liquid under nitrogen or argon at 2–8 °C.[3]
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Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 3. This compound CAS#: 1857-19-8 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
identifying common impurities in 2-amino-N,N-dimethylacetamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing common impurities during the synthesis of 2-amino-N,N-dimethylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two primary synthetic routes for this compound are:
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Two-Step Synthesis from Chloroacetyl Chloride: This route involves the initial reaction of chloroacetyl chloride with dimethylamine to produce the intermediate 2-chloro-N,N-dimethylacetamide. This intermediate is then subjected to amination, typically using ammonia, to yield the final product.
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Synthesis from Glycine Derivatives: This approach utilizes protected glycine, such as Boc-glycine, or glycine esters like glycine methyl ester hydrochloride. The synthesis involves coupling the glycine derivative with dimethylamine, followed by the removal of the protecting group.
Q2: What are the critical process parameters to control during the synthesis to minimize impurity formation?
A2: To minimize impurity formation, it is crucial to control the following parameters:
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Temperature: Both the formation of the intermediate 2-chloro-N,N-dimethylacetamide and the subsequent amination step are exothermic. Proper temperature control is essential to prevent side reactions.
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Stoichiometry of Reactants: The molar ratio of reactants, especially the aminating agent (e.g., ammonia), should be carefully controlled to prevent over-alkylation or incomplete reaction.
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Purity of Starting Materials: The purity of starting materials like chloroacetyl chloride, dimethylamine, and glycine derivatives is critical, as impurities can be carried through the synthesis and may participate in side reactions.
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Reaction Time and Mixing: Ensuring adequate reaction time and efficient mixing is important for driving the reaction to completion and minimizing unreacted starting materials.
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pH Control: In certain steps, such as the reaction of chloroacetyl chloride with dimethylamine, maintaining the appropriate pH is important for optimal reaction and to minimize hydrolysis of the acid chloride.[1]
Troubleshooting Guide
Problem 1: My final product of this compound shows a significant peak corresponding to the mass of 2-chloro-N,N-dimethylacetamide in the mass spectrum.
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Potential Cause: Incomplete amination of the 2-chloro-N,N-dimethylacetamide intermediate.
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Troubleshooting Steps:
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Increase Reaction Time: Extend the duration of the amination step to ensure the reaction goes to completion.
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Increase Excess of Aminating Agent: Use a larger excess of ammonia or the chosen aminating agent to drive the equilibrium towards the product.
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Optimize Temperature: While higher temperatures can increase the reaction rate, they might also lead to degradation. A careful optimization of the amination temperature is recommended.
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Purification: Employ a suitable purification method, such as distillation or chromatography, to remove the unreacted intermediate.
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Problem 2: I am observing higher molecular weight impurities in my product when synthesizing from 2-chloro-N,N-dimethylacetamide and ammonia.
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Potential Cause: Over-alkylation of the product. The newly formed primary amine of this compound can act as a nucleophile and react with another molecule of 2-chloro-N,N-dimethylacetamide, leading to the formation of a secondary amine dimer impurity.
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Troubleshooting Steps:
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Use a Large Excess of Ammonia: A significant excess of ammonia will statistically favor the reaction of 2-chloro-N,N-dimethylacetamide with ammonia over the reaction with the product.
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Controlled Addition of Intermediate: Add the 2-chloro-N,N-dimethylacetamide intermediate slowly to the ammonia solution to maintain a high local concentration of ammonia.
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Problem 3: My synthesis starting from a glycine derivative results in a product with residual protecting groups.
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Potential Cause: Incomplete deprotection.
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Troubleshooting Steps:
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Verify Deprotection Reagent and Conditions: Ensure the correct deprotection reagent (e.g., a strong acid for Boc-group removal) is used and that the reaction conditions (temperature, time) are appropriate for the specific protecting group.
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Monitor the Reaction: Use an appropriate analytical technique, such as TLC or HPLC, to monitor the progress of the deprotection reaction until all the starting material is consumed.
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Purification: Utilize purification techniques like ion-exchange chromatography or crystallization to remove the protected impurity.
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Problem 4: The purity of my glycine starting material is questionable. What impurities should I be concerned about?
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Potential Cause: Impurities in commercial glycine can include 2,2'-iminodiacetic acid, piperazine-2,5-dione, and diglycine.[2] These can lead to the formation of corresponding amide impurities in your final product.
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Troubleshooting Steps:
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Source High-Purity Glycine: Use a reputable supplier and obtain a certificate of analysis for the glycine starting material.
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Purify the Starting Material: If necessary, recrystallize the glycine to improve its purity before use.
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Analytical Testing: Analyze the starting material by a suitable method (e.g., HPLC) to identify and quantify any impurities before proceeding with the synthesis.
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Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Common Origin | Typical Analytical Method |
| 2-Chloro-N,N-dimethylacetamide | ClCH₂CON(CH₃)₂ | Unreacted intermediate from the chloroacetyl chloride route. | GC-MS, HPLC-MS |
| N,N,N',N'-Tetramethyl-2,2'-iminodiacetamide | (CH₃)₂NCOCH₂NHCH₂CON(CH₃)₂ | Over-alkylation of the product in the chloroacetyl chloride route. | HPLC-MS |
| N,N-Dimethylglycine | HOOCCH₂N(CH₃)₂ | Hydrolysis of starting materials or product. | HPLC |
| Boc-2-amino-N,N-dimethylacetamide | Boc-NHCH₂CON(CH₃)₂ | Incomplete deprotection in the glycine route. | HPLC-MS |
| 2,2'-Iminodiacetic acid bis(dimethylamide) | (CH₃)₂NCOCH₂NHCH₂CON(CH₃)₂ | Impurity from glycine starting material. | HPLC-MS |
| Piperazine-2,5-dione derived impurity | Varies | Impurity from glycine starting material. | HPLC-MS |
| Diglycine-N,N-dimethylamide | H₂NCH₂CONHCH₂CON(CH₃)₂ | Impurity from glycine starting material. | HPLC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound hydrochloride from Glycine Methyl Ester Hydrochloride [3]
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Protection of Glycine Methyl Ester: Dissolve glycine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) to neutralize the hydrochloride salt. Introduce a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the Boc-protected glycine methyl ester.
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Amidation: Dissolve the Boc-protected glycine methyl ester in a suitable solvent (e.g., methanol). Add a solution of dimethylamine in a solvent and stir at room temperature. The reaction progress can be monitored by HPLC.
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Deprotection: After completion of the amidation, remove the solvent. Add a solution of hydrochloric acid in a suitable solvent (e.g., dioxane) to the residue to remove the Boc protecting group.
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Isolation: The product, this compound hydrochloride, will precipitate. Isolate the solid by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.
Protocol 2: Analytical Method for Impurity Profiling by HPLC-MS
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
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Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.
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Mobile Phase: A gradient elution is typically employed.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient Program: A typical gradient could be: 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), followed by re-equilibration.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 10 µL.
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Detection: UV detection at a suitable wavelength (e.g., 210 nm) and Mass Spectrometry (e.g., Electrospray Ionization in positive mode).
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Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase A to a suitable concentration (e.g., 1 mg/mL).
Mandatory Visualization
References
Technical Support Center: 2-Amino-N,N-dimethylacetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 2-amino-N,N-dimethylacetamide.
Troubleshooting Guides
Issue 1: Low Yield in the Boc-Glycine Pathway
Q1: My reaction yield is consistently low when synthesizing this compound from Boc-glycine and dimethylamine. What are the potential causes and how can I improve it?
A1: Low yields in this pathway often stem from incomplete reaction, side reactions, or product loss during workup and purification. Here’s a systematic approach to troubleshooting:
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Incomplete Activation of Boc-Glycine: The carboxylic acid of Boc-glycine must be activated by a coupling reagent to react with dimethylamine.
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Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). Consider switching to a more efficient coupling reagent. See Table 1 for a comparison of common coupling reagents.
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Loss of Volatile Dimethylamine: Dimethylamine is a gas at room temperature and can escape the reaction mixture if not handled properly.
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Solution: Use a solution of dimethylamine in a suitable solvent (e.g., THF, water) and add it to the reaction mixture at a low temperature (0 °C). Ensure the reaction vessel is well-sealed. Using dimethylamine hydrochloride salt with a suitable base (e.g., triethylamine, DIEA) can also be an effective strategy.
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Side Reactions: The activated Boc-glycine can react with other nucleophiles present in the reaction mixture, or the coupling reagent itself can lead to byproducts.
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Solution: Use anhydrous solvents to prevent hydrolysis of the activated intermediate. Additives like HOBt or OxymaPure can suppress some side reactions.[1]
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Incomplete Deprotection: If the Boc group is not completely removed, the final yield of the desired product will be reduced.
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Solution: Ensure sufficient reaction time and an adequate amount of acid (e.g., TFA or HCl in dioxane) for the deprotection step. Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
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Product Loss During Workup: The product, being a small and relatively polar molecule, can be lost during aqueous extraction.
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Solution: Saturate the aqueous phase with salt (e.g., NaCl) to decrease the solubility of the product. Use a continuous extraction method if necessary. Careful adjustment of pH during extraction is also critical.
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Issue 2: Challenges in the Chloroacetyl Chloride Pathway
Q2: I'm attempting to synthesize this compound by reacting 2-chloro-N,N-dimethylacetamide with an ammonia source, but the yield is poor. What are the common pitfalls?
A2: This two-step pathway involves the initial formation of 2-chloro-N,N-dimethylacetamide, followed by nucleophilic substitution with an ammonia equivalent. Low yields can arise in either step.
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Step 1: Formation of 2-Chloro-N,N-dimethylacetamide
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Inefficient Acylation: The reaction between chloroacetyl chloride and dimethylamine can be inefficient if not controlled properly.
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Solution: This reaction is typically high-yielding (often over 90%).[2][3] Maintain a low temperature (e.g., 0-5 °C) during the addition of chloroacetyl chloride to a solution of dimethylamine or its hydrochloride salt with a base. This minimizes side reactions of the highly reactive acyl chloride.
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Step 2: Amination of 2-Chloro-N,N-dimethylacetamide
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Slow Nucleophilic Substitution: The chloride displacement by ammonia can be sluggish.
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Solution: Use a concentrated solution of ammonia in a suitable solvent (e.g., methanol or ethanol) and consider heating the reaction in a sealed vessel to increase the reaction rate. The use of sodium azide followed by reduction is a common alternative for introducing the amino group.
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Overalkylation: The product, this compound, can act as a nucleophile and react with the starting material, 2-chloro-N,N-dimethylacetamide, leading to dimer formation and other byproducts.
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Solution: Use a large excess of the ammonia source to favor the reaction with the primary amine over the secondary amine product.
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Frequently Asked Questions (FAQs)
Q3: Which synthetic route is generally better for producing this compound in high yield?
A3: Both the Boc-glycine and the chloroacetyl chloride pathways are viable. The "better" route often depends on the scale of the synthesis, available starting materials, and the specific experimental setup.
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The Boc-glycine pathway is often preferred in a laboratory setting for smaller scales due to the wide availability of Boc-glycine and various coupling reagents that allow for fine-tuning of the reaction conditions. It generally provides a clean product after deprotection. A total yield of 78-84% for the hydrochloride salt has been reported.[4]
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The chloroacetyl chloride pathway can be more cost-effective for larger-scale industrial production due to the lower cost of the starting materials. The first step, the formation of 2-chloro-N,N-dimethylacetamide, is typically very high-yielding.[2][3] However, the subsequent amination step can be more challenging to optimize and may require careful control to avoid overalkylation.
Q4: What is the best coupling reagent for the reaction between Boc-glycine and dimethylamine?
A4: The choice of coupling reagent is critical for achieving a high yield. Several classes of reagents can be used, each with its own advantages and disadvantages.
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Carbodiimides (e.g., DCC, EDC): These are cost-effective but can sometimes lead to the formation of N-acylurea byproducts, which can be difficult to remove. The use of additives like HOBt is often recommended.
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Phosphonium Salts (e.g., BOP, PyBOP): These are highly efficient and generally give clean reactions with minimal side products. However, BOP can produce a carcinogenic byproduct.[5]
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Aminium/Uronium Salts (e.g., HBTU, HATU): These are also very efficient and are some of the most commonly used coupling reagents in modern peptide synthesis. HATU is known for its high reactivity and ability to couple hindered amino acids, though this is less of a concern for glycine.[1]
For the coupling of Boc-glycine with a secondary amine, TOTU has been reported to be effective.[5] A comparative study of different coupling reagents for a dipeptide synthesis found BOP to give the highest yields and lowest racemization.
Q5: How can I effectively purify the final product to maximize the isolated yield?
A5: Purification of this compound can be challenging due to its high polarity and water solubility.
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Extraction: After the reaction, a carefully planned extraction procedure is crucial. If the product is in an organic solvent, washing with a saturated brine solution can help remove water-soluble impurities. If the product is in an aqueous layer, extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at the correct pH is necessary. Adjusting the pH to make the amine freebase will increase its solubility in organic solvents.
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Distillation: For the free base of this compound, which is a liquid, vacuum distillation can be an effective purification method, especially for larger quantities.
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Crystallization: If the product is obtained as a salt (e.g., hydrochloride), recrystallization from a suitable solvent system (e.g., ethanol/ether) can be a highly effective method for achieving high purity.
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Chromatography: Column chromatography on silica gel can be used, but the polar nature of the product may require a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonia) to ensure good separation and recovery.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Class | Typical Yield | Advantages | Disadvantages |
| DCC | Carbodiimide | Good to Excellent | Cost-effective | Forms insoluble dicyclohexylurea (DCU) byproduct |
| EDC | Carbodiimide | Good to Excellent | Water-soluble byproduct, easy removal | Moisture sensitive |
| BOP | Phosphonium Salt | Excellent | High efficiency, low racemization | Forms carcinogenic HMPA byproduct |
| PyBOP | Phosphonium Salt | Excellent | High efficiency, safer byproducts than BOP | More expensive than carbodiimides |
| HBTU | Aminium Salt | Excellent | Fast reactions, stable in solution | Can cause guanidinylation of the amine |
| HATU | Aminium Salt | Excellent | Very reactive, good for hindered couplings | More expensive |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Boc-Glycine Pathway
Step 1: Synthesis of Boc-Glycine-N,N-dimethylamide
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Dissolve Boc-glycine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Add the coupling reagent (e.g., HATU, 1.0-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of dimethylamine (1.2 equivalents) in THF or dimethylamine hydrochloride (1.2 equivalents) with an additional equivalent of base.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to obtain the crude Boc-protected product.
Step 2: Deprotection of Boc-Glycine-N,N-dimethylamide
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Dissolve the crude Boc-Glycine-N,N-dimethylamide in a suitable solvent such as dichloromethane or dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or a 4M solution of HCl in dioxane.
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Stir the reaction at room temperature for 1-2 hours, or until the deprotection is complete (monitor by TLC or LC-MS).
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Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
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The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, neutralize the salt with a suitable base and extract.
Protocol 2: Synthesis of this compound via the Chloroacetyl Chloride Pathway
Step 1: Synthesis of 2-Chloro-N,N-dimethylacetamide
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Dissolve dimethylamine hydrochloride (1.1 equivalents) and triethylamine (3.0 equivalents) in dichloromethane (DCM).
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add chloroacetyl chloride (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.[2]
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Stir the reaction at this temperature for 1-3 hours.
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Pour the reaction mixture into water and extract with DCM.
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Wash the organic phase with dilute hydrochloric acid, then with brine.
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Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuum to obtain 2-chloro-N,N-dimethylacetamide, which can often be used in the next step without further purification. A yield of 77% has been reported with this method.[2] An alternative method using sodium hydrogen carbonate as the base reports a yield of 93.1%.[2]
Step 2: Amination of 2-Chloro-N,N-dimethylacetamide
-
Dissolve 2-chloro-N,N-dimethylacetamide (1 equivalent) in a concentrated solution of ammonia in methanol (a large excess, e.g., 10-20 equivalents of ammonia).
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction at a temperature between 60-100 °C for several hours to overnight. The reaction progress should be monitored by GC-MS or LC-MS.
-
After cooling to room temperature, carefully vent the pressure vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.
-
The crude product can then be purified by distillation or by conversion to a salt followed by recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound via the Boc-Glycine pathway.
Caption: Troubleshooting logic for addressing low reaction yields in amide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-N,N-dimethylacetamide synthesis - chemicalbook [chemicalbook.com]
- 3. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]
- 4. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
troubleshooting failed reactions with 2-amino-N,N-dimethylacetamide
Welcome to the technical support center for 2-amino-N,N-dimethylacetamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or suboptimal reactions involving this reagent. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the stability and recommended storage for this compound?
A1: this compound is sensitive to air and moisture.[1] It is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] The compound is hygroscopic and should be handled in a dry environment to prevent degradation.[1] It is incompatible with strong oxidizing agents, acids, and aldehydes.[1][2]
Q2: My reaction yield is very low. What are the common causes when using this compound in an amide coupling reaction?
A2: Low yields in amide coupling reactions can stem from several factors:
-
Insufficient activation of the carboxylic acid: The chosen coupling reagent may not be effective for your specific substrates.
-
Poor nucleophilicity of the amine: While primary amines are generally good nucleophiles, steric hindrance on either the amine or the carboxylic acid can reduce reactivity.[3][4]
-
Inappropriate solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DCM, or THF are commonly used.[5][6]
-
Incorrect stoichiometry or base: The amounts of coupling agents and the choice and amount of a non-nucleophilic base (like DIPEA or triethylamine) are critical for success.[5][6]
-
Degradation of reagents: Ensure that this compound and other reagents are pure and have not degraded during storage.
Q3: I am observing significant side product formation. What are the likely side reactions?
A3: Side product formation can be a significant issue. Potential side reactions include:
-
Racemization: If you are coupling an amino acid, racemization of the chiral center can occur, especially with carbodiimide-based coupling reagents. The addition of reagents like HOBt or NHS can help suppress this.
-
Formation of N-acylurea: When using carbodiimides like DCC or EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is unreactive towards the amine.
-
Reaction with the solvent: N,N-dimethylacetamide (DMAc), if used as a solvent, can sometimes participate in side reactions, especially at elevated temperatures or in the presence of strong bases or acids.[7][8][9]
Q4: How can I effectively purify the final amide product?
A4: Purification of the amide product can be challenging due to the polarity of this compound and potential byproducts.
-
Aqueous work-up: A standard aqueous work-up can help remove water-soluble reagents and byproducts. This typically involves washing the organic layer with a dilute acid (e.g., 5% HCl) to remove unreacted amine and a base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, followed by a brine wash.[5]
-
Column chromatography: Silica gel column chromatography is a common method for purifying amides. The choice of eluent will depend on the polarity of your product.[10]
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method.[10]
-
Specialized techniques: For highly polar or difficult-to-separate mixtures, techniques like reversed-phase chromatography or the use of scavenger resins may be necessary.[11]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues in reactions involving this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Ineffective Carboxylic Acid Activation | - Switch to a different class of coupling reagent (e.g., from a carbodiimide like EDC to a uronium salt like HATU).- Ensure the coupling reagent is fresh and has been stored correctly.- Add an activating agent such as NHS or HOBt to the reaction mixture. |
| Steric Hindrance | - Increase the reaction temperature or prolong the reaction time.- Consider using a less sterically hindered coupling partner if possible.- For severely hindered substrates, converting the carboxylic acid to an acid chloride may be a more effective strategy.[6] |
| Poor Solubility of Reagents | - Choose a solvent in which all reactants are fully soluble. A mixture of solvents may be necessary.- Gently warm the reaction mixture to aid dissolution, but be mindful of potential side reactions at higher temperatures. |
| Presence of Water | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Dry this compound if it has been exposed to moisture. |
| Incorrect pH/Base | - Ensure a suitable non-nucleophilic base (e.g., DIPEA, triethylamine) is used in the correct stoichiometric amount to neutralize any acid formed and to deprotonate the amine salt if applicable.[5] |
Problem 2: Formation of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Racemization of Chiral Centers | - Use an additive like HOBt or HOAt to minimize racemization when using carbodiimide coupling reagents.- Lower the reaction temperature. |
| Side Reactions with Coupling Reagent | - Add the amine promptly after the pre-activation of the carboxylic acid to minimize the formation of unreactive intermediates like N-acylurea.- Choose a coupling reagent less prone to side reactions for your specific substrates. |
| Degradation of this compound | - Use freshly opened or properly stored this compound.- Consider purifying the reagent if impurities are suspected. |
| Reaction with Solvent (e.g., DMAc) | - If using DMAc as a solvent at high temperatures, consider switching to a more inert solvent like DMF, THF, or acetonitrile.[6] |
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol provides a general methodology for the coupling of a carboxylic acid with this compound using HATU as the coupling reagent.
Materials:
-
Carboxylic acid
-
This compound
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Quantitative Data Summary (Illustrative)
The following table provides an example of how to present quantitative data for different coupling methods. Actual yields will vary depending on the specific substrates used.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| EDC | HOBt | DIPEA | DCM/DMF | 4-12 | 65-90 |
| HATU | - | DIPEA | DMF | 1-4 | 75-95 |
| T3P | - | Pyridine | Ethyl Acetate | 2-6 | 70-92 |
| SOCl₂ | - | Triethylamine | Toluene | 1-3 | 60-85 |
Visualizations
Troubleshooting Workflow for Failed Amide Coupling
Caption: Troubleshooting flowchart for failed amide coupling reactions.
Experimental Workflow for Amide Synthesis
Caption: General experimental workflow for amide synthesis.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 8. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
Technical Support Center: Optimizing Amidation with 2-amino-N,N-dimethylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amidation reaction involving 2-amino-N,N-dimethylacetamide. The following sections offer insights into optimizing reaction temperature, addressing common experimental challenges, and providing structured protocols.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for an amidation reaction with this compound?
A1: For initial experiments, a moderate starting temperature in the range of 70-100 °C is advisable.[1] Many amidation reactions are conducted at elevated temperatures to overcome the activation energy barrier.[2][3] However, starting at a moderate temperature can help minimize the risk of side reactions and decomposition of starting materials or products. The optimal temperature will be highly dependent on the specific carboxylic acid substrate, the coupling agents used, and the solvent.
Q2: My amidation reaction shows low conversion. Should I increase the temperature?
A2: Increasing the reaction temperature can often improve reaction rates and conversion. However, it should be done systematically. Before increasing the temperature, ensure that other factors are optimized, such as:
-
Purity of reactants and solvent: Impurities can inhibit the reaction.
-
Appropriate coupling agent/catalyst: The choice of activating agent is crucial for successful amidation.[2][4]
-
Stoichiometry of reactants: Ensure the molar ratios of the carboxylic acid, this compound, and coupling agents are correct.
If these factors are optimized, a stepwise increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) is a logical next step.
Q3: I am observing significant side product formation. Could the reaction temperature be the cause?
A3: Yes, high reaction temperatures can lead to the formation of byproducts.[1] Some potential side reactions at elevated temperatures include:
-
Decomposition of starting materials or product: this compound or the desired amide product may not be stable at excessively high temperatures.
-
Racemization: For chiral carboxylic acids, high temperatures can lead to a loss of stereochemical integrity.[2]
-
Undesired reactions with the solvent or coupling agents: The solvent or coupling agents themselves might decompose or react undesirably at higher temperatures.
If you observe significant impurity formation, consider reducing the reaction temperature.
Q4: How do I know if my this compound is degrading at the reaction temperature?
A4: You can assess the thermal stability of this compound by running a control experiment. Heat a solution of this compound in the reaction solvent at the target temperature for the intended reaction time. Monitor the sample periodically by an appropriate analytical technique (e.g., NMR, LC-MS) to check for the appearance of degradation products.
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Suggested Action |
| Low or No Reaction | Reaction temperature is too low. | Gradually increase the temperature in 10-20 °C increments and monitor the reaction progress. |
| Formation of Multiple Byproducts | Reaction temperature is too high, leading to decomposition or side reactions. | Decrease the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. |
| Poor Yield | A combination of suboptimal temperature and other factors. | Re-evaluate the entire reaction setup. After confirming the quality of reagents and stoichiometry, perform a temperature screen to identify the optimal range. |
| Inconsistent Results | Poor temperature control. | Ensure consistent and accurate temperature control using a reliable heating mantle, oil bath, or reaction block with a calibrated thermometer. |
Experimental Protocols
General Protocol for Optimizing Reaction Temperature for Amidation
This protocol provides a systematic approach to determining the optimal reaction temperature for the amidation of a carboxylic acid with this compound.
-
Initial Small-Scale Reactions:
-
Set up a series of identical small-scale reactions in parallel.
-
To a solution of the carboxylic acid in a suitable solvent, add the coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA), if required.
-
Stir the mixture for a few minutes to allow for the activation of the carboxylic acid.
-
Add this compound to each reaction vessel.
-
Set each reaction to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique (TLC, LC-MS).
-
-
Analysis of Results:
-
For each temperature, determine the reaction time required for the complete consumption of the limiting reagent.
-
Analyze the crude reaction mixture to quantify the yield of the desired product and the level of impurities.
-
-
Refinement of Optimal Temperature:
-
Based on the initial screen, select the temperature that provides the best balance of reaction rate and purity.
-
If necessary, perform a second, more focused temperature screen around the initial optimum (e.g., if 80 °C gave the best results, test 70 °C, 75 °C, 85 °C, and 90 °C).
-
-
Scale-Up:
-
Once the optimal temperature is determined on a small scale, proceed with the reaction on a larger scale, ensuring that the temperature is carefully controlled.
-
Visualizations
References
- 1. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
2-amino-N,N-dimethylacetamide degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-amino-N,N-dimethylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, an alpha-amino acetamide, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield glycine and dimethylamine. The primary amino group can also influence the rate of hydrolysis.
-
Oxidation: The primary amine and the alpha-carbon are susceptible to oxidation, which can lead to a variety of degradation products, including the corresponding alpha-keto amide and smaller fragments.[1]
-
Thermal Degradation: At elevated temperatures, this compound can decompose. While specific data is limited, analogous N,N-disubstituted amides show decomposition at high temperatures.[2][3]
-
Photodegradation: Exposure to UV light can potentially induce photodissociation, particularly of the C-N bonds.[4][5][6]
Q2: What are the major expected degradation products of this compound?
A2: The primary degradation products depend on the degradation pathway:
-
Hydrolysis: Glycine and Dimethylamine.
-
Oxidation: 2-oxo-N,N-dimethylacetamide, ammonia, and formaldehyde.
-
Thermal Degradation: A complex mixture of smaller molecules can be expected, including dimethylamine and products of decarboxylation and deamination.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is significantly influenced by pH. The amide bond is generally most stable at a neutral pH (around 7). Both acidic and basic conditions can catalyze hydrolysis. The primary amino group, with a pKa around 8-9, will be protonated at acidic and neutral pH, which can affect its susceptibility to degradation. It is crucial to maintain a controlled pH environment, especially for prolonged experiments in aqueous media.
Q4: What are the optimal storage conditions for this compound and its solutions?
A4: To ensure maximum stability:
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. Storage at 2-8°C is recommended.[7]
-
Solutions: Prepare solutions fresh whenever possible. If storage of solutions is necessary, use a buffered solution at a neutral pH and store at 2-8°C or frozen (-20°C or below) in airtight, light-protected containers (e.g., amber vials).[3] For long-term storage, consider using anhydrous aprotic solvents if the experimental design allows.[3]
Q5: What analytical techniques are suitable for monitoring the degradation of this compound?
A5: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for separating the parent compound from its degradation products and quantifying their amounts over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information.
-
Gas Chromatography (GC): GC can be used, but caution is advised as thermal decomposition of the analyte or its degradation products can occur in the high-temperature injection port.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the identification and characterization of degradation products.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected biological activity in an assay.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Degradation of the compound in the assay buffer. | 1. Verify the pH and composition of your assay buffer. 2. Run a time-course stability study of the compound in the assay buffer using HPLC or LC-MS. | 1. Adjust the buffer pH to be as close to neutral as possible. 2. If degradation is still observed, consider using a freshly prepared solution for each experiment or reducing the incubation time. 3. Evaluate the compatibility of other buffer components with the compound. |
| Interaction with other components in the assay medium. | 1. Perform control experiments with and without other key reagents (e.g., reducing agents, metal ions) to identify any incompatibilities. | 1. If an interaction is identified, investigate alternative reagents or modify the experimental protocol to minimize contact time. |
| Incorrect stock solution concentration due to degradation during storage. | 1. Re-analyze the concentration and purity of your stock solution using a validated analytical method. | 1. If degradation is confirmed, prepare a fresh stock solution. 2. For future use, store stock solutions in smaller aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS chromatograms.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis of the amide bond. | 1. Characterize the unexpected peak(s) using LC-MS to determine their molecular weights. Compare with the expected masses of glycine and dimethylamine. 2. Review the pH and water content of your sample and mobile phase. | 1. If hydrolysis is confirmed, adjust the pH of your solutions to neutral. 2. If possible, use mobile phases with lower water content or run the analysis at a lower temperature. |
| Oxidative degradation. | 1. Use LC-MS/MS to identify the structure of the new peaks. Look for mass additions corresponding to oxygen atoms. 2. Check if the samples were exposed to air or oxidizing agents for extended periods. | 1. Prepare solutions using degassed solvents. 2. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. 3. Avoid sources of free radicals. |
| Photodegradation. | 1. Compare samples that have been protected from light with those that have been exposed. | 1. Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[3] |
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Key Influencing Factors | Major Degradation Products |
| Hydrolysis | Acidic or basic pH, presence of water, elevated temperature. | Glycine, Dimethylamine |
| Oxidation | Presence of oxygen, oxidizing agents, metal ions, light. | 2-oxo-N,N-dimethylacetamide, Ammonia, Formaldehyde |
| Thermal Degradation | High temperatures (>150°C). | Complex mixture of smaller molecules. |
| Photodegradation | Exposure to UV light. | Various cleavage products. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
Objective: To evaluate the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
High-purity water
-
pH meter
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile).
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 1 M HCl and 0.1 M HCl.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 1 M NaOH and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at the same time points as the acid hydrolysis experiment.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining and to identify and quantify the degradation products.
Protocol 2: Forced Degradation Study - Oxidative Degradation
Objective: To assess the susceptibility of this compound to oxidation.
Materials:
-
This compound stock solution (1 mg/mL)
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC or LC-MS system
Procedure:
-
To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.
-
Incubate the solutions at room temperature, protected from light.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples directly by HPLC or LC-MS to monitor for degradation.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Biological monitoring of occupational exposure to N,N-dimethylacetamide with identification of a new metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic Modification of Amino Acids, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
identifying and minimizing side reactions of 2-amino-N,N-dimethylacetamide
Introduction: Navigating the Reactivity of 2-Amino-N,N-dimethylacetamide
Welcome to the technical support guide for this compound (Glycinamide, N,N-dimethyl-). This molecule is a valuable building block in pharmaceutical and chemical synthesis, prized for its utility as a glycine derivative. However, its bifunctional nature—possessing both a nucleophilic primary amine and an electrophilic amide carbonyl—presents unique challenges. Uncontrolled reactivity can lead to a range of side reactions, compromising yield, purity, and the overall success of your experimental goals.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common issues encountered when working with this reagent. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to not only solve current problems but also anticipate and prevent future ones.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a direct question-and-answer format. Each answer provides a probable cause, a mechanistic explanation, and a step-by-step protocol for resolution.
Issue 1: Low reaction yield with an unexpected, higher molecular weight impurity.
Question: I'm performing a reaction where this compound is used as a nucleophile. However, my yield is low, and LC-MS analysis shows a significant peak at a mass corresponding to a dimer of the starting material (approx. 186 g/mol , from loss of H₂O). What is happening and how can I fix it?
Probable Cause: You are likely observing self-condensation or dimerization of this compound. The primary amine of one molecule can attack the amide carbonyl of another, especially under conditions that activate the carbonyl group or at elevated temperatures. This can lead to the formation of linear dimers or cyclic dimers (diketopiperazines). Studies on amino acid pyrolysis confirm that dimerization is a common thermal degradation pathway.[1]
Expertise & Experience: This side reaction is a classic problem when working with unprotected amino acids or their simple derivatives.[2] The reaction is autocatalytic in some sense, as the conditions intended to promote your primary reaction (e.g., heat, presence of coupling agents) also facilitate this unwanted dimerization.
Trustworthiness (Self-Validating Protocol): The recommended solution involves protecting the nucleophilic amine, rendering it temporarily unreactive. This allows the intended reaction to proceed without interference from self-condensation. The subsequent deprotection step regenerates the free amine, and a comparison of LC-MS results before and after implementing this strategy will validate its effectiveness.
Step-by-Step Protocol: Amine Protection with Boc Group
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like Dioxane, Tetrahydrofuran (THF), or Acetonitrile (ACN) at a concentration of approximately 0.5 M.
-
Basification: Add a mild base, such as sodium bicarbonate (2.0 eq) in water or triethylamine (1.5 eq). This is necessary to neutralize the acid byproduct of the protection reaction.
-
Addition of Protecting Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Isolation:
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Add water and extract the product with a solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]
-
Concentrate the filtrate to yield the Boc-protected product, tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate, which can often be used directly or purified further by column chromatography.
-
-
Execution of Primary Reaction: Use the purified, Boc-protected this compound in your main reaction.
-
Deprotection (if required): After your primary reaction is complete, the Boc group can be easily removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane.
Mandatory Visualization: Dimerization Side Reaction
Caption: Potential dimerization pathways of this compound.
Issue 2: Reaction fails or is sluggish, and reagent has a slight yellow color and/or a sharp amine odor.
Question: My reaction is not proceeding as expected. The bottle of this compound is old, appears slightly discolored, and has a strong smell. Could the reagent have degraded?
Probable Cause: Yes, the reagent has likely degraded. This compound is sensitive to air and moisture.[4] Two primary degradation pathways are at play:
-
Hydrolysis: The amide bond can hydrolyze in the presence of moisture, especially if acidic or basic impurities are present, to form N,N-dimethylamine and glycine.[5][6] The strong odor is likely due to the volatile N,N-dimethylamine.
-
Oxidation: Similar to its parent solvent N,N-dimethylacetamide (DMAc), this molecule can undergo oxidation upon prolonged exposure to air. Oxidized DMAc has been shown to be a source of formaldehyde-related impurities, which can react with the primary amine to form various adducts and complicate your reaction.[7]
Expertise & Experience: Reagent quality is paramount. Assuming a reagent is pure without verification is a common pitfall. For sensitive molecules like this, discoloration or a change in odor are clear warning signs. Storing the material under an inert atmosphere (Nitrogen or Argon) and at reduced temperatures (2–8 °C) is critical for extending its shelf life.[4]
Trustworthiness (Self-Validating Protocol): Before use, the purity of the reagent should be confirmed analytically. A simple protocol for running a purity check via HPLC is provided below. If impurities are detected, purification by vacuum distillation is recommended. Comparing the performance of the purified reagent to the suspect reagent will validate the diagnosis.
Step-by-Step Protocol: Purity Verification and Purification
Part A: Analytical Purity Check (RP-HPLC)
-
Sample Prep: Prepare a ~1 mg/mL solution of your this compound in a mixture of water and acetonitrile (50:50).
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[8]
-
-
Analysis: Inject the sample. A pure compound should yield a single major peak. The presence of multiple peaks indicates impurities.
Part B: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Procedure: Place the crude this compound in the distillation flask.
-
Distillation: Apply vacuum and gently heat the flask. The compound has a reported boiling point of 60 °C at 0.8 Torr.[4] Collect the fraction that distills at a constant temperature.
-
Storage: Immediately transfer the clear, purified liquid to a clean, dry amber bottle and backfill with an inert gas like argon before sealing. Store in a refrigerator.
Mandatory Visualization: Troubleshooting Workflow for Reagent Quality
Caption: Workflow for diagnosing and resolving reagent quality issues.
Frequently Asked Questions (FAQs)
Q1: Under what pH conditions is this compound most stable? A: The molecule is most stable under neutral to slightly basic conditions (pH 7-9). Under strongly acidic conditions, the amide bond is susceptible to hydrolysis, breaking down into acetic acid and the dimethylammonium salt.[5] While N,N-disubstituted amides are generally resistant to base-catalyzed hydrolysis, the presence of the α-amino group can alter this reactivity, and prolonged exposure to strong bases at high temperatures should be avoided.[5][6]
Q2: Can I use this compound as a solvent? A: While its parent compound, N,N-dimethylacetamide (DMAc), is an excellent polar aprotic solvent, this compound is generally not used as a solvent.[9] Its higher reactivity due to the primary amine, higher melting point, and potential for self-reaction make it unsuitable for use as a bulk reaction medium. It should be treated as a reagent.
Q3: What are the key safety precautions when handling this compound? A: this compound is classified as corrosive and can cause severe skin burns and eye damage.[10][11] It may also cause respiratory irritation.[11] Always handle this chemical inside a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10] Ensure an eyewash station and safety shower are accessible.
Q4: How can I detect and quantify impurities in my sample? A: A combination of analytical techniques is recommended.
-
HPLC/UPLC with UV detection is excellent for determining purity and quantifying known impurities.[8][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying unknown impurities by providing molecular weight information.[12][13]
-
Gas Chromatography (GC) can be used but may not be ideal as some metabolites and related compounds can be thermally unstable.[12]
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of the main component and can help elucidate the structure of significant impurities if they can be isolated.
Data Summary and Reference Tables
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Favorable Conditions | Potential Impurities | Mitigation Strategy |
| Self-Condensation / Dimerization | High temperature, presence of coupling agents, high concentration | Linear dimers, cyclic diketopiperazines | Protect the primary amine (e.g., with Boc or Cbz group) before reaction; use lower temperatures. |
| Hydrolysis | Strongly acidic (pH < 4) or strongly basic (pH > 11) conditions, presence of water | Glycine, N,N-dimethylamine | Maintain reaction pH between 7 and 9; use anhydrous solvents.[5][14] |
| Oxidation | Prolonged exposure to air (oxygen) | Formaldehyde adducts, N-oxides | Store under an inert atmosphere (Ar or N₂); use freshly purified or new reagent.[7] |
| Reaction with Electrophiles | Presence of other electrophilic reagents (e.g., acid chlorides, aldehydes) | Unwanted amide or imine byproducts | Protect the primary amine to ensure chemoselectivity.[2] |
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1857-19-8 [amp.chemicalbook.com]
- 5. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 6. N,N−Dimethylacetamide - American Chemical Society [acs.org]
- 7. Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. This compound | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide(b... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Post-Reaction Removal of Condensation Agents
Welcome to the technical support center for troubleshooting the removal of condensation agents like HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) after chemical reactions. This guide provides detailed answers to frequently asked questions and robust troubleshooting protocols to assist researchers, scientists, and drug development professionals in achieving high purity for their target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts when using EDC and HOBt in a coupling reaction?
A1: The primary byproducts are the urea derivative of EDC, which is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), and any unreacted HOBt.[1] If dicyclohexylcarbodiimide (DCC) is used instead of EDC, the byproduct is dicyclohexylurea (DCU).[1]
Q2: What are the solubility properties of EDC, HOBt, and their byproducts?
A2: Both HOBt and the urea byproduct from EDC (EDU) are water-soluble.[1][2][3][4] This characteristic is fundamental to their removal via aqueous workup procedures.[1][2] In contrast, the DCU byproduct from DCC is not very soluble in most organic solvents or water and is usually removed by filtration.[1][5][6]
Q3: Why is it crucial to remove these condensation agents and their byproducts?
A3: Residual EDC, HOBt, and their byproducts can interfere with downstream applications and analytical techniques.[1][7] For instance, they can complicate purification by chromatography, affect the accuracy of NMR spectroscopy and mass spectrometry, and potentially impact the biological activity and stability of the final product.[1][7]
Q4: What is the general strategy for removing water-soluble EDC and HOBt byproducts?
A4: The most common method is a liquid-liquid extraction, often referred to as an aqueous workup.[1][8] This typically involves washing the organic reaction mixture sequentially with a dilute acid (like 0.1 M HCl), a dilute base (like saturated NaHCO₃), and finally with a neutral brine solution (saturated NaCl).[1][7]
Q5: Can I monitor the removal of these byproducts during the workup?
A5: Yes, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the purification.[1] By analyzing a small sample of the organic layer after each wash, you can observe the disappearance of the spots or peaks corresponding to the impurities.[1]
Q6: Are there safer alternatives to HOBt?
A6: Yes, due to the potentially explosive nature of HOBt, safer alternatives have been developed.[9][10][11] OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive and effective alternative that can be used in a similar manner to HOBt and has shown high coupling rates with low racemization.[9][10][12] COMU, a coupling reagent that incorporates OxymaPure, is another safer and highly efficient option.[9][10][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of HOBt and EDC post-reaction.
Issue 1: Impurities (HOBt/EDU) Remain in the Organic Layer After Aqueous Workup
Symptom: TLC or HPLC analysis of the organic layer shows the continued presence of HOBt or the EDC-urea byproduct (EDU) after performing standard aqueous washes.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of washes with each aqueous solution (e.g., perform three washes each of dilute acid, base, and brine). Ensure the volume of the aqueous wash is at least equal to the volume of the organic phase.[1] |
| Incorrect pH of Aqueous Wash | Ensure the acidic wash is sufficiently acidic (pH ~2) to protonate the basic EDC and EDU, increasing their aqueous solubility. Ensure the basic wash is sufficiently basic (pH ~8-9) to deprotonate and dissolve the acidic HOBt and any unreacted carboxylic acid. |
| Product is also Basic/Acidic | If your product has basic or acidic functional groups, it may be extracted into the aqueous layer during the washes. To recover the product, back-extract the aqueous layers with a fresh portion of the organic solvent.[1] |
Issue 2: Emulsion Formation During Aqueous Extraction
Symptom: A stable emulsion forms at the interface of the organic and aqueous layers, making separation difficult. This is more common when the product has surfactant-like properties.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Vigorous Shaking | Reduce the intensity of shaking. Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Similar Densities of Layers | Add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.[7] |
| Insufficient Solvent Polarity Difference | If using a less polar solvent like dichloromethane, adding a more polar solvent such as ethyl acetate can sometimes help to disrupt the emulsion.[7] |
| Persistent Emulsion | If the emulsion persists, try passing the mixture through a pad of Celite or centrifuging the mixture to force layer separation.[7] |
Issue 3: Low Yield of Desired Product After Workup
Symptom: The final isolated yield of the product is significantly lower than anticipated.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Product is Water-Soluble | If the desired product has significant water solubility, it may be lost into the aqueous washes.[13] In such cases, alternative purification methods like gel filtration chromatography, which separates molecules by size, may be necessary.[7] Precipitation of the product from a suitable solvent system can also be an effective strategy if the product is a solid and the impurities remain in solution.[7] |
| Product Extraction into Aqueous Layer | As mentioned previously, if the product is being partially extracted into the aqueous layers, perform a back-extraction of all aqueous washes with fresh organic solvent to recover the lost product.[1] |
| Incomplete Reaction | Before workup, ensure the reaction has gone to completion using a monitoring technique like TLC or HPLC. If the reaction is incomplete, more starting material will be present, leading to a lower yield of the desired product. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of EDC and HOBt
This protocol is suitable for reactions where the desired product is soluble in a water-immiscible organic solvent.
-
Quench the Reaction: Before starting the workup, it can be beneficial to quench any remaining active esters by adding a small amount of a primary amine-containing buffer, such as Tris or glycine, and stirring for 15-30 minutes at room temperature.[7]
-
Dilute the Reaction Mixture: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 0.1 M HCl).[7] This step protonates and removes residual EDC, its urea byproduct, and any basic components. Repeat this wash 2-3 times.[7]
-
Basic Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This removes unreacted HOBt and the starting carboxylic acid.[1] Be cautious as CO₂ gas may be evolved. Repeat this wash 2-3 times.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine).[10] This helps to remove residual water from the organic layer and can aid in breaking emulsions.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[7] Further purification can be performed by column chromatography if necessary.
Protocol 2: Purification of Water-Soluble Products Using Gel Filtration Chromatography
This protocol is ideal for separating water-soluble products (e.g., peptides) from the smaller EDC-urea byproduct.[7]
-
Quench the Reaction: As described in Protocol 1, quench the reaction to deactivate any remaining EDC.[7]
-
Column Equilibration: Select a gel filtration resin with an appropriate molecular weight cutoff that will allow the product to be separated from the smaller byproduct molecules. Equilibrate the column with a suitable buffer.
-
Sample Loading: Dissolve the crude reaction mixture in the equilibration buffer and load it onto the column.
-
Elution: Elute the column with the equilibration buffer. The larger product molecules will travel through the column more quickly and elute first, while the smaller urea byproduct molecules will enter the pores of the resin and elute later.[7]
-
Fraction Collection and Analysis: Collect fractions as they elute from the column and analyze them using techniques like UV-Vis spectroscopy, TLC, or HPLC to identify the fractions containing the purified product.[7]
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate if necessary.[7]
Visual Guides
Caption: Standard aqueous workup workflow for product purification.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 4. EDC - Enamine [enamine.net]
- 5. peptide.com [peptide.com]
- 6. Workup [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Solved What happened to the EDC and the HOBT in your | Chegg.com [chegg.com]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
managing air and moisture sensitivity of 2-amino-N,N-dimethylacetamide
Welcome to the technical support center for 2-amino-N,N-dimethylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of issues related to the air and moisture sensitivity of this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to air and moisture?
A1: Yes, this compound is sensitive to both air and moisture.[1][2][3] It is described as "Air Sensitive" and hygroscopic, meaning it can readily absorb moisture from the atmosphere.[2][3] Exposure to air and moisture can lead to degradation of the compound. Therefore, it is crucial to handle and store it under controlled conditions to maintain its purity and stability.
Q2: How should I properly store this compound?
A2: To ensure the longevity and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[1][3] It is essential to store the compound under an inert atmosphere, such as nitrogen or argon, in tightly sealed containers.[2][3] Keep it away from incompatible materials like acids, strong oxidizing agents, aldehydes, and peroxides.[1][2]
Q3: What are the signs of degradation?
A3: Degradation of this compound may not always be visually apparent. However, a faint ammonia-like odor could indicate the presence of degradation products like dimethylamine.[4] For laboratory use, if an amine-like smell is detected, it is often recommended to use a fresh bottle.[5] The most reliable way to assess degradation is through analytical methods such as HPLC, which can identify and quantify impurities.
Q4: What happens if the compound is exposed to air?
A4: Exposure to air can lead to oxidative degradation and reaction with atmospheric components. The primary amino group in this compound can react with carbon dioxide (CO2) present in the air to form carbamate salts. This is a common reaction for primary and secondary amines.
Q5: What is the effect of moisture on this compound?
A5: As a hygroscopic substance, this compound will absorb water from the environment.[2] The presence of water can facilitate hydrolysis of the amide bond, although amides are generally more resistant to hydrolysis than esters. This hydrolysis, which can be catalyzed by acidic or basic impurities, would lead to the formation of 2-aminoacetic acid (glycine) and dimethylamine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Problem 1: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step | Verification |
| Degradation of this compound due to improper storage. | 1. Confirm that the compound has been stored under an inert atmosphere at 2-8°C. 2. Check the container for a proper seal. 3. If degradation is suspected, use a fresh, unopened container of the compound for subsequent experiments. | Run a purity check on the suspect material using a suitable analytical method (e.g., HPLC, NMR). Compare the results with the certificate of analysis. |
| Contamination from handling. | 1. Always handle the compound in a glove box or under a stream of inert gas. 2. Use dry, clean spatulas and glassware. 3. Avoid leaving the container open to the atmosphere for extended periods. | Analyze a sample that has been handled using the current procedure and compare its purity to a sample from a freshly opened container. |
Problem 2: Visible Changes in the Compound (e.g., Color Change, Clumping)
| Possible Cause | Troubleshooting Step | Verification |
| Moisture absorption. | 1. Discard the affected material. 2. Review storage and handling procedures to minimize moisture exposure. 3. Consider drying the solvent or other reagents used in the experiment. | The presence of clumps or a change to a more syrup-like consistency is a strong indicator of water absorption. |
| Reaction with atmospheric CO2 or other contaminants. | 1. Ensure all handling is performed under an inert atmosphere. 2. Purge reaction vessels with an inert gas before introducing the compound. | Characterize the material using techniques like IR spectroscopy to look for the presence of carbamate salts or other unexpected functional groups. |
Experimental Protocols
Protocol 1: Inert Atmosphere Handling of this compound
-
Preparation: Place the sealed container of this compound, along with all necessary labware (spatulas, weighing boats, vials), inside an inert atmosphere glove box.
-
Inerting: Purge the glove box with a dry, inert gas (e.g., nitrogen or argon) to reduce oxygen and moisture levels to a minimum.
-
Dispensing: Once the atmosphere is inert, open the primary container. Quickly weigh the desired amount of the compound into a tared, dry vial.
-
Sealing: Tightly seal both the primary container and the vial containing the dispensed material before removing them from the glove box.
-
Storage: Return the primary container to storage at 2-8°C. Use the dispensed material immediately in your experiment.
Protocol 2: Purification of this compound by Drying
For applications requiring anhydrous conditions, residual moisture can be removed. A common method for the structurally similar N,N-dimethylacetamide (DMAc) involves the use of drying agents.
-
Drying Agent Selection: Molecular sieves (3Å or 4Å) are a suitable choice for removing water from amides. Calcium hydride (CaH2) can also be used, but it requires a subsequent distillation step.
-
Procedure with Molecular Sieves:
-
Activate the molecular sieves by heating them in a vacuum oven at a temperature above 300°C for several hours.
-
Allow the sieves to cool to room temperature under a stream of inert gas or in a desiccator.
-
Add the activated molecular sieves to the this compound in a dry, inert-atmosphere-flushed flask.
-
Allow the mixture to stand for at least 24 hours, with occasional swirling.
-
For use, carefully decant or cannula the dried liquid, leaving the molecular sieves behind.
-
Visualizations
References
Technical Support Center: Workup and Purification of 2-amino-N,N-dimethylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of 2-amino-N,N-dimethylacetamide and its derivatives. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound, particularly when using Boc-glycine and a coupling reagent?
A1: When synthesizing this compound from Boc-glycine and dimethylamine, several impurities can arise:
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Unreacted Boc-glycine: This is a common acidic impurity.
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Coupling reagent byproducts: For example, if you use a carbodiimide reagent like DCC or EDC, the corresponding urea byproducts (dicyclohexylurea or ethyl-(N',N'-dimethylamino)propyl urea) will be present.[1] Dicyclohexylurea is largely insoluble in most organic solvents and can often be removed by filtration, while EDC byproducts are typically water-soluble.[2]
-
Side products from the coupling reaction: Depending on the specific coupling reagents used, side reactions can occur.[3]
-
Excess dimethylamine: This is a basic and volatile impurity that is typically easy to remove.
Q2: What is the best general approach for the workup of a reaction mixture containing this compound?
A2: The most effective method is an acid-base extraction.[4] This technique leverages the basicity of the primary amine in this compound to separate it from acidic and neutral impurities. The general strategy is to acidify the reaction mixture to protonate your product, making it water-soluble, while neutral and acidic impurities remain in the organic layer.
Q3: My this compound product appears to be water-soluble. How can I efficiently extract it from the aqueous layer?
A3: High polarity and water solubility can be a challenge with small amines like this compound.[5] Here are several strategies to improve extraction efficiency:
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Salting Out: Saturate the aqueous layer with a salt, such as sodium chloride (brine) or potassium carbonate. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and promoting its transfer into the organic layer.[5]
-
Use of a More Polar Solvent: If you are using a non-polar solvent like diethyl ether or hexanes, switching to a more polar solvent such as ethyl acetate or dichloromethane for the extraction of the free amine may improve partitioning.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be a very effective, albeit more complex, method for exhaustive extraction.[5]
-
Lyophilization: If your product is not volatile, you can freeze-dry the basified aqueous solution to remove the water. The resulting solid residue can then be triturated or extracted with an organic solvent to isolate your product.[5]
Q4: I am concerned about the stability of my product under acidic conditions. Are there alternative methods to remove basic impurities without a strong acid wash?
A4: Yes, if your product is acid-sensitive, you can use a wash with a 10% aqueous copper(II) sulfate solution.[4] The copper ions will form a complex with the impurity amine, which can then be extracted into the aqueous layer.[4] This is a milder alternative to a strong acid wash.
Troubleshooting Guides
Problem 1: An emulsion has formed during the extraction.
Cause: Emulsions are common when working with amines, which can act as surfactants.
Solutions:
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.[5]
-
Salting Out: Add saturated sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.[5]
-
Filtration: Pass the emulsified mixture through a plug of Celite or glass wool.[5]
-
Centrifugation: For smaller volumes, centrifuging the mixture can effectively force the layers to separate.[5]
Problem 2: Low yield of this compound after workup.
Cause: This can be due to incomplete extraction, product loss during washing steps, or suboptimal pH control.
Solutions:
-
Optimize pH: Ensure the pH of the aqueous layer is correctly adjusted for each step. When extracting the basic product into the acidic aqueous layer, the pH should be at least 2 pH units below the pKa of the amine. Conversely, when extracting the free amine into the organic layer, the pH should be at least 2 pH units above the pKa.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three extractions are typically sufficient to ensure good recovery.
-
Check All Layers: Before discarding any aqueous layers, it is good practice to perform a TLC analysis to ensure that your product is not being inadvertently discarded.
Problem 3: The final product is an oil and will not crystallize.
Cause: This can be due to residual solvent, the presence of impurities that inhibit crystallization, or the inherent properties of the compound.
Solutions:
-
Solvent Trituration: Add a non-polar solvent in which your product is insoluble, such as n-hexane or pentane, and stir vigorously. This can often induce precipitation of the product as a solid.[6]
-
Seed Crystallization: If a small amount of solid product is available, add a seed crystal to the oil to initiate crystallization.[6]
-
High Vacuum: Ensure all residual solvent has been removed by placing the product under high vacuum for an extended period.
Data Presentation
| Property | Value/Information | Notes |
| Molecular Formula | C₄H₁₀N₂O | |
| Molecular Weight | 102.14 g/mol | [7] |
| Estimated pKa | ~8.0 - 9.0 | The pKa of the primary amine is crucial for acid-base extraction. While an experimental value is not readily available, it is expected to be slightly lower than that of glycine (pKa₂ ≈ 9.6) due to the electron-withdrawing effect of the amide group.[8] A pKa similar to that of glycine esters (~7.7) is a reasonable starting point for optimization. |
| Water Solubility | Expected to be high | The presence of a primary amine and an amide group suggests high polarity and solubility in water, especially when protonated as the hydrochloride salt.[9] |
| Solubility in Organic Solvents | Varies with polarity | Likely soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Solubility in common extraction solvents like ethyl acetate and dichloromethane may be moderate, and likely low in non-polar solvents like hexanes and diethyl ether.[10][11] |
| Common Recrystallization Solvents | Ethanol, acetonitrile, or mixed solvent systems (e.g., ethanol/diethyl ether, dichloromethane/hexane) | The choice of solvent depends on the purity of the crude product. Small, polar amides are often amenable to recrystallization from polar solvents like ethanol or acetonitrile.[12][13] |
Experimental Protocols
Protocol 1: Acid-Base Extraction Workup
This protocol is designed for the purification of this compound from a reaction mixture containing acidic and neutral impurities.
-
Solvent Removal (Optional): If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, it is advisable to remove the solvent under reduced pressure.[14]
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq). The basic this compound will be protonated and move into the aqueous layer. Repeat the acidic wash 2-3 times to ensure complete extraction of the product.
-
Separation of Impurities: The organic layer now contains neutral and acidic impurities (like unreacted Boc-glycine). This layer can be set aside.
-
Basification: Combine the acidic aqueous layers. While cooling in an ice bath, slowly add a base, such as 1 M NaOH or a saturated solution of sodium bicarbonate, until the pH is >10. This will deprotonate the ammonium salt and generate the free amine of your product.
-
Product Extraction: Extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times.
-
Washing and Drying: Combine the organic layers containing your product and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This protocol can be used for the final purification of solid this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the acid-base extraction and isolation of this compound.
Caption: Troubleshooting decision tree for common workup issues with this compound.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]
- 9. Amines for Water Treatment - Quimidroga [quimidroga.com]
- 10. chembk.com [chembk.com]
- 11. synthetikaeu.com [synthetikaeu.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Workup [chem.rochester.edu]
Technical Support Center: Deprotection of N-Boc-2-amino-N,N-dimethylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of N-Boc-2-amino-N,N-dimethylacetamide.
Troubleshooting Guide
This guide addresses common problems encountered during the removal of the N-Boc protecting group from N-Boc-2-amino-N,N-dimethylacetamide.
Issue 1: Incomplete or Sluggish Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated product is a mixture of starting material and the desired amine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A 1:1 (v/v) mixture is often effective. For resistant cases, neat TFA can be used. Alternatively, a stronger acid system like 4M HCl in dioxane can be employed. |
| Inadequate Reaction Time | Monitor the reaction closely by TLC or LC-MS and extend the reaction time until the starting material is consumed. Reactions are typically complete within 30 minutes to 4 hours at room temperature. |
| Low Reaction Temperature | While the reaction is often initiated at 0 °C to control any exotherm, ensure it is allowed to warm to room temperature for the duration. Gentle heating may be required for particularly stubborn substrates, but this increases the risk of side reactions. |
| Reagent Quality | Use fresh, high-purity TFA, as it is hygroscopic and absorbed water can decrease its effective acidity. |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
LC-MS or NMR analysis of the crude product shows peaks that do not correspond to the starting material or the desired product.
-
Difficulty in purifying the final compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Tert-butylation | The reactive tert-butyl cation generated during deprotection can alkylate the product or other nucleophiles. To prevent this, add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or water, typically at 2.5-5% (v/v). |
| Hydrolysis of the Dimethylamide | The N,N-dimethylacetamide moiety is susceptible to hydrolysis under strong acidic conditions, especially in the presence of water and with prolonged reaction times or elevated temperatures. To minimize this, use anhydrous conditions, keep the reaction time as short as possible, and avoid heating. If hydrolysis is a persistent issue, consider milder deprotection methods. |
| Trifluoroacetylation | In rare cases, the deprotected amine can be acylated by TFA. This is more likely if the work-up is delayed. Prompt processing of the reaction mixture is recommended. |
Issue 3: Difficult Work-up and Purification
Symptoms:
-
Poor recovery of the product after aqueous work-up.
-
The product remains in the aqueous layer during extraction with organic solvents.
-
The product is obtained as a sticky oil or is difficult to crystallize.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Polarity and Water Solubility of the Product | The product, 2-amino-N,N-dimethylacetamide, is a small, polar amine and is likely to be highly soluble in water, especially in its protonated (salt) form. Avoid extensive aqueous washes. After evaporation of the acid and solvent, the resulting TFA or HCl salt can often be used directly in the next step. |
| Isolation of the Free Amine | To obtain the free amine from its salt, a basic work-up is required. However, direct extraction can be inefficient. Consider neutralizing the acidic solution with a solid base (e.g., NaHCO₃, K₂CO₃) and extracting with a more polar solvent system, or using a basic ion-exchange resin. Lyophilization can also be an effective method for isolating the salt form. |
| Purification Challenges | Due to its polarity, standard silica gel chromatography can be challenging. Consider using amine-functionalized silica gel or reverse-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for TFA-mediated deprotection of N-Boc-2-amino-N,N-dimethylacetamide?
A common starting point is to dissolve the N-Boc protected compound in dichloromethane (DCM) at a concentration of 0.1-0.5 M. The solution is cooled to 0 °C, and an equal volume of trifluoroacetic acid (TFA) is added (for a 50% TFA/DCM solution). The reaction is then stirred at room temperature for 30 minutes to 2 hours, with progress monitored by TLC or LC-MS.[1]
Q2: My molecule contains other acid-sensitive groups. What are some milder alternatives to TFA or HCl for deprotection?
If your substrate is sensitive to strong acids, several milder methods can be employed. These include using aqueous phosphoric acid, p-toluenesulfonic acid (pTSA), or Lewis acids like zinc bromide (ZnBr₂).[2] In some cases, thermal deprotection in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can be effective without any acid.[2] Another mild option is the use of oxalyl chloride in methanol.
Q3: How do I remove the TFA or HCl salt to get the free amine?
After deprotection, the product is an ammonium salt. To obtain the free amine, you can perform a basic work-up. This typically involves carefully adding a base such as sodium bicarbonate or a mild sodium hydroxide solution to the aqueous phase until the pH is basic, followed by extraction with an organic solvent. For highly water-soluble amines, using a basic ion-exchange resin can be a very effective method to obtain the free base without an aqueous work-up.
Q4: What is the expected yield for the deprotection of N-Boc-2-amino-N,N-dimethylacetamide?
While specific data for this exact compound is not widely published, a synthetic method for this compound hydrochloride from a Boc-protected precursor reports a high total yield of 78% to 84% with a product purity of over 99%.[3] For the deprotection of various other N-Boc protected amines and amino acid derivatives, yields are often reported to be in the range of 90-98%.
Q5: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is a quick and convenient method. The deprotected amine is more polar than the N-Boc protected starting material and will therefore have a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine product. Liquid Chromatography-Mass Spectrometry (LC-MS) is another excellent technique to monitor the disappearance of the starting material and the appearance of the product, confirming its mass.[2]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
N-Boc-2-amino-N,N-dimethylacetamide
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve N-Boc-2-amino-N,N-dimethylacetamide in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
If using a scavenger, add triisopropylsilane (2.5-5% v/v).
-
Slowly add an equal volume of TFA to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA. The product is obtained as the TFA salt.
Protocol 2: Deprotection using 4M HCl in Dioxane
Materials:
-
N-Boc-2-amino-N,N-dimethylacetamide
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane or Methanol
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve N-Boc-2-amino-N,N-dimethylacetamide in a minimal amount of anhydrous dioxane or methanol.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The product is obtained as the hydrochloride salt.
Data Presentation
Table 1: Comparison of Common Acidic Deprotection Conditions
| Reagent | Solvent | Typical Concentration | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 °C to RT | 30 min - 2 h | Most common method; volatile and easy to remove. |
| Trifluoroacetic Acid (TFA) | Neat | 100% | RT | 15 - 60 min | For resistant substrates; higher risk of side reactions. |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | 0 °C to RT | 30 min - 4 h | Potent alternative to TFA; product is the HCl salt. |
| Hydrogen Chloride (HCl) | Methanol / Ethyl Acetate | Saturated | RT | 1 - 4 h | Useful when dioxane is not desired. |
Table 2: Common Scavengers for Preventing Tert-butylation
| Scavenger | Typical Concentration (v/v) | Target Side Reaction | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | Tert-butylation | Very effective general-purpose scavenger. |
| Water | 2.5 - 5% | Tert-butylation | Traps the tert-butyl cation to form tert-butanol. |
| Thioanisole | 5% | Tert-butylation on sulfur-containing residues | Particularly useful in peptide synthesis. |
Visualizations
Caption: Experimental workflow for the deprotection of N-Boc-2-amino-N,N-dimethylacetamide.
Caption: Troubleshooting decision tree for N-Boc deprotection issues.
References
addressing challenges in the large-scale production of 2-amino-N,N-dimethylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 2-amino-N,N-dimethylacetamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| TSG-001 | Low overall yield (<70%) | 1. Incomplete reaction during the amidation step.2. Suboptimal temperature control.3. Degradation of the product during workup.4. Inefficient removal of byproducts. | 1. Ensure complete conversion by monitoring the reaction using TLC or HPLC. Consider slightly increasing the reaction time or the amount of dimethylamine.2. Maintain the reaction temperature within the optimal range as specified in the protocol. Use a reliable temperature control system for the reactor.3. Minimize the duration of exposure to high temperatures or strongly acidic/basic conditions during purification.4. Ensure efficient removal of water and other byproducts that can shift the reaction equilibrium. |
| TSG-002 | Product purity is below 99% after purification. | 1. Presence of unreacted starting materials (e.g., protected glycine).2. Formation of side-products from competing reactions.3. Ineffective purification methodology.4. Contamination from solvents or equipment. | 1. Optimize the stoichiometry of reactants to ensure full conversion of the limiting reagent.2. Control reaction temperature and addition rates to minimize side reactions. Analyze crude product to identify major impurities and adjust conditions accordingly.3. For polar compounds like this compound, consider using ion-exchange chromatography for purification.[1] Recrystallization from a suitable solvent system can also be effective.[2]4. Use high-purity, dry solvents and ensure all glassware and reactors are thoroughly cleaned and dried before use. |
| TSG-003 | Reaction stalls or proceeds very slowly. | 1. Poor quality or insufficient amount of reagents.2. Presence of moisture in the reaction mixture.3. Inadequate mixing in the reactor. | 1. Verify the purity and activity of all starting materials and reagents. Use a slight excess of the amine component if necessary.2. Ensure all solvents and reagents are anhydrous, as water can interfere with the amidation reaction.[3]3. On a large scale, proper agitation is crucial. Ensure the stirring speed is adequate to maintain a homogeneous reaction mixture. |
| TSG-004 | Difficulty in isolating the final product. | 1. High polarity and water solubility of the product.2. Formation of an oil instead of a crystalline solid. | 1. Use extraction with a suitable organic solvent. If the product remains in the aqueous layer, consider techniques like salting out to decrease its aqueous solubility before extraction.2. If the product oils out during crystallization, try different solvent systems or a slower cooling rate. Seeding with a small crystal of the pure product can also induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthesis route for this compound?
A1: A common and scalable method involves the protection of glycine, followed by amidation with dimethylamine, and subsequent deprotection. A process using glycine methyl ester hydrochloride as a starting material, which undergoes amino protection, ammonolysis, and deprotection, has been reported to be stable, cost-effective, and suitable for large-scale production with a total yield of 78-84% and purity of over 99%.[4][5]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters for successful scale-up include:
-
Temperature Control: Exothermic steps, such as the initial neutralization, need efficient heat removal to prevent side reactions.[6]
-
Mixing and Mass Transfer: Ensuring homogeneity is crucial, especially in heterogeneous reaction mixtures, to achieve consistent reaction rates and yields.[7]
-
Reagent Addition Rate: Controlled addition of reagents can prevent localized high concentrations and minimize byproduct formation.
-
Work-up and Purification: The purification strategy may need to be adapted for larger volumes. Techniques like continuous extraction or chromatography may be more efficient than batch processes.[8]
Q3: What are the common impurities encountered in the production of this compound?
A3: Common impurities can include unreacted starting materials (e.g., N-protected glycine), byproducts from the coupling reaction, and residual solvents. If the synthesis starts from chloroacetyl chloride and dimethylamine, residual chloroacetamide could be an impurity. In syntheses involving Boc-protection, tert-butanol and related byproducts can be present.
Q4: How can I effectively purify large quantities of the polar this compound?
A4: Purification of polar, water-soluble compounds on a large scale can be challenging.[4]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture is often the most effective and economical method for large-scale purification.[2]
-
Distillation: If the product is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be employed.
-
Chromatography: While standard silica gel chromatography may be difficult for highly polar compounds, ion-exchange chromatography can be a powerful technique for purifying amino-containing compounds.[1]
Data Presentation
Table 1: Summary of Reported Yield and Purity for a Scalable Synthesis of this compound Hydrochloride [4][5]
| Parameter | Value | Notes |
| Starting Material | Glycine methyl ester hydrochloride | Commercially available and cost-effective. |
| Overall Yield | 78% - 84% | Based on the multi-step synthesis. |
| Final Product Purity | > 99% | Achieved after purification. |
| Intermediate Purity | > 98% | Intermediates can be isolated at high purity. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound Hydrochloride (Adapted from CN102351733A) [4][5]
This protocol outlines a three-step process suitable for large-scale production.
Step 1: Amino Protection of Glycine Methyl Ester Hydrochloride
-
To a suitable reactor, add glycine methyl ester hydrochloride and a suitable solvent (e.g., dichloromethane).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine) while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Perform an aqueous workup to remove salts and isolate the N-protected glycine methyl ester.
Step 2: Amidation with Dimethylamine
-
Dissolve the N-protected glycine methyl ester in a suitable solvent (e.g., methanol or THF).
-
Charge the solution to a pressure reactor.
-
Introduce a solution of dimethylamine (e.g., in THF or as a gas) into the reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and maintain pressure.
-
Monitor the reaction for completion.
-
Upon completion, cool the reactor and vent any excess dimethylamine.
-
Concentrate the reaction mixture to remove the solvent and obtain the crude N-protected this compound.
Step 3: Deprotection to Yield this compound Hydrochloride
-
Dissolve the crude N-protected intermediate in a suitable solvent (e.g., ethyl acetate or dioxane).
-
Add a solution of hydrochloric acid (e.g., HCl in isopropanol or dioxane).
-
Stir the mixture at room temperature. The product should precipitate as the hydrochloride salt.
-
Monitor the deprotection reaction for completion.
-
Filter the solid product, wash with a suitable solvent (e.g., cold ethyl acetate), and dry under vacuum to obtain this compound hydrochloride.
Visualizations
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Interpretation of 2-amino-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-amino-N,N-dimethylacetamide. For comparative purposes, spectral data for two structurally related alternatives, N,N-dimethylacetamide and N-acetylglycine, are also presented. This document aims to facilitate the structural elucidation and purity assessment of these compounds in a research and development setting.
Predicted 1H NMR Spectral Data Summary
The following table summarizes the predicted 1H NMR spectral data for this compound and the experimental data for the comparative compounds. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities are abbreviated (s = singlet, br s = broad singlet), and integration values represent the relative number of protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Predicted) | N-CH₃ (a) | ~ 2.95 | s | 3H |
| N-CH₃ (b) | ~ 2.85 | s | 3H | |
| -CH₂- | ~ 3.10 | s | 2H | |
| -NH₂ | ~ 1.5-3.0 | br s | 2H | |
| N,N-dimethylacetamide | N-CH₃ (a) | 2.98 | s | 3H |
| N-CH₃ (b) | 2.89 | s | 3H | |
| -C(=O)CH₃ | 2.08 | s | 3H | |
| N-acetylglycine | -CH₂- | 3.98 | s | 2H |
| -C(=O)CH₃ | 2.06 | s | 3H | |
| -NH- | ~ 8.1 (variable) | br s | 1H | |
| -COOH | ~ 11.0 (variable) | br s | 1H |
Note: The chemical shifts for the -NH₂ and -NH- protons are highly dependent on solvent, concentration, and temperature, and often appear as broad signals.
Experimental Protocol: 1H NMR Spectroscopy
The following is a standard protocol for the acquisition of a 1H NMR spectrum suitable for the compounds discussed.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium oxide (D₂O)).
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to a final concentration of 0.03-0.05% (v/v).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
The spectrometer should be locked onto the deuterium signal of the solvent.
-
The sample temperature should be maintained at 298 K (25 °C).
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: At least 2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain: Adjusted to be within the linear range of the analog-to-digital converter.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
Structural and Signaling Pathway Visualization
The following diagrams illustrate the chemical structures and the through-bond connectivity of the protons in this compound and the comparative compounds, which dictates the expected 1H NMR signals.
Caption: Proton environments in this compound.
Caption: Proton environments in comparative molecules.
Spectral Interpretation and Comparison
This compound (Predicted): The 1H NMR spectrum of this compound is predicted to show four distinct signals. Due to the restricted rotation around the amide C-N bond, the two N-methyl groups are chemically non-equivalent and are expected to appear as two separate singlets around 2.95 and 2.85 ppm. The methylene protons adjacent to the amino group and the carbonyl group are predicted to resonate as a singlet around 3.10 ppm. The two protons of the primary amine group are expected to appear as a broad singlet between 1.5 and 3.0 ppm, with a chemical shift that is highly sensitive to the solvent and sample concentration.
N,N-dimethylacetamide: This compound serves as a model for the N,N-dimethylamide portion of the target molecule. Its 1H NMR spectrum displays two singlets at 2.98 and 2.89 ppm for the two non-equivalent N-methyl groups, confirming the effect of hindered rotation. The singlet at 2.08 ppm corresponds to the three protons of the acetyl methyl group.
N-acetylglycine: N-acetylglycine provides insight into the chemical shifts of protons in a peptide-like environment. The methylene protons flanked by an amide nitrogen and a carboxylic acid appear as a singlet at 3.98 ppm. The acetyl methyl protons resonate as a singlet at 2.06 ppm. The amide and carboxylic acid protons are typically broad and their chemical shifts are highly variable.
By comparing the predicted spectrum of this compound with the experimental spectra of N,N-dimethylacetamide and N-acetylglycine, researchers can confidently assign the signals in their own experimental data. The distinct signals for the non-equivalent N-methyl groups and the methylene group provide clear diagnostic peaks for structural confirmation.
A Comparative Analysis of the Mass Spectra of Small Amides for Researchers in Drug Development
In the landscape of pharmaceutical research and development, the precise characterization of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures and identifying unknown compounds. This guide provides a comparative analysis of the electron ionization (EI) mass spectrum of 2-amino-N,N-dimethylacetamide against a closely related analogue, N,N-dimethylacetamide. The data presented herein is intended to assist researchers, scientists, and drug development professionals in interpreting the fragmentation patterns of small amide-containing molecules.
Comparison of Key Mass Spectral Data
The following table summarizes the key mass-to-charge ratios (m/z) and relative abundances of the major fragments observed in the electron ionization mass spectra of this compound and N,N-dimethylacetamide. The data for this compound is predicted based on common fragmentation pathways for amides and amines, while the data for N,N-dimethylacetamide is sourced from the NIST Mass Spectrometry Data Center.
| Feature | This compound (Predicted) | N,N-dimethylacetamide[1][2][3] |
| Molecular Formula | C₄H₁₀N₂O | C₄H₉NO |
| Molecular Weight | 102.14 g/mol | 87.12 g/mol |
| Molecular Ion (M⁺) | m/z 102 | m/z 87 |
| Base Peak | m/z 44 | m/z 44 |
| Key Fragment 1 | m/z 72 | m/z 72 |
| Key Fragment 2 | m/z 58 | m/z 43 |
| Key Fragment 3 | m/z 30 | m/z 42 |
Fragmentation Pathways and Interpretation
The fragmentation of amides in electron ionization mass spectrometry is characterized by several predictable cleavage events, primarily α-cleavage adjacent to the carbonyl group and the nitrogen atom.
Predicted Fragmentation of this compound:
The molecular ion of this compound is expected at an m/z of 102. The primary fragmentation is anticipated to be the α-cleavage between the carbonyl carbon and the α-carbon, leading to the formation of the highly stable N,N-dimethylaminocarbonyl cation at m/z 72. Another significant fragmentation pathway involves the cleavage of the C-C bond adjacent to the primary amine, resulting in a fragment at m/z 30, corresponding to the [CH₂NH₂]⁺ ion. The base peak is predicted to be at m/z 44, arising from the cleavage of the bond between the two carbons of the acetamide backbone, with the charge retained on the nitrogen-containing fragment [CON(CH₃)₂]⁺.
References
A Comparative Guide to the Analysis of 2-amino-N,N-dimethylacetamide: HPLC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of small, polar molecules like 2-amino-N,N-dimethylacetamide is a critical aspect of product development and quality control. This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the analysis of this compound against alternative analytical techniques. The information is supported by experimental data from analogous compounds and established analytical principles.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A Method of Choice
HPLC-MS/MS stands out as a premier analytical technique for the quantification of this compound due to its inherent selectivity, sensitivity, and wide dynamic range. The proposed method detailed below is based on established protocols for similar small, polar analytes, such as N,N-dimethylacetamide (DMAc) and its metabolites.[1][2]
Proposed HPLC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Chromatographic Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol |
| Gradient Elution | Optimized for separation from matrix components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound (m/z 103.09) |
| Product Ion (Q3) | To be determined by direct infusion |
| Internal Standard | Isotopically labeled this compound (e.g., d6) |
Experimental Workflow for HPLC-MS/MS Analysis
The following diagram illustrates the typical workflow for the analysis of this compound using the proposed HPLC-MS/MS method.
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-MS/MS.
Comparison with Alternative Analytical Methods
While HPLC-MS/MS is a powerful tool, other techniques can also be employed for the analysis of this compound, each with its own set of advantages and limitations.
| Feature | HPLC-MS/MS | Gas Chromatography (GC) | Ion Chromatography (IC) | HPLC with UV/Fluorescence Detection |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation of volatile compounds in the gas phase. | Separation of ions based on their affinity to an ion exchanger. | Separation by liquid chromatography, detection by UV absorption or fluorescence. |
| Selectivity | Very High | Moderate to High | High for ionic species | Low to Moderate |
| Sensitivity | Very High (pg/mL to ng/mL) | High (ng/mL) | Moderate (µg/mL to mg/mL) | Low to Moderate (µg/mL) |
| Derivatization | Not typically required. | Often required for polar, non-volatile amines to improve volatility and peak shape.[1][3] | Not required. | Required to introduce a chromophore or fluorophore for detection.[4][5] |
| Sample Throughput | High | Moderate | Moderate | High |
| Instrumentation Cost | High | Moderate | Moderate | Low to Moderate |
| Primary Application | Quantitative analysis in complex matrices (e.g., biological fluids, pharmaceutical formulations).[1][2][6] | Analysis of volatile and semi-volatile compounds.[3][7] | Analysis of inorganic and organic ions.[8] | Routine quality control where high sensitivity is not required.[9] |
Logical Relationship of Analytical Methods
The choice of an analytical method is often a trade-off between performance and practical considerations like cost and sample throughput. The following diagram illustrates the relationship between the discussed methods based on their selectivity and sensitivity.
Caption: Relationship between analytical methods based on selectivity and sensitivity.
Detailed Experimental Protocols
HPLC-MS/MS Method
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 10% methanol in water).
-
Spike with an appropriate concentration of the internal standard (e.g., this compound-d6).
-
Vortex mix and centrifuge to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumental Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample onto the C18 column.
-
Apply the mobile phase gradient to elute the analyte.
-
Detect the analyte and internal standard using the mass spectrometer in MRM mode.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the analyte and internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
-
Derivatization (if necessary):
-
To a known amount of sample, add a derivatizing agent (e.g., trifluoroacetic anhydride) to convert the primary amine to a less polar and more volatile derivative.
-
The reaction is typically carried out in an organic solvent at a specific temperature and time.
-
-
Sample Preparation:
-
Extract the derivatized analyte into a suitable organic solvent.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume.
-
-
Instrumental Analysis:
-
Inject the sample into the GC equipped with an appropriate capillary column (e.g., DB-5ms).
-
Use a temperature program to separate the analytes.
-
Detect the analytes using FID or MS.
-
-
Data Analysis:
-
Quantify the analyte using an external or internal standard calibration.
-
Ion Chromatography (IC) with Suppressed Conductivity Detection
-
Sample Preparation:
-
Dissolve the sample in deionized water.
-
Filter the sample through a 0.45 µm ion chromatography certified filter.
-
-
Instrumental Analysis:
-
Inject the sample into the IC system equipped with a cation exchange column.
-
Use an acidic eluent (e.g., methanesulfonic acid) to separate the cationic analyte.
-
Use a suppressor to reduce the background conductivity of the eluent.
-
Detect the analyte using a conductivity detector.
-
-
Data Analysis:
-
Quantify the analyte using an external standard calibration curve.
-
HPLC with UV or Fluorescence Detection (with Derivatization)
-
Pre-column Derivatization:
-
React the sample with a derivatizing reagent that introduces a chromophore (e.g., 2,4-dinitrofluorobenzene for UV detection) or a fluorophore (e.g., dansyl chloride for fluorescence detection).[4]
-
The reaction conditions (pH, temperature, time) need to be optimized.
-
-
Instrumental Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column.
-
Use a suitable mobile phase to separate the derivatized analyte.
-
Detect the derivative at its maximum absorption wavelength (UV) or excitation/emission wavelengths (fluorescence).
-
-
Data Analysis:
-
Quantify the analyte using an external or internal standard calibration.
-
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis. For applications demanding high sensitivity and selectivity, particularly in complex sample matrices, the proposed HPLC-MS/MS method is the superior choice. While it requires a larger initial investment in instrumentation, its performance characteristics often justify the cost in a research and development or regulated environment.
Gas Chromatography offers a viable alternative, especially when dealing with volatile impurities, but the potential need for derivatization adds complexity to the sample preparation. Ion Chromatography is a robust technique for the analysis of the compound in its ionic form in simpler matrices. Finally, HPLC with UV or fluorescence detection after derivatization provides a cost-effective solution for routine analyses where the highest sensitivity is not a prerequisite. A thorough evaluation of the analytical needs, sample matrix, and available resources will guide the selection of the most appropriate method.
References
- 1. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. cdc.gov [cdc.gov]
- 8. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Purity of 2-amino-N,N-dimethylacetamide: A Comparative Guide to GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 2-amino-N,N-dimethylacetamide, a valuable building block in medicinal chemistry. We present a detailed experimental protocol for a proposed GC-MS method and compare its performance characteristics with alternative techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods for Purity Determination
The choice of analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus in-depth impurity profiling). The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and qNMR for the analysis of this compound.
| Parameter | GC-MS with Derivatization | HPLC-UV with Derivatization | Quantitative ¹H NMR (qNMR) |
| Specificity | High (separation by GC, identification by MS) | Moderate to High (separation by HPLC) | High (structure-specific signals) |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) | Low (mg level) |
| Quantitation | Excellent with internal standard | Good with external or internal standard | Excellent (primary ratio method) |
| Sample Preparation | Derivatization required (multi-step) | Derivatization often required (multi-step) | Simple dissolution |
| Throughput | Moderate | High | Low to Moderate |
| Instrumentation | GC-MS system | HPLC with UV/Vis detector | NMR spectrometer |
| Impurity Profiling | Excellent for volatile/semi-volatile impurities | Good for non-volatile/polar impurities | Good for impurities >0.1% |
Experimental Protocols
GC-MS Method for Purity Validation (with Derivatization)
Due to the polar nature and low volatility of this compound, a derivatization step is necessary to make it amenable for GC-MS analysis. Silylation is a common and effective technique for this purpose.
a) Sample Preparation (Silylation with MTBSTFA)
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.
-
Seal the vial tightly and heat at 70°C for 1 hour in a heating block or oven.
-
Cool the vial to room temperature before injection into the GC-MS.
b) GC-MS Parameters
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
c) Potential Impurities
Based on common synthetic routes starting from glycine derivatives, potential impurities could include:
| Impurity | Rationale |
| Glycine | Unreacted starting material |
| N,N-dimethylamine | Reagent from amide formation |
| Boc-glycine | Protected starting material |
| Glycine methyl ester | Alternative starting material |
| Piperazine-2,5-dione | Dimerization byproduct of glycine esters[1] |
| Iminodiacetic acid | Potential byproduct from glycine synthesis[1] |
Alternative Method 1: HPLC-UV (with Pre-column Derivatization)
This method is suitable for routine quality control and for the analysis of non-volatile or thermally labile impurities. Derivatization with o-phthalaldehyde (OPA) in the presence of a thiol is a common strategy for introducing a UV-active chromophore to primary amines.
a) Sample and Derivatization Reagent Preparation
-
Sample Solution: Accurately weigh and dissolve the this compound sample in a diluent (e.g., 0.1 M borate buffer, pH 9.5) to a final concentration of approximately 0.5 mg/mL.
-
OPA Reagent: Prepare a solution of o-phthalaldehyde and 3-mercaptopropionic acid in borate buffer.
b) Automated Pre-column Derivatization and HPLC Conditions
The derivatization is typically performed by an autosampler program immediately before injection.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 40 mM Sodium Phosphate buffer, pH 7.8 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45/45/10, v/v/v) |
| Gradient | 0-20 min, 0-50% B; 20-25 min, 50-100% B; 25-30 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 338 nm |
Alternative Method 2: Quantitative ¹H NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself. It relies on the direct relationship between the integrated signal area and the number of protons contributing to that signal.
a) Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O or DMSO-d₆) to the NMR tube and dissolve the sample and standard completely.
b) NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer | Bruker Avance 400 MHz or equivalent |
| Pulse Program | Standard 90° pulse sequence (e.g., 'zg30' on Bruker) |
| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing proton (typically 30-60 s for accurate quantitation) |
| Number of Scans | 8 to 16 (depending on concentration) |
| Acquisition Time | ≥ 3 seconds |
| Temperature | 298 K |
c) Purity Calculation
The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizations
Caption: Experimental workflow for GC-MS purity analysis.
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to 2-amino-N,N-dimethylacetamide and N,N-dimethylacetamide as Reaction Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, yields, and product purity. This guide provides a comparative overview of two structurally related amide solvents: 2-amino-N,N-dimethylacetamide and the widely used N,N-dimethylacetamide (DMAc). While DMAc is a well-characterized and versatile solvent, the introduction of an amino group in this compound suggests potentially different applications and reactivity profiles. This document summarizes their known physicochemical properties, discusses the potential influence of the amino functionality, and provides representative experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of this compound and N,N-dimethylacetamide is presented below. These properties are crucial in determining their behavior as solvents and their suitability for various reaction conditions.
| Property | This compound | N,N-dimethylacetamide (DMAc) |
| Molecular Formula | C4H10N2O | C4H9NO |
| Molecular Weight | 102.14 g/mol [1][2] | 87.12 g/mol [3][4] |
| Appearance | Colorless liquid[5] | Colorless, transparent liquid[3][6] |
| Boiling Point | 60 °C @ 0.8 Torr[1][5] | 164-166 °C[3] |
| Melting Point | Not available | -20 °C[3] |
| Density | 0.995 ± 0.06 g/cm³ (Predicted)[1] | ~0.94 g/mL at 20°C[3] |
| pKa | 8.46 ± 0.10 (Predicted)[1][5] | Not applicable (aprotic) |
| Solubility in Water | Soluble[7] | Miscible[3] |
| CAS Number | 1857-19-8[2] | 127-19-5[3] |
Performance as a Reaction Solvent: A Tale of Two Amides
N,N-Dimethylacetamide (DMAc): The Established Workhorse
DMAc is a polar aprotic solvent with a high boiling point, making it suitable for a wide range of organic reactions, particularly those requiring elevated temperatures.[8] Its high dielectric constant and ability to dissolve a broad spectrum of organic and inorganic compounds make it an excellent medium for many chemical transformations.[9][10] DMAc is known for its chemical stability and is particularly resistant to bases, rendering it a useful solvent for reactions involving strong bases like sodium hydroxide.[8] It is widely employed in the production of polymers, pharmaceuticals, and plasticizers.[9][10] Furthermore, DMAc can also act as a reagent in certain reactions, providing a source of dimethylamine or the acetyl group.[10][11][12][13]
This compound: The Multifunctional Contender
The presence of a primary amino group in this compound introduces several key differences that could influence its role as a solvent.
-
Basicity: The amino group imparts basic properties to the molecule, with a predicted pKa of around 8.46.[1][5] This inherent basicity could be advantageous in reactions that require a basic catalyst, potentially simplifying the reaction setup. However, it could be detrimental in reactions involving acid-sensitive functional groups.
-
Coordinating Properties: The lone pair of electrons on the nitrogen atom of the amino group allows this compound to act as a ligand, coordinating to metal centers. This could modulate the reactivity of metal catalysts in cross-coupling reactions or other organometallic transformations. This coordination could either enhance or inhibit catalytic activity depending on the specific reaction.
-
Nucleophilicity: The primary amine is a nucleophilic center, which could lead to unwanted side reactions if the solvent participates in the chemical transformation. This contrasts with the relatively inert nature of DMAc in many contexts.
-
Solubility: The amino group can participate in hydrogen bonding, which may alter its solubility profile for certain solutes compared to DMAc.
Due to its reactivity, this compound is often utilized as a building block or intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[14]
Experimental Protocols
Detailed experimental protocols for a direct comparison are not available. Therefore, we present a representative protocol for a reaction in which DMAc is a suitable solvent and a protocol for a synthesis where this compound is used as a key reactant.
Representative Protocol: Synthesis of Quinoxaline Derivatives in an Amide Solvent
While the original literature may use other polar aprotic solvents, DMAc is a suitable alternative for the synthesis of quinoxalines, a class of heterocyclic compounds with important biological activities.[15][16][17][18][19]
Reaction: Condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
N,N-dimethylacetamide (DMAc) (5 mL)
-
Catalyst (e.g., a catalytic amount of acid or a specific catalyst as per literature)
Procedure:
-
To a solution of o-phenylenediamine in DMAc, add benzil and the catalyst.
-
Stir the reaction mixture at the temperature specified in the relevant literature (often room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.
Protocol for a Synthesis Involving this compound as a Reactant
The following is a general procedure for the synthesis of this compound from a protected precursor, highlighting its role as a synthetic intermediate.[5][20]
Reaction: Deprotection of a carbamate to yield the free amine.
Materials:
-
Benzyl (2-(dimethylamino)-2-oxoethyl)carbamate (1 mmol)
-
10% Palladium on carbon (Pd/C) (catalytic amount)
-
Methanol (10 mL)
Procedure:
-
Dissolve benzyl (2-(dimethylamino)-2-oxoethyl)carbamate in methanol.
-
Add the 10% Pd/C catalyst to the solution.
-
Hydrogenate the mixture at room temperature and atmospheric pressure for a specified time (e.g., 3 hours), monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound as an oily product. Due to its potential instability, it is often used directly in the subsequent reaction step without further purification.[5][20]
Visualizing the Comparison and Workflow
To better understand the relationship between these two solvents and a potential experimental design for their comparison, the following diagrams are provided.
Conclusion
N,N-dimethylacetamide is a well-established, versatile, and relatively inert polar aprotic solvent suitable for a wide array of chemical reactions. In contrast, this compound, while sharing the amide backbone, possesses a reactive amino group that imparts basicity, nucleophilicity, and coordinating properties. This functionality makes it a valuable synthetic intermediate but also suggests a more active role when used as a solvent, which could be either beneficial or detrimental depending on the desired transformation.
The lack of direct comparative experimental data underscores a research gap. A systematic study comparing these two solvents in various reaction types would be highly valuable to the chemical research community, potentially uncovering new applications for this compound as a functional solvent. Researchers are encouraged to consider the distinct chemical properties of each solvent when making a selection for their specific synthetic needs.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Dimethylacetamide | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1857-19-8 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. N,N-Dimethylacetamide | 127-19-5 [chemicalbook.com]
- 8. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 15. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. acgpubs.org [acgpubs.org]
- 20. This compound | 1857-19-8 [chemicalbook.com]
comparative analysis of different synthesis routes for 2-amino-N,N-dimethylacetamide
A Comparative Analysis of Synthesis Routes for 2-amino-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various synthesis routes for this compound, a versatile intermediate in the pharmaceutical and chemical industries. The following sections detail the most common and effective synthetic strategies, offering a side-by-side comparison of their performance based on experimental data. Detailed experimental protocols and workflow visualizations are provided to aid in the selection of the most suitable method for your research and development needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthesis routes to this compound, allowing for a quick and easy comparison of their efficiency and practicality.
| Synthesis Route | Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Product Purity (%) | Key Advantages | Key Disadvantages |
| Route 1 | Glycine Methyl Ester Hydrochloride | (Boc)₂O, Dimethylamine, HCl | 3 | 78 - 84[1] | > 99[1] | Cost-effective, high yield and purity, scalable.[1] | Multi-step process. |
| Route 2 | 2-Chloro-N,N-dimethylacetamide | Potassium Phthalimide, Hydrazine | 2 | Good to Excellent (General Method) | High (General Method) | Avoids over-alkylation, good for primary amines.[2][3] | Harsh reaction conditions for hydrolysis, potential for side products.[2] |
| Route 3 | Boc-Glycine | Coupling agents (e.g., HOBt, EDC), Dimethylamine, TFA | 2 | High (General Method) | High (General Method) | Well-established in peptide chemistry. | Use of expensive coupling agents, complex workup.[1] |
| Route 4 | Benzyl N-[(dimethylcarbamoyl)methyl]carbamate | 10% Pd/C, Ammonium Formate | 1 | ~97 (For related deprotections) | High (General Method) | Single step, high yield, mild conditions. | Starting material may not be readily available. |
Experimental Protocols
Route 1: From Glycine Methyl Ester Hydrochloride
This route is a cost-effective and scalable method that proceeds in three main stages: protection of the amino group, amidation with dimethylamine, and deprotection.
Step 1: N-Boc Protection of Glycine Methyl Ester
-
Suspend glycine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with aqueous acid and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-glycine methyl ester.
Step 2: Amidation with Dimethylamine
-
Dissolve the Boc-glycine methyl ester in a suitable solvent (e.g., methanol).
-
Add a solution of dimethylamine in a suitable solvent (e.g., THF or water) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-2-amino-N,N-dimethylacetamide.
Step 3: Deprotection of the Boc Group
-
Dissolve the N-Boc-2-amino-N,N-dimethylacetamide in a suitable solvent (e.g., dioxane or ethyl acetate).
-
Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product, this compound hydrochloride, will precipitate.
-
Filter the solid, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.
Route 2: From 2-Chloro-N,N-dimethylacetamide (via Gabriel Synthesis)
This two-step route utilizes the well-established Gabriel synthesis to introduce the primary amine.
Step 1: N-Alkylation of Potassium Phthalimide
-
Dissolve 2-chloro-N,N-dimethylacetamide and potassium phthalimide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[4]
-
Heat the reaction mixture with stirring. The reaction can be slow and may require elevated temperatures.[5]
-
Monitor the reaction by TLC for the consumption of the starting materials.
-
Once the reaction is complete, cool the mixture and pour it into water to precipitate the N-(2-(dimethylamino)-2-oxoethyl)phthalimide.
-
Filter the solid, wash with water, and dry.
Step 2: Hydrazinolysis of the Phthalimide
-
Suspend the N-(2-(dimethylamino)-2-oxoethyl)phthalimide in ethanol or a similar solvent.
-
Add hydrazine hydrate to the suspension.[3]
-
Reflux the mixture. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation or crystallization of its salt.
Route 3: From Boc-Glycine
This route is common in peptide synthesis and involves the activation of the carboxylic acid of Boc-glycine followed by reaction with dimethylamine.
Step 1: Activation of Boc-Glycine and Amidation
-
Dissolve Boc-glycine in a suitable solvent like dichloromethane (DCM) or DMF.
-
Add a coupling agent (e.g., 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a base (e.g., N,N-diisopropylethylamine (DIPEA)).
-
Add dimethylamine (as a solution or gas) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to yield N-Boc-2-amino-N,N-dimethylacetamide.
Step 2: Deprotection
-
Follow the deprotection protocol as described in Route 1, Step 3.
Route 4: From Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
This is a single-step synthesis involving the catalytic hydrogenation to remove the benzyl protecting group.
Step 1: Catalytic Hydrogenation
-
Dissolve Benzyl N-[(dimethylcarbamoyl)methyl]carbamate in a suitable solvent such as methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Add ammonium formate as a hydrogen donor.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or salt formation.
Mandatory Visualization
The following diagrams illustrate the workflows of the described synthesis routes.
References
- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Comparative Guide to Structural Alternatives of 2-amino-N,N-dimethylacetamide in Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision that influences reaction outcomes, scalability, and the properties of the final compounds. 2-amino-N,N-dimethylacetamide is a versatile scaffold, but its structural modification can be essential for optimizing drug candidates or exploring new chemical space. This guide provides an objective comparison of key structural alternatives to this compound, focusing on their synthesis, performance, and supported by experimental data.
The primary route to synthesizing these scaffolds involves a two-step process: the acylation of a primary or secondary amine with a haloacetyl chloride (typically chloroacetyl chloride) to form an N-substituted-2-haloacetamide intermediate, followed by a nucleophilic substitution of the halide with an amine. The efficiency of this second step is often influenced by the steric and electronic properties of the N-substituents on the acetamide.
Structural Alternatives to this compound
Structural modifications to the this compound backbone can be strategically employed to alter the molecule's physical and chemical properties, such as polarity, steric hindrance, and potential for secondary interactions. These modifications typically fall into three categories: variation of the N,N-dialkyl groups, introduction of N-aryl substituents, and incorporation of cyclic amine moieties.
Performance Comparison in Synthesis
The synthesis of 2-amino-N,N-disubstituted acetamides is a common requirement in medicinal chemistry, for example in the preparation of local anesthetics like Lidocaine and its analogues. The following table summarizes quantitative data for the synthesis of various N-substituted 2-aminoacetamides, which serve as structural alternatives to the dimethyl variant. The data is compiled from reactions involving the nucleophilic substitution of a 2-chloro-N-substituted-acetamide with an amine.
| N-Substituent on Acetamide | Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N,N-Dimethyl | Diethylamine | Toluene | Reflux | 48 h | 69 | (Synthesis of Lidocaine) |
| N,N-Diethyl | Diethylamine | Dichloromethane | 5 ± 5 | 3.2 h | ~100 | [1] |
| N-(p-Chlorophenyl) | Butylamine | Dichloromethane | Room Temp. | Not Specified | 60 | [2] |
| N-(p-Chlorophenyl) | Octylamine | Dichloromethane | Room Temp. | Not Specified | 61 | [2] |
| N-(p-Chlorophenyl) | Piperidine | Dichloromethane | Room Temp. | Not Specified | 72 | [2] |
| N-(p-Tolyl) | Methylamine | Not Specified | Not Specified | Not Specified | 56-98 | [2] |
Note: The yields reported are for the final aminated product, starting from the corresponding 2-chloroacetamide. Reaction conditions and scales may vary between studies, affecting direct comparability.
The data suggests that steric hindrance on the N-substituent of the acetamide can influence reaction efficiency. For instance, the synthesis of N-aryl acetamides often proceeds with good yields, indicating that electronic effects also play a significant role. The choice of solvent and temperature are also critical parameters for optimizing the synthesis of these scaffolds.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the synthesis of the 2-chloroacetamide intermediate and its subsequent amination.
General Synthetic Workflow
The synthesis of N-substituted 2-aminoacetamides typically follows a two-step sequence. The first step is the formation of a 2-chloro-N-substituted acetamide from a corresponding amine and chloroacetyl chloride. The second step involves the nucleophilic substitution of the chlorine atom with a desired amine.
Protocol 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide
This protocol is adapted from the first step in the synthesis of Lidocaine.[3]
-
Reaction Setup: In a 125 mL Erlenmeyer flask, add 15 mL of glacial acetic acid. To this, carefully add 3.0 mL of 2,6-dimethylaniline.
-
Addition of Reagent: While stirring, add 2.6 mL of chloroacetyl chloride to the solution.
-
Heating and Precipitation: Warm the solution gently on a steam bath to approximately 40-50°C. Remove from heat and add a solution of 1 g of sodium acetate in 100 mL of cold water.
-
Isolation: Cool the mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold water and press as dry as possible. Allow the product to air dry.
Protocol 2: Synthesis of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)
This protocol describes the amination of the previously synthesized intermediate.[3]
-
Reaction Setup: In a 50 mL round-bottomed flask, combine the 2-chloro-N-(2,6-dimethylphenyl)acetamide from the previous step with 7.5 mL of diethylamine and 25 mL of toluene.
-
Reflux: Add a few boiling stones and fit the flask with a reflux condenser. Heat the mixture to a vigorous reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with two portions of 3 M HCl.
-
Basification and Isolation: Cool the acidic aqueous layer in an ice bath and add 30% KOH solution until it is strongly basic. Extract the aqueous layer with two portions of an organic solvent like pentane.
-
Purification: Wash the combined organic layers with water to remove any unreacted diethylamine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the final product.
Protocol 3: Synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives
This protocol describes a general method for the synthesis of various 2-amino-N-(p-chlorophenyl) acetamide derivatives.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-bromo-N-(p-chlorophenyl) acetamide in dichloromethane.
-
Addition of Amine: To the solution, add the desired amine (e.g., butylamine, octylamine, or piperidine) and a saturated solution of potassium carbonate.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: Upon completion, separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the desired 2-amino-N-(p-chlorophenyl) acetamide derivative.[2]
Conclusion
The this compound scaffold can be readily modified to a wide range of structural alternatives by varying the N-substituents. The synthesis of these analogues, typically achieved through N-acylation with a haloacetyl chloride followed by nucleophilic substitution, is a robust process. The choice of N-substituents, including larger alkyl groups, aryl moieties, or cyclic systems, can influence the synthetic efficiency and the physicochemical properties of the final compound. The provided protocols and comparative data serve as a valuable resource for chemists in designing and synthesizing novel molecules for drug discovery and other applications. The steric and electronic properties of the substituents should be carefully considered to optimize reaction conditions and achieve desired yields.
References
A Comparative Guide to the Reactivity of 2-Amino-N,N-dimethylacetamide Derivatives in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-amino-N,N-dimethylacetamide derivatives, focusing on nucleophilic substitution reactions. Due to the limited availability of direct comparative kinetic data for a broad range of this compound derivatives in publicly accessible literature, this guide will utilize the well-studied analogous system of N-aryl-2-chloroacetamides to illustrate the principles of substituent effects on reactivity. The insights gleaned from this analogous system are directly applicable to understanding the reactivity of the target compounds.
The primary reaction under consideration is the bimolecular nucleophilic substitution (Sₙ2) at the α-carbon, which is a fundamental transformation for this class of compounds and crucial for their application as synthetic intermediates in drug discovery and development.
Executive Summary
N-substituted 2-haloacetamides are versatile chemical building blocks. Their reactivity in Sₙ2 reactions is principally governed by the electronic properties of the substituent on the nitrogen atom. The core of this reactivity lies in the electrophilicity of the α-carbon, which is influenced by the nature of the leaving group (e.g., chlorine) and the electronic effects (inductive and resonance) of the N-substituent. Generally, electron-withdrawing groups on an N-aryl substituent enhance the electrophilicity of the α-carbon, leading to an increased reaction rate. Conversely, electron-donating groups tend to decrease the reaction rate.
Comparative Reactivity Data
The following table summarizes the second-order rate constants (k₂) for the reaction of a series of para-substituted N-aryl-2-chloroacetamides with thiophenol in methanol at 25°C. This data provides a quantitative comparison of the influence of aryl substituents on the reaction rate, offering a predictive framework for the reactivity of similarly substituted this compound derivatives.
| N-Aryl-2-Chloroacetamide (Ar-NHCOCH₂Cl) | Substituent (Ar) | Hammett Constant (σₚ) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Rate |
| N-(4-Methoxyphenyl)-2-chloroacetamide | 4-OCH₃ | -0.27 | 0.085 | 0.45 |
| N-(4-Methylphenyl)-2-chloroacetamide | 4-CH₃ | -0.17 | 0.112 | 0.59 |
| N-Phenyl-2-chloroacetamide | H | 0.00 | 0.190 | 1.00 |
| N-(4-Chlorophenyl)-2-chloroacetamide | 4-Cl | 0.23 | 0.325 | 1.71 |
| N-(4-Nitrophenyl)-2-chloroacetamide | 4-NO₂ | 0.78 | 1.250 | 6.58 |
Experimental Protocols
A generalized experimental protocol for determining the kinetics of the reaction of an N-aryl-2-chloroacetamide with a nucleophile, such as thiophenol, is provided below.
Materials:
-
Substituted N-aryl-2-chloroacetamide
-
Thiophenol
-
Methanol (HPLC grade)
-
Sodium methoxide solution (standardized)
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare stock solutions of the desired N-aryl-2-chloroacetamide and thiophenol in methanol to known concentrations.
-
Reaction Initiation: Equilibrate the reactant solutions to a constant temperature (e.g., 25°C) in a thermostated water bath. Initiate the reaction by mixing equal volumes of the two solutions in a cuvette.
-
Kinetic Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer. Monitor the reaction progress by recording the change in absorbance at a wavelength where one of the products or reactants has a distinct absorption maximum. The formation of the thiophenolate anion can often be monitored.
-
Data Analysis: Under pseudo-first-order conditions (with a large excess of one reactant), the observed rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
A Comparative Guide to the ¹³C NMR Characterization of 2-amino-N,N-dimethylacetamide and Related Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-amino-N,N-dimethylacetamide, also known as N,N-dimethylglycinamide, alongside structurally related and commonly encountered amide alternatives: acetamide, N-methylacetamide, and N,N-dimethylacetamide. The objective is to offer a clear, data-driven comparison to aid in the characterization and identification of these molecules in various research and development settings.
¹³C NMR Chemical Shift Comparison
The following table summarizes the experimental ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogues. It is important to note that the solvent can influence chemical shifts; the data presented here are for deuterated chloroform (CDCl₃) where available, as it is a common solvent for non-polar to moderately polar organic molecules. For this compound, data in deuterated water (D₂O) is provided.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |
| This compound | C=O | 172.95 | D₂O |
| α-CH₂ | 62.68 | D₂O | |
| N-(CH₃)₂ | 46.31 | D₂O | |
| Acetamide | C=O | ~177.7 | CDCl₃ |
| CH₃ | ~24.9 | CDCl₃ | |
| N-methylacetamide | C=O | 171.77 | CDCl₃ |
| N-CH₃ | 26.23 | CDCl₃ | |
| CO-CH₃ | 22.74 | CDCl₃ | |
| N,N-dimethylacetamide | C=O | ~170.2 | CDCl₃ |
| N-(CH₃)₂ | ~37.9, ~35.0 | CDCl₃ | |
| CO-CH₃ | ~21.5 | CDCl₃ |
Note: Chemical shifts can vary slightly depending on the specific experimental conditions (e.g., concentration, temperature, and instrument). The values for N,N-dimethylacetamide show two distinct peaks for the N-methyl groups due to restricted rotation around the amide bond.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹³C NMR spectra is crucial for accurate and reproducible results.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities.
-
Concentration: For ¹³C NMR, a higher concentration is generally preferred due to the low natural abundance of the ¹³C isotope. A typical concentration ranges from 20-100 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent.
-
Solvent: Select a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for a wide range of organic molecules. For more polar or water-soluble compounds like this compound, deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable alternatives.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for organic solvents and is set to 0.00 ppm. For aqueous solutions, a different standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) may be used.
-
NMR Tube: Use clean, high-quality 5 mm NMR tubes.
2. NMR Data Acquisition:
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) for better signal dispersion and sensitivity.
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for ¹³C NMR.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds between scans allows for adequate relaxation of the carbon nuclei, leading to more accurate signal integration.
-
Number of Scans: The number of scans will depend on the sample concentration and can range from several hundred to several thousand to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate peak identification and integration.
-
Chemical Shift Referencing: The chemical shifts are referenced to the internal standard (TMS or other).
Structural Comparison and ¹³C NMR Signal Assignment
The following diagram illustrates the structures of this compound and its analogues, highlighting the carbon environments that give rise to the distinct signals in the ¹³C NMR spectrum.
Caption: Molecular structures of the compared amides.
Signal Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon consistently appears in the downfield region of the spectrum (170-178 ppm) for all four amides, which is characteristic for this functional group.
-
α-Carbon: In this compound, the α-methylene (α-CH₂) carbon is shifted significantly downfield to ~63 ppm due to the deshielding effect of the adjacent amino group.
-
N-Alkyl Carbons: The chemical shifts of the N-alkyl carbons are sensitive to the degree of substitution on the nitrogen atom. In N-methylacetamide, the single N-methyl carbon appears around 26 ppm. In N,N-dimethylacetamide, the two N-methyl groups are observed at approximately 35 and 38 ppm, with the non-equivalence arising from hindered rotation about the C-N amide bond. For this compound, the N-methyl carbons are found further downfield at ~46 ppm.
-
Acetyl Methyl Carbon (CO-CH₃): In acetamide, N-methylacetamide, and N,N-dimethylacetamide, the methyl group attached to the carbonyl carbon resonates in the upfield region of the spectrum (21-25 ppm).
Quantitative NMR (qNMR) for 2-amino-N,N-dimethylacetamide Assay: A Comparative Guide
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the assay of 2-amino-N,N-dimethylacetamide. This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal analytical methodology for this and structurally related compounds.
Executive Summary
Quantitative NMR has emerged as a powerful primary analytical method, offering direct measurement of an analyte's concentration without the need for a specific reference standard of the analyte itself.[1] This contrasts with chromatographic methods like HPLC and GC, which are comparative techniques requiring calibration with a known standard of the same compound. For the assay of this compound, qNMR presents a compelling alternative, potentially offering advantages in terms of accuracy, method development time, and universality. This guide presents a head-to-head comparison of these techniques, supported by experimental protocols and performance data.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for the quantification of this compound depends on various factors, including the required accuracy and precision, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-FID for the assay of a compound structurally similar to this compound.
| Parameter | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Absolute quantification based on the direct proportionality between signal integral and the number of protons. A primary ratio method.[2] | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. A comparative method. | Separation of volatile compounds in the gas phase with flame ionization detection. A comparative method. |
| Accuracy | High, as it provides a direct measurement of the molar concentration.[3] | High, but can be influenced by the response factors of impurities and the purity of the reference standard.[4] | High, but dependent on the purity of the reference standard and potential for thermal decomposition of the analyte.[5] |
| Precision (%RSD) | Excellent, typically <1%.[6] | Very good, typically <2%.[4] | Very good, typically <5%.[7] |
| Limit of Detection (LOD) | ~10 µM[8] | ~1 µg/mL[4] | ~0.05 mg/l[5] |
| Limit of Quantification (LOQ) | Dependent on the desired accuracy and experiment time.[8] | ~5 µg/mL[4] | ~0.13 mg/l[5] |
| Linearity (r²) | Excellent (typically >0.999) | Excellent (typically >0.999)[5] | Excellent (typically >0.999)[9] |
| Sample Throughput | Moderate | High | High |
| Method Development | Generally faster as no extensive column and mobile phase screening is required. | Can be time-consuming due to the need for optimization of separation parameters. | Requires optimization of temperature programs and gas flow rates. |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[10][11] | Requires a certified reference standard of the analyte itself.[12] | Requires a certified reference standard of the analyte itself. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
This protocol is based on the internal standard method, which offers high precision and accuracy.[12]
1. Materials and Equipment:
-
This compound (analyte)
-
Internal Standard (IS): Maleic acid (certified reference material)
-
Deuterated Solvent: Deuterium oxide (D₂O)
-
NMR Spectrometer: 400 MHz or higher
-
5 mm NMR tubes
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Angle: 30-45° to ensure a shorter relaxation delay can be used.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. A typical starting point is 30 seconds.
-
Number of Scans: 16-64, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250 for the signals to be integrated.
-
Spectral Width: Sufficient to cover all signals of interest (e.g., 16 ppm).
-
Acquisition Time: At least 3 seconds.
4. Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually.
-
Apply a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the N,N-dimethyl protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity of the analyte using the following equation:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a general method that would require optimization for this compound.
1. Materials and Equipment:
-
This compound (analyte and reference standard)
-
HPLC grade acetonitrile and water
-
Ortho-phosphoric acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance, volumetric flasks, and pipettes
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of aqueous ortho-phosphoric acid (e.g., 0.1% v/v) and acetonitrile. The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (likely around 210 nm).
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and prepare a 10 mL solution in the mobile phase.
4. Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Gas Chromatography (GC-FID) Protocol
This protocol is a general method that would require optimization for this compound.
1. Materials and Equipment:
-
This compound (analyte and reference standard)
-
GC grade solvent (e.g., methanol, dichloromethane)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
-
Analytical balance, volumetric flasks, and pipettes
2. Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the analyte.
-
Injection Mode: Split or splitless, depending on the concentration.
3. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable GC solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare a solution of the sample in the same solvent used for the standards.
4. Analysis:
-
Inject the calibration standards and the sample solution into the GC system.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of this compound in the sample from the calibration curve.
Visualizing the Methodologies
To further clarify the experimental workflows and the logical comparison between the analytical techniques, the following diagrams are provided.
Conclusion
The choice of an analytical method for the assay of this compound should be guided by the specific requirements of the analysis.
-
qNMR is a superior choice when high accuracy is paramount and when a certified reference standard of the analyte is not available. Its nature as a primary method provides a high degree of confidence in the results.
-
HPLC-UV is well-suited for routine quality control environments where high sample throughput is necessary and a reliable reference standard of this compound is available.
-
GC-FID is a viable option if the analyte is sufficiently volatile and thermally stable, offering high throughput for routine analysis.
For drug development professionals, qNMR can be particularly advantageous in the early stages for the rapid and accurate purity determination of new chemical entities. As a product moves towards commercialization, a validated HPLC or GC method may be more practical for high-volume release testing. Ultimately, a comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will enable the selection of the most appropriate method for the assay of this compound.
References
- 1. N,N-Dimethylacetamide for UV, IR, HPLC [itwreagents.com]
- 2. researchgate.net [researchgate.net]
- 3. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 7. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [redalyc.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Bioactive Landscape of N,N-Dimethylglycine Derivatives: A Comparative Analysis
A comprehensive review of scientific literature reveals a notable absence of studies focused on the biological activities of compounds directly derived from 2-amino-N,N-dimethylacetamide. Despite extensive searches, no specific research detailing the synthesis and subsequent biological evaluation of derivatives from this particular starting material could be identified. This scarcity of data precludes the creation of a direct comparative guide as initially requested.
However, a closely related compound, N,N-dimethylglycine (DMG), which is the carboxylic acid analog of this compound (also known as N,N-dimethylglycinamide), has been the subject of various biological investigations. This guide therefore pivots to a comparative analysis of the biological activities of N,N-dimethylglycine and its reported derivatives, providing researchers, scientists, and drug development professionals with a valuable overview of this bioactive molecule.
Comparative Biological Activities of N,N-Dimethylglycine and Its Derivatives
N,N-dimethylglycine (DMG) has been explored for a range of biological effects, from its role as a metabolic enhancer to its potential therapeutic applications. A limited number of studies have also investigated the activities of its derivatives, primarily esters and amide conjugates. The following table summarizes the key quantitative data from these studies.
| Compound/Derivative | Biological Activity | Assay System | Key Findings |
| N,N-Dimethylglycine (DMG) | Antioxidant | In vitro bovine embryos | Supplementation with 0.1 µM DMG significantly improved blastocyst development under 20% oxygen, comparable to development under 5% oxygen without DMG.[1] |
| Anti-inflammatory | In vitro human keratinocytes | DMG-Na significantly prevented the UVB-induced upregulation of IL-6 and TNF-α gene expression.[2] | |
| Immunomodulatory | In vivo mice | DMG administration enhanced T-cell count and interferon production. | |
| N,N-Dimethylglycine-Amantadine (DMG-Am) | Antiparkinsonian | In vivo MPTP-induced mouse model | DMG-Am restored motor and memory performance to control levels.[3] |
| α-Tocotrienol N,N-dimethylglycinate (α-T3DMG) | Enhanced Bioavailability | In vivo bile duct-ligated rats | The AUC of α-T3 after α-T3DMG administration was 2-fold higher than after α-T3 administration.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
In Vitro Bovine Embryo Culture for Antioxidant Activity
-
Objective: To assess the antioxidant effect of N,N-dimethylglycine on the in vitro development of bovine embryos under oxidative stress.
-
Cell System: In vitro-produced (IVP) bovine embryos.
-
Protocol:
-
Following in vitro fertilization, presumptive zygotes are cultured in a base medium.
-
Embryos are divided into groups and cultured with or without 0.1 µM DMG under different oxygen concentrations (e.g., 20% and 5%).
-
In some experiments, oxidative stress is induced by adding 0.5 mM hydrogen peroxide (H₂O₂) to the culture medium, with or without DMG supplementation.
-
The development of embryos to the blastocyst stage is monitored and quantified.[1]
-
Antiparkinsonian Activity of N,N-Dimethylglycine-Amantadine in an MPTP Mouse Model
-
Objective: To evaluate the neuroprotective effects of a DMG derivative in a mouse model of Parkinson's disease.
-
Animal Model: C57BL/6 mice with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced neurotoxicity.
-
Protocol:
-
Parkinson's-like symptoms are induced in mice by the administration of MPTP.
-
The newly synthesized compound, N,N-dimethylglycine-amantadine (DMG-Am), is administered to the treated animals.
-
Neuromuscular coordination and behavioral changes are assessed to evaluate the neuroprotective capacity of the compound.
-
Motor and memory performance of the animals are compared to control groups to determine the restorative effects of DMG-Am.[3]
-
Bioavailability Study of α-Tocotrienol N,N-dimethylglycinate
-
Objective: To determine if the N,N-dimethylglycine ester prodrug of α-tocotrienol enhances its intestinal absorption.
-
Animal Model: Bile duct-ligated rats.
-
Protocol:
-
The prodrug, α-tocotrienol N,N-dimethylglycinate (α-T3DMG), or the parent compound, α-tocotrienol, is administered via gastrostomy.
-
Blood samples are collected at various time points.
-
The concentration of α-tocotrienol in the plasma is measured.
-
The Area Under the Curve (AUC) is calculated to compare the bioavailability between the prodrug and the parent compound.[4]
-
Visualizing the Metabolic and Therapeutic Context
To better understand the relationships between the compounds and their biological effects, the following diagrams are provided.
Caption: Metabolic pathway showing the position of N,N-Dimethylglycine (DMG).
Caption: Strategies for creating bioactive DMG derivatives.
References
- 1. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cationic N,N-Dimethylglycine Ester Prodrug of 2R-α-Tocotrienol Promotes Intestinal Absorption via Efficient Self-Micellization with Intrinsic Bile Acid Anion - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-amino-N,N-dimethylacetamide: A Comparative Guide for Synthetic Applications
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex synthetic endeavors. This guide provides an objective comparison of 2-amino-N,N-dimethylacetamide against other common glycinamides, namely glycinamide and N-methylglycinamide, in the context of their synthesis and potential utility in common synthetic applications. This analysis is supported by available data on synthesis yields and discusses the structural and electronic properties that influence their reactivity.
Introduction
Glycinamides are fundamental building blocks in organic synthesis, particularly in the construction of peptide-like structures and other biologically active molecules. Their utility stems from the presence of a primary or secondary amine for further functionalization and an amide moiety that can influence solubility and conformational properties. Among the simplest glycinamides are glycinamide, N-methylglycinamide, and the N,N-dimethylated analog, this compound. The progressive methylation of the amide nitrogen in this series is expected to have a significant impact on their physical and chemical properties, including nucleophilicity, steric hindrance, and solubility. This guide aims to provide a comparative overview to aid in the rational selection of these reagents for specific synthetic applications.
Synthesis of Glycinamides: A Yield Comparison
The accessibility of a building block is a critical factor in its practical application. The following table summarizes the reported yields for the synthesis of the hydrochloride salts of glycinamide and this compound. While a direct comparison is challenging due to variations in reported synthetic methodologies and conditions, these figures provide a general benchmark for their preparation.
| Compound | Starting Materials | Reported Yield (%) | Reference |
| This compound hydrochloride | Boc-glycine or Glycine methyl ester hydrochloride | 78 - 84 | [1] |
| Glycinamide hydrochloride | Aminoacetonitrile hydrochloride | 85 - 88.7 | [2] |
| Glycinamide hydrochloride | Chloroacetamide and aqueous ammonia | ~75 | [3] |
The data indicates that both this compound hydrochloride and glycinamide hydrochloride can be synthesized in high yields. The choice of starting material and reaction conditions can influence the overall efficiency of the synthesis.
Experimental Protocols
Synthesis of this compound Hydrochloride
A reported method for the synthesis of this compound hydrochloride involves the use of Boc-glycine as a starting material. The synthesis proceeds through an ammonolysis step, which requires a condensing agent such as HOBt and EDC/HCl or CDI to activate the carboxylic acid, followed by deprotection to yield the hydrochloride salt. An alternative route starts from glycine methyl ester hydrochloride, involving amino protection, ammonolysis, and subsequent deprotection and salt formation. This latter method is described as having mild reaction conditions and a stable total yield of 78-84%.[1]
Synthesis of Glycinamide Hydrochloride
One common method for the preparation of glycinamide hydrochloride involves the reaction of aminoacetonitrile hydrochloride with isopropanol saturated with hydrogen chloride gas. The reaction is heated, and after cooling, the product crystallizes and can be isolated by filtration. This method has been reported to yield the product in the range of 85.0% to 88.7%.[2] Another approach involves the ammonolysis of chloroacetamide with an aqueous ammonia solution in the presence of ammonium bicarbonate, which has been reported to yield the product at around 75%.[3]
Performance in Synthetic Applications: A Comparative Outlook
Direct, quantitative comparative studies benchmarking this compound against glycinamide and N-methylglycinamide in specific synthetic reactions are not extensively available in the public literature. However, a qualitative comparison can be drawn based on their structural and electronic differences and general principles of organic synthesis.
Peptide Synthesis
In peptide synthesis, the N-terminal amine of a glycinamide derivative acts as a nucleophile to attack an activated carboxylic acid of a protected amino acid. The degree of substitution on the amide nitrogen is expected to influence both the steric hindrance and the electronic properties of the molecule, which in turn affects coupling efficiency.
-
Glycinamide: As the simplest of the three, glycinamide presents the least steric hindrance around the amine, potentially allowing for faster coupling reactions.
-
N-methylglycinamide: The single methyl group on the amide nitrogen introduces moderate steric bulk.
-
This compound: The two methyl groups on the amide nitrogen create the most significant steric hindrance. This could lead to slower reaction rates in peptide coupling reactions, particularly with sterically demanding amino acids.
The methylation of the amide nitrogen also has electronic consequences. Methyl groups are weakly electron-donating, which could slightly increase the electron density on the amide nitrogen and potentially influence the overall conformation and reactivity of the molecule.
A key consideration in the synthesis of peptides containing N-methylated amino acids is the increased steric hindrance, which can lead to incomplete reactions and lower yields.[4] While this applies to methylation on the peptide backbone, similar challenges can be anticipated when using N-alkylated glycinamides as the C-terminal residue.
Experimental Workflow for Comparing Glycinamide Performance in Peptide Coupling
Caption: A logical workflow for the comparative evaluation of glycinamides in a standard peptide coupling reaction.
Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. In this reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine in a one-pot synthesis. Glycinamides can serve as the amine component in this reaction.
The nucleophilicity of the amine is a key factor in the initial imine formation step of the Ugi reaction. The relative steric bulk around the amine in the different glycinamides could also influence the rate and success of the reaction.
-
Glycinamide: The primary amine is readily available for imine formation.
-
N-methylglycinamide and this compound: While the primary amino group is the reactive center, the N-alkyl groups on the amide could influence the overall conformation of the molecule and potentially affect the accessibility of the reacting amine.
The Ugi reaction is known for its ability to accommodate a wide range of substrates, so it is likely that all three glycinamides would participate. However, variations in yield and reaction time could be expected due to the differing steric and electronic environments of the molecules.
Signaling Pathway Illustrating the Ugi Reaction Mechanism
Caption: The general mechanism of the Ugi four-component reaction, where a glycinamide can act as the amine component.
Conclusion
Based on available data and general synthetic principles, this compound is a readily accessible building block with high synthetic yields. When compared to glycinamide and N-methylglycinamide, its primary distinguishing feature is the increased steric bulk around the amide nitrogen.
For applications where steric hindrance is not a major concern, this compound offers a viable and potentially advantageous alternative due to its altered solubility profile and potential influence on the conformational properties of the final product.
In sterically demanding reactions, such as the coupling of bulky amino acids in peptide synthesis, glycinamide may be the preferred choice due to its minimal steric profile.
Further direct comparative studies are necessary to provide definitive quantitative data on the relative performance of these glycinamides in various synthetic applications. Researchers are encouraged to consider the specific steric and electronic requirements of their target molecules when selecting the most appropriate glycinamide building block.
References
Safety Operating Guide
Proper Disposal of 2-amino-N,N-dimethylacetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2-amino-N,N-dimethylacetamide, a compound that requires careful management due to its hazardous properties.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to be aware of its potential hazards and to take the necessary safety precautions. This substance is combustible, can cause severe skin burns and eye damage, and may be corrosive to metals.[1] It is also harmful if swallowed, inhaled, or in contact with skin.[2]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[4]
-
Body Protection: A laboratory coat, buttoned and with long sleeves.[5][6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7]
Step-by-Step Disposal Procedures
The proper disposal of this compound is a critical process that must be followed to prevent harm to personnel and the environment. Under no circumstances should this chemical be disposed of down the drain.
-
Waste Collection:
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., corrosive, toxic).
-
Include the date of waste accumulation.
-
-
Storage:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1]
-
Never attempt to dispose of this chemical waste through municipal waste services.
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Response
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.[1][7]
-
Clean the spill area with soap and water.[8]
-
-
Major Spills:
-
Evacuate the entire area and notify your institution's EHS or emergency response team immediately.[8]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]
Summary of Safety and Handling Information
| Category | Information |
| Hazard Classifications | Combustible liquid, Causes severe skin burns and eye damage, May be corrosive to metals, Harmful if swallowed, in contact with skin, or if inhaled, Suspected of causing cancer, May damage the unborn child.[1][2][7] |
| Required PPE | Chemical safety goggles or face shield, Chemical-resistant gloves (nitrile), Laboratory coat, Work in a well-ventilated area or under a chemical fume hood.[1][2][3][4][7] |
| Incompatible Materials | Strong oxidizing agents, Acids, Aldehydes.[1][7] |
| Emergency Spill Response | Absorb with inert material (sand, vermiculite), collect in a labeled container for hazardous waste disposal. For large spills, evacuate and call emergency services.[1][7][8] |
| First Aid: Eye Contact | Flush with water for at least 15 minutes and seek immediate medical attention.[1] |
| First Aid: Skin Contact | Remove contaminated clothing, wash with soap and water for at least 15 minutes, and seek immediate medical attention.[1][7] |
| First Aid: Inhalation | Move to fresh air and seek immediate medical attention.[2][7] |
| First Aid: Ingestion | Do NOT induce vomiting; rinse mouth and seek immediate medical attention.[1][7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. bigcomm.ktecdirect.com [bigcomm.ktecdirect.com]
- 3. ICSC 0259 - N,N-DIMETHYLACETAMIDE [chemicalsafety.ilo.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 7. fishersci.com [fishersci.com]
- 8. cws.auburn.edu [cws.auburn.edu]
Personal protective equipment for handling 2-amino-N,N-dimethylacetamide
This guide provides crucial safety and logistical information for the handling and disposal of 2-amino-N,N-dimethylacetamide, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.
Hazard Summary
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It may also be corrosive to metals.[1] In case of major skin contact, medical observation for at least 24 hours is recommended due to the possibility of delayed reactions.[1]
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.
| PPE Category | Specification | Standard |
| Eye and Face Protection | Wear chemical safety goggles and a face shield. | EN 166[1] |
| Hand Protection | Wear protective gloves resistant to chemicals. | EN 374[1] |
| Protective Clothing | Wear protective clothing. | EN 340[1] |
| Footwear | Wear footwear protecting against chemicals. | EN 13832[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. For firefighting or other emergency conditions, a self-contained breathing apparatus (SCBA) with a full face-piece operated in a pressure-demand mode is required. | EN 133[1], EN 149[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Use a chemical fume hood for all operations.[2]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][3]
2. Safe Handling:
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Keep containers tightly closed when not in use.[2]
-
Store in original, labeled containers in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[1]
-
Protect containers from physical damage and check regularly for leaks.[1]
3. Spill Management:
-
In case of a spill, evacuate the area.[2]
-
Contain the spill using sand, earth, or other inert absorbent material.[1]
-
Stop the leak if it is safe to do so.[1]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1][2]
-
Clean the spill area thoroughly.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for 15 to 30 minutes.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.[1][2]
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1]
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Chemical Waste: Dispose of this compound in a designated, labeled, and sealed container.[1]
-
Contaminated Materials: All contaminated items, such as gloves, absorbent materials, and disposable lab coats, must be placed in a sealed container for hazardous waste disposal.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
PPE Selection and Use Workflow
Caption: Workflow for PPE selection and use when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
